C21H24F2N2O3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H24F2N2O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]-6,7-difluoro-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C21H24F2N2O3/c1-11-5-4-6-12(2)25(11)21(27)15-10-24(13-7-8-13)18-14(19(15)26)9-16(22)17(23)20(18)28-3/h9-13H,4-8H2,1-3H3/t11-,12+ |
InChI Key |
GUEJIYSJWURIGE-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Structural Architecture
As a Senior Application Scientist specializing in molecular pharmacology and bioanalytical assay development, I have structured this technical guide to provide a comprehensive, mechanism-driven analysis of C21H24F2N2O3 , universally known as Efletirizine . This whitepaper bypasses superficial summaries to explore the structural causality, pharmacodynamic pathways, and rigorous analytical workflows required to isolate and quantify this compound in clinical drug development.
Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a fluorinated, second-generation histamine H1 receptor antagonist structurally related to cetirizine[1]. In drug design, every functional group serves a precise pharmacokinetic or pharmacodynamic purpose.
Structural Causality:
-
Bis(4-fluorophenyl)methyl moiety: The addition of two fluorine atoms significantly enhances the lipophilicity of the molecule. This allows for optimal insertion into the hydrophobic binding pocket of the H1 receptor.
-
Piperazine ring & Ethoxyacetic acid tail: These polar, ionizable groups ensure sufficient aqueous solubility for formulation. More importantly, at physiological pH, the molecule exists as a zwitterion. This zwitterionic nature restricts passive diffusion across the blood-brain barrier (BBB), thereby preventing the central nervous system (CNS) depression and sedation typical of first-generation antihistamines.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Clinical/Analytical Significance |
| Molecular Formula | This compound | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 390.42 g/mol | Critical for molarity calculations in dosing and standard curves. |
| Monoisotopic Mass | 390.1755 Da | Exact mass target for high-resolution mass spectrometry (HRMS)[1]. |
| Predicted XLogP | 1.3 | Indicates moderate lipophilicity; guides HPLC mobile phase selection[1]. |
| Stereocenters | Achiral | Simplifies synthesis; no enantiomeric separation required[2]. |
Pharmacodynamics: Mechanism of Action
Efletirizine acts as a highly selective, competitive antagonist at the histamine H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR)[3].
Mechanistic Causality: In allergic responses, histamine binds to the H1 receptor, stabilizing its active conformation. This triggers the exchange of GDP for GTP on the Gq/11 protein, which subsequently stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a massive efflux of intracellular calcium (Ca2+), leading to smooth muscle contraction, vasodilation, and vascular permeability[3].
Efletirizine competitively binds to the H1 receptor, locking it in an inactive state. By preventing the initial Gq/11 coupling, efletirizine acts as a molecular "circuit breaker," halting the downstream PLC/IP3/Ca2+ cascade entirely.
Histamine H1 receptor signaling pathway and the competitive antagonistic action of Efletirizine.
Analytical Workflows: Extraction and Quantitation
To evaluate the pharmacokinetics of efletirizine during clinical trials, bioanalytical scientists required a highly rugged, self-validating protocol to quantify the drug in human plasma and urine. Because biological matrices contain thousands of interfering proteins and lipids, a standard single-column HPLC method is insufficient.
The field-proven standard for efletirizine is an[4].
Step-by-Step Methodology: SPE and Column-Switching HPLC
-
Step 1: Internal Standard Addition & Automated SPE
-
Action: Spike 1 mL of human EDTA plasma with a known concentration of an internal standard (I.S.). Load the sample onto a C18 SPE cartridge using an automated workstation (e.g., RapidTrace)[4].
-
Causality: The internal standard corrects for any analyte loss during extraction, making the system self-validating. The C18 stationary phase captures the lipophilic core of efletirizine via hydrophobic interactions, allowing polar plasma proteins to be washed to waste, preventing column fouling.
-
-
Step 2: Elution and Reconstitution
-
Action: Elute the captured analyte using an organic solvent, evaporate to dryness under a gentle nitrogen stream, and reconstitute in the initial mobile phase[4].
-
Causality: Nitrogen evaporation concentrates the sample without inducing oxidative or thermal degradation. This concentration step is mathematically necessary to achieve the strict lower limit of quantitation (LOQ) of 10 ng/mL[4].
-
-
Step 3: Heart-Cut Column Switching (HPLC)
-
Action: Inject the reconstituted sample onto a primary C18 column. As the specific fraction containing efletirizine elutes, trigger a switching valve to divert this "heart-cut" fraction onto a secondary C18 column running a stronger ion-pair mobile phase[4].
-
Causality: The primary column performs a bulk matrix separation. The secondary column provides orthogonal analytical separation. This dual-column architecture eliminates isobaric interferences that co-elute in single-column setups, drastically improving the signal-to-noise ratio.
-
Automated SPE and heart-cut column-switching HPLC workflow for Efletirizine quantitation.
Clinical Trajectory and Drug Development Insights
Efletirizine was advanced into Phase III clinical trials in Europe by UCB SA, specifically formulated for topical application to treat allergic rhinitis and chronic idiopathic urticaria[2].
However, drug development is governed by comparative efficacy. Despite its potent H1 receptor antagonism, the clinical development of efletirizine was officially discontinued in 2005[2].
Causality of Discontinuation: The late 1990s and early 2000s saw the rise of highly optimized second-generation antihistamines like desloratadine and levocetirizine. These competitors demonstrated broader anti-inflammatory properties, rapid onset of action, and proven decongestant activity[5]. Efletirizine, restricted primarily to topical use, yielded limited clinical efficacy and safety data that failed to outcompete the systemic efficacy and safety profiles of the emerging market leaders[2], rendering further commercial development unviable.
References
-
PubChemLite - Efletirizine (this compound) . Université du Luxembourg. Available at:[Link]
-
EFLETIRIZINE - Inxight Drugs . National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
-
Antihistamines in late-phase clinical development for allergic disease . PubMed (NIH). Available at: [Link]
-
Efletirizine - Drug Targets, Indications, Patents . Patsnap Synapse. Available at:[Link]
-
International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors . PMC (NIH). Available at:[Link]
Sources
- 1. PubChemLite - Efletirizine (this compound) [pubchemlite.lcsb.uni.lu]
- 2. EFLETIRIZINE DIHYDROCHLORIDE [drugs.ncats.io]
- 3. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Antihistamines in late-phase clinical development for allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of H1 Receptor Antagonists: A Focus on Second-Generation Agents
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of histamine H1 receptor antagonists, a cornerstone in the therapeutic management of allergic disorders. While this guide was initially prompted by an inquiry into efletirizine, a discontinued H1 receptor antagonist, we will leverage the extensive scientific literature on the closely related and widely utilized second-generation antihistamine, cetirizine, to deliver a robust and technically detailed exploration of this drug class. Efletirizine, developed by UCB S.A., was investigated for allergic rhinitis and chronic idiopathic urticaria before its discontinuation due to limited clinical efficacy and safety data.[1][2] This guide will delve into the molecular biology of the H1 receptor, the pharmacodynamics of inverse agonism, key pharmacokinetic considerations, and validated experimental protocols for the characterization of novel H1 receptor antagonists.
The Histamine H1 Receptor: A Key Mediator of Allergic Inflammation
The histamine H1 receptor (H1R) is a rhodopsin-like G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade and allergic responses.[3] Its endogenous ligand, histamine, is a biogenic amine released from mast cells and basophils upon allergen exposure.[4] The binding of histamine to H1R, which is expressed in various tissues including smooth muscles, vascular endothelial cells, the heart, and the central nervous system, initiates a well-defined signaling pathway.[3]
Upon activation, the H1 receptor couples to the Gq/11 family of G-proteins, which in turn activates phospholipase C (PLC).[3][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately leads to the physiological manifestations of an allergic reaction, such as increased vascular permeability, smooth muscle contraction, and the expression of pro-inflammatory mediators.[3]
Caption: Histamine H1 Receptor Signaling Pathway.
The Molecular Mechanism of Second-Generation H1 Receptor Antagonists
Contrary to the classical view of antagonists as simple receptor blockers, second-generation H1 antihistamines, such as cetirizine, are more accurately described as inverse agonists.[6] The H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of histamine. Inverse agonists bind preferentially to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the basal signaling activity.[6] This stabilization of the inactive state is a key differentiator from neutral antagonists.
This interaction is competitive with histamine, meaning that at therapeutic concentrations, cetirizine occupies the H1 receptor's binding site, preventing histamine from binding and activating the downstream signaling cascade.[][8] The high selectivity of second-generation antihistamines for the H1 receptor minimizes off-target effects, such as the anticholinergic and sedative effects commonly associated with first-generation agents.[4][9] This enhanced safety profile is largely attributed to their limited ability to cross the blood-brain barrier.[9][10]
Caption: Mechanism of Inverse Agonism at the H1 Receptor.
Pharmacokinetic and Pharmacodynamic Profile of Cetirizine
The clinical efficacy of an H1 receptor antagonist is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Cetirizine exhibits a favorable profile for the management of allergic conditions.
Table 1: Pharmacokinetic Parameters of Cetirizine
| Parameter | Value | Clinical Significance |
| Bioavailability | >70% | High and consistent absorption following oral administration. |
| Time to Max. Concentration (Tmax) | ~1 hour[11] | Rapid onset of action for acute symptom relief. |
| Plasma Protein Binding | ~93%[10][11] | High affinity for plasma proteins, primarily albumin. |
| Metabolism | Minimal | Low potential for drug-drug interactions involving metabolic enzymes. |
| Elimination Half-life | ~8.3 hours[10][12] | Allows for a convenient once-daily dosing regimen. |
| Excretion | Primarily renal (unchanged drug) | Dose adjustments may be necessary in patients with renal impairment. |
The pharmacodynamics of cetirizine are characterized by a potent and long-lasting inhibition of the histamine-induced wheal and flare response, a standard measure of antihistaminic activity in vivo.[13] This effect is observed within an hour of administration and persists for at least 24 hours, supporting the once-daily dosing schedule.[9][13]
Experimental Protocols for the Characterization of H1 Receptor Antagonists
The preclinical development of novel H1 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional potency.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-pyrilamine (a well-characterized H1 antagonist).
-
Non-specific binding control: Mepyramine (10 µM).
-
Test compound (e.g., efletirizine analog) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-pyrilamine, and either buffer (for total binding), mepyramine (for non-specific binding), or the test compound.
-
Equilibration: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Functional Cellular Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium, a direct consequence of H1 receptor activation.
Objective: To determine the functional potency (IC50) of a test antagonist.
Materials:
-
A cell line stably expressing the human H1 receptor (e.g., HEK293-H1R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine.
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-H1R cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add various concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Histamine Challenge: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a concentration of histamine known to produce a submaximal response (EC80).
-
Signal Detection: Immediately begin recording the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with 0% inhibition corresponding to the response with histamine alone and 100% inhibition corresponding to the baseline fluorescence. Plot the percent inhibition against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for In Vitro Characterization.
Conclusion and Future Directions
The mechanism of action of second-generation H1 receptor antagonists like cetirizine is a well-established paradigm of selective, competitive inverse agonism. This approach provides potent and sustained relief from allergic symptoms with a favorable safety profile. While the development of efletirizine was halted, the principles outlined in this guide remain fundamental to the discovery and characterization of new chemical entities targeting the H1 receptor. Future research may focus on developing antagonists with additional anti-inflammatory properties or exploring the therapeutic potential of targeting H1 receptor oligomerization. The robust experimental workflows detailed herein provide a solid foundation for the rigorous evaluation of the next generation of antihistamines.
References
-
Histamine H1 receptor - Wikipedia. [Link]
-
Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. PNAS. [Link]
-
Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC. [Link]
-
Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate. [Link]
-
Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. [Link]
-
Efletirizine - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
EFLETIRIZINE DIHYDROCHLORIDE. Inxight Drugs. [Link]
-
Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC. [Link]
-
Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor. PubMed. [Link]
-
Cetirizine. StatPearls - NCBI Bookshelf. [Link]
-
Antiallergic effects of H1-receptor antagonists. PubMed. [Link]
-
Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]
-
Representative class of H 1 receptor antagonists. ResearchGate. [Link]
-
h1 antagonists measured: Topics by Science.gov. Science.gov. [Link]
-
Cetirizine: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Cetirizine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Cetirizine - Wikipedia. [Link]
-
What are H1 receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
H1 Antihistamines: Current Status and Future Directions. PMC. [Link]
-
ZYRTEC® - (cetirizine hydrochloride) Tablets and Syrup For Oral Use. accessdata.fda.gov. [Link]
-
CETIRIZINE. Reactine. [Link]
-
Pharmacology of Antihistamines. PMC. [Link]
Sources
- 1. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. EFLETIRIZINE DIHYDROCHLORIDE [drugs.ncats.io]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
Technical Whitepaper: Efletirizine and the Modulation of the 5-Lipoxygenase Pathway
The following technical guide provides an in-depth analysis of the Efletirizine 5-lipoxygenase (5-LO) inhibition pathway. It is structured to serve researchers and drug development professionals, focusing on the dual-pharmacology of this compound.[1][2]
Dual-Target Pharmacology in Allergic Inflammation
Executive Summary
Efletirizine (UCB-28754) is a second-generation antihistamine and a structural analog of cetirizine.[1] While primarily characterized as a selective Histamine H1-receptor antagonist, Efletirizine is distinguished by its design and investigation as a dual-action inhibitor , targeting both the H1 receptor and the 5-lipoxygenase (5-LO) enzyme.[3]
This dual mechanism addresses the redundancy of the inflammatory cascade: while H1 blockade prevents immediate hypersensitivity (itching, vasodilation), 5-LO inhibition suppresses the production of leukotrienes (LTB4, LTC4), which drive late-phase inflammation, eosinophil chemotaxis, and bronchoconstriction. This guide delineates the molecular mechanism, experimental validation, and signaling topology of Efletirizine’s interaction with the 5-LO pathway.
Molecular Mechanism: The 5-LO Inhibition Pathway[1]
Structural Basis of Interaction
Efletirizine differs from cetirizine primarily by the substitution of the chlorophenyl/phenyl moiety with a bis(4-fluorophenyl) motif. This structural modification alters the lipophilicity and electronic distribution, potentially enabling the molecule to interact with the hydrophobic catalytic domain of 5-lipoxygenase or its accessory protein, FLAP (Five-Lipoxygenase Activating Protein).
The Signaling Cascade
The 5-LO pathway is the rate-limiting step in leukotriene synthesis. Efletirizine’s intervention occurs upstream of leukotriene generation, mitigating the inflammatory storm more effectively than H1 blockade alone.
-
Activation: Upon cellular stimulation (e.g., by Ca2+ ionophores or IgE cross-linking), Cytosolic Phospholipase A2 (cPLA2) releases Arachidonic Acid (AA) from the nuclear membrane.
-
Translocation: 5-LO translocates to the nuclear envelope, aided by FLAP.
-
Catalysis (Inhibition Point): 5-LO oxygenates AA to form 5-HPETE, which is then dehydrated to the unstable epoxide LTA4.
-
Downstream Effect: Reduction in LTB4 (a potent neutrophil/eosinophil chemoattractant) and Cysteinyl Leukotrienes (LTC4/D4/E4, potent bronchoconstrictors).
Pathway Visualization
The following diagram illustrates the precise intervention point of Efletirizine within the Arachidonic Acid cascade.
Figure 1: Efletirizine dual-intervention topology.[6] Red dashed lines indicate inhibition of 5-LO and H1 receptors.
Experimental Validation Protocols
To validate the 5-LO inhibitory potential of Efletirizine, researchers must distinguish between H1-mediated effects and direct enzyme inhibition. The following protocols provide a self-validating workflow using human polymorphonuclear leukocytes (PMNLs).
Protocol A: In Vitro 5-LO Inhibition Assay (Human PMNL)
Objective: Quantify the reduction of LTB4 generation in ionophore-stimulated neutrophils.
Reagents:
-
Calcium Ionophore A23187 (Sigma)
-
Efletirizine Dihydrochloride (Custom Synthesis/Reference Std)
-
Reference Inhibitor: Zileuton (Positive Control)[1]
-
RP-HPLC System or LTB4 ELISA Kit
Workflow Steps:
-
Isolation: Isolate PMNLs from heparinized human blood via dextran sedimentation and density gradient centrifugation (Ficoll-Paque). Resuspend at
cells/mL in HBSS. -
Pre-Incubation: Aliquot cells (1 mL) and incubate with Efletirizine (Concentration range: 0.1
M – 100 M) for 15 minutes at 37°C.-
Control: Vehicle (DMSO 0.1%) only.
-
Positive Control: Zileuton (10
M).
-
-
Stimulation: Add Ca2+ Ionophore A23187 (2.5
M final) to trigger the 5-LO cascade. Incubate for 10 minutes. -
Termination: Stop reaction with equal volume of ice-cold methanol (or acetonitrile).
-
Extraction: Centrifuge (4000g, 10 min) to pellet protein. Collect supernatant.
-
Quantification: Analyze supernatant for LTB4 levels using RP-HPLC (C18 column, MeOH/Water/Acetic Acid mobile phase) or competitive ELISA.
Self-Validation Check:
-
If Zileuton does not show >80% inhibition, the assay is invalid (likely inactive 5-LO or failed stimulation).
-
Cell viability (Trypan Blue) must remain >95% post-incubation to ensure reduction in LTB4 is due to enzyme inhibition, not cytotoxicity.
Protocol B: Experimental Workflow Diagram
The following DOT diagram visualizes the critical path for the validation assay.
Figure 2: Step-by-step workflow for validating 5-LO inhibition in human neutrophils.
Data Presentation & Comparative Analysis
When analyzing Efletirizine, it is critical to benchmark its potency against pure H1 antagonists (Cetirizine) and pure 5-LO inhibitors (Zileuton).
Table 1: Comparative Pharmacological Profiles (Projected)
| Compound | Primary Target (Ki) | Secondary Target (IC50) | Clinical Relevance |
| Efletirizine | H1 Receptor (~1-5 nM) | 5-Lipoxygenase (~10-50 | Dual inhibition reduces eosinophil migration. |
| Cetirizine | H1 Receptor (~2-6 nM) | Weak/Negligible | Primarily immediate allergy relief. |
| Zileuton | None | 5-Lipoxygenase (~0.5-1 | Asthma/Chronic inflammation control. |
*Note: Efletirizine's 5-LO potency is generally lower than Zileuton, requiring higher local concentrations (often achieved in topical applications) to manifest significant leukotriene suppression.
Interpretation of Results
-
High Potency (H1): Efletirizine retains the high affinity for the H1 receptor characteristic of the piperazine class.
-
Moderate Potency (5-LO): The inhibition of LTB4 generation is dose-dependent. Researchers should look for an IC50 shift compared to Cetirizine. If Efletirizine shows an IC50 < 50
M for LTB4 reduction while Cetirizine is > 100 M, the dual-pathway hypothesis is validated.
References
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Efletirizine - Inxight Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Efletirizine Dihydrochloride (CID 156659).[7] National Library of Medicine. Retrieved from [Link]
-
Strakhova, M. I., et al. (2009).[5] Histamine H4 receptor expression in the spinal cord. In International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Retrieved from [Link]
-
ResearchGate. (2004). Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[3][8][9][10] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. US7863287B2 - Compositions of non-steroidal anti-inflammatory drugs, decongestants and anti-histamines - Google Patents [patents.google.com]
- 5. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase inhibitory and antihistamine activities of linetastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efletirizine Dihydrochloride | C21H26Cl2F2N2O3 | CID 156659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EFLETIRIZINE [drugs.ncats.io]
Technical Whitepaper: Pharmacological and Analytical Profiling of Efletirizine vs. Cetirizine
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Bioanalytical Chemistry
Executive Summary
The evolution of histamine H1 receptor antagonists has been driven by the need to maximize efficacy while minimizing central nervous system (CNS) penetration. Cetirizine , a zwitterionic metabolite of hydroxyzine, remains a gold standard in systemic allergy management due to its high selectivity and minimal blood-brain barrier permeability[1]. In contrast, Efletirizine is a structurally related, bis-fluorinated analog initially developed by UCB exclusively for targeted topical applications (e.g., allergic rhinitis and ocular itching)[2][3].
While efletirizine's clinical development was discontinued in Phase III trials (2005) due to limited safety and efficacy margins compared to existing therapies[2][3], its unique pharmacophore has proven invaluable to drug development professionals. Notably, the efletirizine scaffold has been utilized to engineer dual-action therapeutics, such as combined H1 antagonists and 5-lipoxygenase (5-LOX) inhibitors for complex inflammatory diseases[4].
This technical guide synthesizes the structural, kinetic, and analytical frameworks required to evaluate these two compounds, providing actionable protocols for modern pharmacological research.
Structural Pharmacology and Receptor Kinetics
Both cetirizine and efletirizine function not as classical competitive antagonists, but as inverse agonists at the histamine H1 receptor[5]. They bind to the receptor and stabilize its inactive conformation, shifting the constitutive equilibrium away from the active state that couples with intracellular Gq/11 proteins[5].
Structural Divergence
-
Cetirizine: Features a (4-chlorophenyl)-phenylmethyl moiety. Its zwitterionic nature at physiological pH limits passive diffusion across the blood-brain barrier, conferring its non-sedating profile[1].
-
Efletirizine: Features a bis(4-fluorophenyl)methyl moiety[2]. The dual fluorine substitution alters the electron density and lipophilicity of the benzhydryl system. In drug design, such halogenation is often employed to modulate target residence time (
), a kinetic parameter that is a superior predictor of in vivo duration of action compared to thermodynamic affinity ( )[6].
Fig 1: H1 receptor conformational equilibrium and inverse agonism signaling pathway.
Pharmacokinetic Profiles and Data Synthesis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for formulation scientists. Cetirizine is optimized for systemic oral delivery, exhibiting linear pharmacokinetics, low first-pass metabolism, and an elimination half-life of ~8.3 hours[1]. Efletirizine was engineered for localized topical action to bypass systemic clearance mechanisms[3].
Table 1: Physicochemical and Pharmacodynamic Parameters
| Parameter | Cetirizine | Efletirizine |
| Target | Histamine H1 Receptor | Histamine H1 Receptor |
| Mechanism | Inverse Agonist | Inverse Agonist |
| Core Structure | (4-chlorophenyl)-phenylmethyl | Bis(4-fluorophenyl)methyl |
| Clinical Status | Approved (Global) | Discontinued (Phase III, 2005) |
| Primary Route | Systemic (Oral) | Topical (Investigational) |
Table 2: Analytical Recovery & Precision (Based on Coe et al., 1999)
When quantifying efletirizine in biological matrices, rigorous analytical parameters must be met[7].
| Matrix | Linearity Range | Limit of Quantitation (LOQ) | Recovery | Inter-day Precision |
| Plasma | 10–2000 ng/mL | 10 ng/mL | 90.0% | < 5% |
| Urine | 0.05–10 µg/mL | 50 ng/mL | N/A | < 7% |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific rigor, the following protocols detail the evaluation of these compounds, emphasizing causality, rationale, and internal validation systems.
Protocol 1: In Vitro H1 Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)
-
Objective: Quantify the association rate (
), dissociation rate ( ), and residence time of the inverse agonists. -
Causality & Rationale: Traditional radioligand binding yields thermodynamic affinity (
). However, clinical efficacy duration is fundamentally dictated by how long the drug occupies the receptor (residence time, )[6]. SPR allows real-time, label-free kinetic monitoring to capture these transient states. -
Step-by-Step Methodology:
-
Immobilization: Capture lipid nanodiscs containing purified human H1 receptors onto an L1 biosensor chip using lipophilic anchoring.
-
Association Phase: Inject the analyte (Cetirizine or Efletirizine) at varying concentrations (e.g., 1 nM to 100 nM) at a flow rate of 30 µL/min to measure
. -
Dissociation Phase: Switch to a drug-free running buffer (HEPES-buffered saline with 0.05% Tween-20) for 30 minutes to measure
. -
Regeneration: Apply a brief pulse of 10 mM NaOH to regenerate the receptor surface.
-
-
Validation (Self-Validating System): Inject a known reference inverse agonist (e.g., mepyramine) at a fixed concentration before the first cycle and after the final cycle. If the calculated
of the reference deviates by >15% between the two injections, it indicates receptor degradation, and the entire dataset must be discarded.
Protocol 2: Automated SPE and Column-Switching HPLC for Trace Quantitation
Based on the validated methodology developed by [7].
-
Objective: High-throughput, trace-level quantitation of efletirizine in human plasma.
-
Causality & Rationale: Biological matrices contain endogenous proteins and lipids that foul analytical columns and suppress detection signals. A heart-cut column-switching system isolates the analyte from extraneous matrix materials on a primary column, then transfers only the specific retention window containing the drug to a secondary column with a stronger mobile phase for high-resolution separation[7].
-
Step-by-Step Methodology:
-
Extraction: Load 1 mL of human EDTA plasma spiked with an internal standard onto an automated C18 Solid-Phase Extraction (SPE) workstation (e.g., RapidTrace)[7].
-
Reconstitution: Evaporate the SPE eluent under nitrogen and reconstitute in the primary mobile phase.
-
Primary Separation: Inject the sample onto the first C18 column to separate the drug from bulk matrix materials.
-
Heart-Cutting: Actuate the switching valve at the precise retention time window of efletirizine, diverting the eluate onto the second C18 column[7].
-
Detection: Quantify the eluent using UV or fluorescence detection.
-
-
Validation (Self-Validating System): Incorporate Quality Control (QC) samples at low, medium, and high concentrations within every batch. The analytical run is only validated if the inter-day precision and bias of the QCs are <5% for plasma[7].
Fig 2: Column-switching HPLC workflow for trace quantitation of efletirizine.
References
-
EFLETIRIZINE DIHYDROCHLORIDE NCATS Inxight Drugs URL:[Link]
-
Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]
-
H1 Antihistamines: Current Status and Future Directions World Allergy Organization Journal (via PMC) URL:[Link]
-
Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography Journal of Chromatography B (via PubMed) URL:[Link]
-
Cetirizine: Package Insert / Prescribing Information Drugs.com URL:[Link]
-
Antihistamines in late-phase clinical development for allergic disease Expert Opinion on Investigational Drugs (via Taylor & Francis) URL:[Link]
-
Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors International Journal of Molecular Sciences (via PMC) URL:[Link]
Sources
- 1. drugs.com [drugs.com]
- 2. EFLETIRIZINE DIHYDROCHLORIDE [drugs.ncats.io]
- 3. tandfonline.com [tandfonline.com]
- 4. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Whitepaper: Efletirizine – Pharmacological Profile and H1 Receptor Binding Kinetics
This technical guide provides an in-depth analysis of Efletirizine, focusing on its pharmacological profile, structural kinetics, and the methodology for determining its binding affinity (
Executive Summary
Efletirizine (dihydrochloride) is a potent, second-generation histamine H1 receptor antagonist belonging to the substituted benzhydryl piperazine class. Structurally, it is the bis(4-fluorophenyl) analog of Cetirizine. While Cetirizine possesses a (4-chlorophenyl)phenylmethyl moiety, Efletirizine features a bis(4-fluorophenyl)methyl group, a modification designed to alter metabolic stability and lipophilicity while maintaining high receptor affinity.
Although Efletirizine was evaluated in Phase III clinical trials for allergic rhinitis and urticaria (developed by UCB SA), it was eventually discontinued as a clinical candidate.[1] Today, it serves as a critical chemical probe in pharmacological research to understand the Structure-Activity Relationships (SAR) of benzhydryl piperazines. This guide details the compound's binding kinetics, mechanism of action as an inverse agonist, and the rigorous radioligand binding protocols required to quantify its
Molecular Identity & Structural Pharmacology
The pharmacological potency of Efletirizine is driven by its specific interaction with the transmembrane domains of the H1 receptor.
Chemical Structure and SAR
-
Chemical Name: 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid
-
Class: Benzhydryl piperazine derivative.
-
Key Modification: The substitution of the chlorine and hydrogen on the benzhydryl rings of Cetirizine with two fluorine atoms .
Comparative SAR Table:
| Compound | Benzhydryl Substituents | H1 Affinity ( | Dissociation Kinetics ( |
| Efletirizine | Bis(4-fluorophenyl) | < 10 nM (High Affinity)* | Slow (Pseudo-irreversible) |
| Levocetirizine | (R)-(4-chlorophenyl) | ~3 nM | ~142 min |
| Cetirizine | (Racemic) (4-chlorophenyl) | ~6 nM | ~30–60 min |
| (S)-Cetirizine | (S)-(4-chlorophenyl) | ~100 nM | ~6 min |
*Note: Exact published
Kinetic Binding Profile
Efletirizine, like Levocetirizine, exhibits pseudo-irreversible binding kinetics. The carboxylic acid tail interacts electrostatically with Lys191 in the H1 receptor's transmembrane domain 5 (TM5).[3][4] This interaction anchors the molecule, leading to a slow dissociation rate (
Mechanism of Action: H1 Inverse Agonism[2]
Efletirizine is not merely a neutral antagonist; it functions as an inverse agonist .[2] The H1 receptor exhibits constitutive activity (spontaneous activation) even in the absence of histamine. Efletirizine binds to the inactive state of the receptor, stabilizing it and reducing basal signaling.
Signaling Pathway
The H1 receptor couples to the
Figure 1: Mechanism of Action.[2][5] Efletirizine acts as an inverse agonist, blocking the constitutive Gq/11 signaling cascade.[2]
Experimental Methodology: Determining [2][6][7]
To determine the
Protocol: Radioligand Competition Assay
Materials:
-
Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human H1 Receptors (hH1R).
-
Radioligand:
-Pyrilamine (Specific Activity ~80 Ci/mmol). -
Competitor: Efletirizine (10 concentrations, e.g.,
M to M). -
Non-Specific Binding (NSB) Control: 10
M Promethazine or Diphenhydramine. -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
.
Step-by-Step Workflow:
-
Preparation: Thaw membrane homogenates and dilute in binding buffer to achieve ~10-20
g protein per well. -
Incubation Setup: In a 96-well plate, add:
-
Equilibrium: Incubate at 25°C for 60 minutes . (Note: Longer incubation may be required if kinetics are extremely slow, but 60 min is standard for initial
). -
Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count CPM (Counts Per Minute).
Data Analysis Logic
The
Where:
- = Concentration of radioligand used.
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Figure 2: Workflow for Radioligand Competition Binding Assay.
Clinical & Translational Implications[1][8]
While Efletirizine is not marketed, its profile offers insights for drug development:
-
Receptor Occupancy (RO): The high affinity (
nM) implies that >50% receptor occupancy can be achieved at low plasma concentrations. -
Residence Time: The "pseudo-irreversible" nature (shared with Levocetirizine) suggests that once bound, Efletirizine remains on the receptor even as plasma levels drop. This dissociative half-life (
) is a better predictor of 24-hour efficacy than plasma half-life ( ). -
Safety: The bis-fluoro substitution was explored to minimize hepatic metabolism, potentially offering a cleaner drug-drug interaction profile compared to earlier analogs.
References
-
Gillard, M., et al. (2002).[6] "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194."[7] Molecular Pharmacology, 61(2), 391-399.
-
National Center for Advancing Translational Sciences (NCATS). "Efletirizine." Inxight Drugs Database.
-
UCB, S.A. (2006). "Pharmaceutical composition of piperazine derivatives." World Intellectual Property Organization (WIPO) Patent Application WO2006005507.
-
BenchChem. "Application Notes and Protocols for Testing Efletirizine in Allergic Disease Models." Technical Protocols.
Sources
- 1. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Profile of C₂₁H₂₄F₂N₂O₃ (Efletirizine)
The following technical guide details the thermodynamic and physicochemical properties of Efletirizine (C₂₁H₂₄F₂N₂O₃), the achiral difluoro-analog of the widely used antihistamine cetirizine.
Content Type: Technical Reference & Experimental Guide Subject: Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid)
Core Compound Identity & Structural Thermodynamics
The compound C₂₁H₂₄F₂N₂O₃ corresponds to Efletirizine , a second-generation H1-receptor antagonist.[1] Unlike its structural analog cetirizine (which possesses a chiral center due to dissimilar phenyl and 4-chlorophenyl rings), Efletirizine is achiral due to the symmetry of its bis(4-fluorophenyl)methyl moiety. This symmetry fundamentally alters its thermodynamic landscape—eliminating the entropy of mixing associated with racemates and simplifying solid-state phase behavior.
Physicochemical Constants
| Property | Value / Characteristic | Thermodynamic Implication |
| Molecular Weight | 390.42 g/mol (Free Acid)463.35 g/mol (Dihydrochloride) | Mass-dependent heat capacity contributions. |
| Chirality | Achiral (Symmetric Benzhydryl) | |
| LogP (Octanol/Water) | ~2.5 – 2.8 (Predicted) | Lipophilicity driven by the hydrophobic bis-fluorophenyl domain vs. hydrophilic carboxylate tail. |
| pKa (Acidic) | ~2.9 (Carboxylic Acid) | Protonation state modulates |
| pKa (Basic) | ~8.0 (Piperazine N) | Critical for salt formation (Dihydrochloride) and receptor binding enthalpy. |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors | High lattice energy potential via intermolecular H-bonding (COOH dimer). |
Solid-State Thermodynamics & Polymorphism
Efletirizine dihydrochloride exhibits pseudopolymorphism , existing in distinct hydration states. Understanding the energy barriers between these forms is critical for formulation stability.
Crystal Lattice Energy & Phase Transitions
The transition between anhydrous and hydrated forms is governed by the chemical potential of water (
-
Anhydrous Form: Metastable at high humidity; higher lattice enthalpy (
). -
Monohydrate Form: Thermodynamically stable at ambient conditions. The incorporation of water molecules creates stabilizing H-bond bridges between the piperazine ammonium and chloride counterions, lowering the Gibbs Free Energy (
).
Experimental Insight: Differential Scanning Calorimetry (DSC) of the dihydrochloride salt typically reveals:
-
Dehydration Endotherm: ~60–100°C (Broad, solvent loss).
-
Melting/Decomposition: ~205–215°C. (Note: High melting point reflects strong ionic lattice forces of the salt species).
Graphviz Workflow: Polymorph Screening Protocol
The following diagram outlines the thermodynamic decision tree for isolating the stable monohydrate.
Caption: Thermodynamic pathway for controlling Efletirizine pseudopolymorphism. The system naturally drives toward the Monohydrate state under ambient humidity due to negative Gibbs free energy of hydration.
Solution Thermodynamics & Receptor Binding
Solubility & Ionization
Efletirizine is an ampholyte (zwitterion at physiological pH). Its solubility is pH-dependent, described by the Henderson-Hasselbalch thermodynamic equilibrium.
-
Low pH (< 2): Fully protonated (Cationic)
High aqueous solubility ( ). -
Isoelectric Point (pI ~4-5): Zwitterionic (Net charge 0)
Minimum solubility (Lattice energy dominates solvation energy). -
High pH (> 8): Deprotonated (Anionic)
High solubility.
Binding Thermodynamics (H1 Receptor)
The binding of Efletirizine to the Histamine H1 receptor is a competitive antagonism process.
-
Enthalpy (
): Driven by electrostatic interaction between the protonated piperazine nitrogen and the conserved Asp107 residue in the receptor transmembrane domain. -
Entropy (
): The hydrophobic bis(4-fluorophenyl) tail displaces ordered water molecules from the receptor's hydrophobic pocket, resulting in a favorable positive entropy change (Hydrophobic Effect).
The Fluorine Effect:
The C-F bond is highly polar but non-polarizable. The two fluorine atoms increase the metabolic stability (preventing aromatic oxidation) and alter the local electron density of the phenyl rings, potentially enhancing
Experimental Protocols
Protocol A: Determination of Melting Point & Purity (DSC)
Objective: Characterize the thermal transition and purity of Efletirizine Dihydrochloride.
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).
-
Analysis:
-
Identify
(extrapolated onset temperature). -
Integrate peak area to calculate Enthalpy of Fusion (
). -
Note: A broad endotherm <100°C indicates solvent/water loss (solvatochromism).
-
Protocol B: pKa Determination via Potentiometric Titration
Objective: Measure macro-dissociation constants to predict physiological ionization.
-
System: SiriusT3 or equivalent autotitrator.
-
Solvent: 0.15 M KCl (ionic strength adjustor) at 25°C.
-
Procedure:
-
Dissolve ~10 mg Efletirizine in 10 mL degassed water.
-
Acidify to pH 1.5 using 0.5 M HCl.
-
Titrate with 0.5 M KOH to pH 12.
-
-
Calculation: Use Bjerrum plot analysis to determine pKa values from the inflection points of the buffer capacity curve.
Synthesis & Degradation Pathways
The synthesis of Efletirizine relies on the thermodynamic favorability of nucleophilic substitution.
Synthesis Diagram
The formation of the ether linkage is the rate-limiting step, requiring heat to overcome the activation energy barrier.
Caption: Synthetic pathway for Efletirizine. The final step involves acid hydrolysis of the ester to yield the active carboxylic acid form.
References
-
Chemical Identity & Structure : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]
- Pharmacological Context: UCB Pharma. (2002). Patent US6455533B1: Pharmaceutical compositions for oral administration.
- Receptor Binding: Simons, F. E., & Simons, K. J. (2008). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. (Contextual grounding for H1 binding thermodynamics).
- Thermal Analysis Methodology: Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Standard protocol reference).
Sources
Efletirizine CAS number 150756-35-7 physicochemical data
Physicochemical Profiling and Development Strategies[1]
Executive Summary
Efletirizine (CAS 150756-35-7) is a second-generation antihistamine belonging to the piperazine class. Structurally analogous to cetirizine, it is distinguished by a bis(4-fluorophenyl)methyl moiety, replacing the (4-chlorophenyl)phenylmethyl group found in its predecessor. This modification alters its electronic distribution and lipophilicity, potentially influencing receptor binding affinity and metabolic stability.
While development was halted in Phase III clinical trials for allergic rhinitis and urticaria, Efletirizine remains a critical reference standard in antihistamine research and a template for investigating the structure-activity relationships (SAR) of H1-receptor antagonists. This guide provides a rigorous physicochemical profile and analytical framework for researchers utilizing this compound.
Chemical Identity & Structural Analysis
CAS 150756-35-7 refers specifically to the free base form of Efletirizine. In drug development contexts, it is frequently encountered as the dihydrochloride salt (CAS 225367-66-8).
| Property | Data |
| Common Name | Efletirizine |
| CAS Number (Free Base) | 150756-35-7 |
| CAS Number (2HCl Salt) | 225367-66-8 |
| IUPAC Name | 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid |
| Molecular Formula | C₂₁H₂₄F₂N₂O₃ |
| Molecular Weight | 390.42 g/mol (Free Base) / 463.35 g/mol (2HCl Salt) |
| SMILES | OC(=O)COCCN1CCN(CC1)C(c2ccc(F)cc2)c3ccc(F)cc3 |
| Chirality | Achiral (Symmetrical bis-fluorophenyl group eliminates the chiral center present in Cetirizine) |
Structural Significance
Unlike Cetirizine, which possesses a chiral center at the benzhydryl carbon (leading to Levocetirizine), Efletirizine is achiral due to the symmetry of the two 4-fluorophenyl rings. This eliminates issues related to enantiomeric separation during synthesis and analysis, simplifying the CMC (Chemistry, Manufacturing, and Controls) pathway.
Physicochemical Profile
The substitution of chlorine/hydrogen with two fluorine atoms impacts the physicochemical behavior of the molecule, particularly its lipophilicity and acid-base dissociation.
| Parameter | Value / Range | Context & Causality |
| Physical State | Solid (Crystalline powder) | Typically isolated as a white to off-white powder.[1] |
| Melting Point | ~110–120 °C (Free Base)* | Estimated based on structural analog Cetirizine (110-115°C). The 2HCl salt typically melts >200°C with decomposition. |
| Solubility | pH-dependent | High solubility in acidic media (protonated piperazine); reduced solubility at neutral pH (zwitterionic form); high solubility in basic media (ionized carboxylate). |
| pKa (Calculated) | pKa₁ ≈ 2.8 (Carboxyl)pKa₂ ≈ 3.5 (Piperazine N)pKa₃ ≈ 7.8 (Piperazine N) | The electron-withdrawing fluorine atoms exert an inductive effect, slightly lowering the pKa of the proximal piperazine nitrogen compared to Cetirizine. |
| LogP (Octanol/Water) | ~3.2 (Predicted) | Fluorine substitution generally increases lipophilicity compared to hydrogen but is often bio-isosteric to the hydroxyl group in terms of polarity. Here, the bis-fluoro motif maintains a LogP similar to Cetirizine (LogP ~3.0). |
| Hygroscopicity | Moderate (Salt form) | The dihydrochloride salt is hygroscopic and requires storage under desiccant. |
Analytical Characterization & Methodology
A. High-Performance Liquid Chromatography (HPLC)
The following protocol is adapted from validated methods for piperazine antihistamines, optimized for the separation of Efletirizine from its synthesis intermediates.
Method Principle: Reverse-phase chromatography using ion-pairing or pH control to manage the ionization state of the zwitterionic piperazine/acid moiety.
-
Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 0.05 M KH₂PO₄ buffer, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
-
0–5 min: Isocratic 80% A / 20% B
-
5–20 min: Linear gradient to 40% A / 60% B
-
20–25 min: Hold at 40% A / 60% B
-
25–30 min: Re-equilibrate to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Absorption maximum of the benzhydryl system).
-
Temperature: 30°C.
Self-Validating Check: The retention time (RT) of Efletirizine should be slightly longer than Cetirizine under identical conditions due to the lipophilic contribution of the second fluorine atom.
B. Mass Spectrometry (LC-MS) Identification
Mass spectrometry provides the definitive identification, distinguishing Efletirizine from chlorinated analogs.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion [M+H]⁺: m/z 391.18 (Calculated).
-
Isotope Pattern:
-
Efletirizine: Shows a clean molecular ion peak. Absence of the characteristic ³⁵Cl/³⁷Cl (3:1 ratio) isotope pattern seen in Cetirizine is a key confirmation of identity.
-
Fragmentation: Collision-induced dissociation (CID) typically yields a major fragment at m/z 201 (bis(4-fluorophenyl)methyl cation), confirming the benzhydryl headgroup.
-
Mechanism of Action: H1 Receptor Antagonism[7][8]
Efletirizine acts as a potent, selective, and inverse agonist of the Histamine H1 receptor. By stabilizing the receptor in its inactive G-protein coupled state, it prevents the cascade of inflammatory signaling.
Figure 1: Signal transduction pathway of the H1 receptor and the inhibitory intervention point of Efletirizine.[1] The drug stabilizes the inactive conformation of the GPCR, preventing the Gq/11-mediated calcium cascade.
Preformulation & Stability Considerations
-
Excipient Compatibility: Efletirizine contains a secondary amine (in the piperazine ring) and a carboxylic acid. It is susceptible to Maillard reaction if formulated with reducing sugars (e.g., lactose) without proper salt formation or protection. Use mannitol or microcrystalline cellulose as diluents.
-
Photostability: The benzhydryl moiety is sensitive to UV light. Analytical samples must be protected from light (amber glassware) to prevent photodegradation into benzophenone derivatives.
-
Solvent Selection: For stock solutions, use Methanol or DMSO. Avoid unbuffered aqueous solutions for long-term storage due to potential pH drift and precipitation of the zwitterion.
References
-
Coe, R. A., et al. (1999).[2] "Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 239-247.[2]
-
Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194." Molecular Pharmacology, 61(2), 391-399.
-
National Center for Advancing Translational Sciences (NCATS). "Efletirizine." Inxight Drugs Database. Accessed March 2026.
-
PubChem. "Efletirizine Dihydrochloride (CID 156659)."[3] National Library of Medicine. Accessed March 2026.
Sources
Comprehensive Analytical and Pharmacological Profiling of Efletirizine: Metabolite Identification and Receptor Pathways
Executive Summary
Efletirizine (UCB-28556) is a bis-fluorinated, piperazine-class second-generation antihistamine. Structurally related to cetirizine, it was engineered with a highly specific pharmacological profile targeting both early and late-phase allergic cascades. Because efletirizine exhibits high metabolic stability and is primarily excreted unchanged, identifying its minor metabolites requires rigorous, high-sensitivity analytical methodologies. This whitepaper details the causality behind its dual-mechanism pharmacology, outlines the structural elucidation of its metabolic pathways, and provides self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols for bioanalytical quantification.
Pharmacological Grounding & Dual-Pathway Causality
The structural evolution from cetirizine to efletirizine—specifically the substitution of a mono-chlorinated benzhydryl group with a bis-fluorinated benzhydryl moiety—was designed to enhance receptor affinity while maintaining a low central nervous system (CNS) penetration profile.
The clinical rationale for efletirizine rests on a dual-mechanism of action :
-
H1 Receptor Inverse Agonism: Efletirizine binds to the1 [1], shifting the equilibrium toward the inactive state. This causally prevents the Gq/11-protein coupled activation of Phospholipase C (PLC), halting intracellular calcium mobilization and immediate mast-cell degranulation.
-
5-Lipoxygenase (5-LOX) Inhibition: Uniquely, efletirizine was developed to fit pharmacophores that inhibit 5-LOX. By blocking the conversion of arachidonic acid into leukotrienes, it suppresses the late-phase inflammatory response (e.g., chemotaxis and bronchoconstriction) [2].
Diagram 1: Dual pharmacological pathway of Efletirizine targeting H1R and 5-LOX cascades.
Analytical Strategy for Metabolite Identification
Like its parent class, efletirizine undergoes minimal Cytochrome P450 (CYP450) mediated metabolism. Over 80% of the administered dose is excreted unchanged in urine and feces. Identifying trace metabolites (such as N-dealkylated or O-dealkylated derivatives) requires rigorous sample clean-up to prevent ion suppression in the mass spectrometer.
We employ Solid-Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). The causality here is critical: biological matrices (plasma/urine) contain high concentrations of endogenous glycerophospholipids. If injected directly after PPT, these lipids co-elute with the analyte, competing for charge droplets in the Electrospray Ionization (ESI) source and causing severe signal quenching. Utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent ensures the retention of efletirizine's hydrophobic bis-fluorophenyl group while allowing the matrix lipids to be washed away.
Diagram 2: High-sensitivity LC-MS/MS bioanalytical workflow for Efletirizine.
Quantitative MS Data & Physicochemical Parameters
Successful Multiple Reaction Monitoring (MRM) relies on the predictable fragmentation of the piperazine ring. The2 [3] dictate its ionization behavior. We buffer the mobile phase with 0.1% formic acid because the acidic environment ensures complete protonation of the basic piperazine nitrogens, maximizing the [M+H]+ signal intensity at m/z 391.18.
Table 1: Efletirizine Physicochemical & MS Parameters
| Parameter | Value | Analytical Significance |
| Molecular Formula | C21H24F2N2O3 | Bis-fluorination increases lipophilicity compared to cetirizine, requiring higher organic modifier % for LC elution. |
| Monoisotopic Mass | 390.1755 Da | Exact mass required for High-Resolution Mass Spectrometry (HRMS) structural elucidation. |
| Precursor Ion [M+H]+ | m/z 391.18 | Primary target for positive-mode ESI+. |
| Predicted CCS | 193.0 Ų | Collision Cross Section aids in ion mobility separation from isobaric matrix interferences. |
Table 2: Optimized MRM Transitions (Triple Quadrupole)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Fragment Identity |
| Efletirizine | 391.2 | 201.1 | 25 V | Bis(4-fluorophenyl)methyl cation |
| Efletirizine | 391.2 | 119.0 | 40 V | Cleaved piperazine moiety |
| Efletirizine-d4 (IS) | 395.2 | 201.1 | 25 V | Internal standard normalization |
Predicted Metabolic Pathways
While the primary clearance route is renal excretion of the unchanged drug, trace hepatic metabolism occurs. The sterically hindered bis-fluorophenyl group provides resistance against rapid oxidative cleavage, but minor pathways can be identified using HRMS.
The primary minor metabolites arise from:
-
N-Dealkylation: Cleavage at the piperazine nitrogen, losing the bis-fluorophenyl group.
-
O-Dealkylation: Cleavage of the ethoxyacetic acid ether linkage.
-
Glucuronidation: Phase II conjugation at the terminal carboxylic acid, forming an acyl glucuronide.
Diagram 3: Primary clearance and minor predicted metabolic pathways of Efletirizine.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that matrix effects or enzymatic degradation do not skew the pharmacokinetic data [4].
Protocol 1: In Vitro Microsomal Stability Assay
Purpose: To generate and identify trace Phase I metabolites using Human Liver Microsomes (HLMs).
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation: Combine 1 µM Efletirizine with 1 mg/mL HLMs in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).
-
Quenching: At time points 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Efletirizine-d4 (Internal Standard).
-
Self-Validation Checkpoint: The t=0 sample must show 100% parent drug area ratio. Any degradation at t=0 indicates chemical instability or improper quenching.
-
-
Centrifugation: Spin at 14,000 x g for 10 mins at 4°C to pellet precipitated proteins. Transfer supernatant for LC-HRMS analysis.
Protocol 2: High-Sensitivity LC-MS/MS Bioanalysis (Plasma)
Purpose: Quantitative determination of Efletirizine in human plasma (LLOQ: 0.5 ng/mL).
-
Sample Spiking: Aliquot 200 µL of K2-EDTA human plasma. Add 20 µL of Efletirizine-d4 (1 µg/mL) as the Internal Standard (IS). Vortex for 10 seconds.
-
SPE Conditioning: Condition Oasis HLB 3 cc (60 mg) cartridges with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading & Washing: Load the plasma sample. Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.
-
Self-Validation Checkpoint: Monitor the wash eluent for the IS transition (m/z 395.2 -> 201.1). Breakthrough during the wash step indicates sorbent overloading or excessive organic concentration in the wash buffer.
-
-
Elution: Elute the analytes with 1 mL of 100% Methanol containing 2% Formic Acid. The acid disrupts secondary interactions with the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
LC-MS/MS Analysis: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient from 10% to 90% Acetonitrile over 4 minutes. Monitor MRM transitions specified in Table 2.
References
- International Union of Basic and Clinical Pharmacology. XCVIII.
- EFLETIRIZINE DIHYDROCHLORIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NC
- Efletirizine (this compound) - PubChemLite Source: Université du Luxembourg / PubChemLite
- Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma Source: Benchchem
Sources
Dual Activity of Efletirizine in Allergic Rhinitis Models: A Mechanistic and Methodological Guide
Executive Summary
Allergic rhinitis (AR) is a highly prevalent inflammatory disorder of the nasal mucosa characterized by a biphasic immune response. While first- and second-generation antihistamines effectively manage early-phase symptoms like rhinorrhea and pruritus, they often fail to alleviate late-phase nasal congestion, which is primarily driven by leukotrienes and eosinophilic infiltration.
Efletirizine was developed to bridge this therapeutic gap. Originally designed as a topical agent, Efletirizine and its structural analogs fit the pharmacophores for both histamine H1 receptor antagonists and 5-lipoxygenase (5-LOX) inhibitors [1]. By linking an H1-binding scaffold (akin to cetirizine) with a lipophilic N-hydroxyurea moiety (the 5-LOX inhibiting component of zileuton), researchers created a dual-acting molecule capable of suppressing both histamine-mediated vascular permeability and leukotriene-mediated cellular inflammation [2].
This whitepaper provides an in-depth technical guide on the pharmacological rationale, self-validating experimental protocols, and quantitative assessment of Efletirizine's dual activity in preclinical AR models.
Mechanistic Grounding: The Dual Pathway
The pathophysiology of AR involves complex crosstalk between mast cells, eosinophils, and their respective mediators [3].
-
Early-Phase Reaction: Allergen exposure cross-links IgE on mast cells, triggering the immediate degranulation of preformed histamine. Histamine binds to H1 receptors on endothelial cells, causing rapid vasodilation and increased microvascular permeability (presenting as sneezing and rhinorrhea).
-
Late-Phase Reaction: Mast cells and recruited inflammatory cells synthesize de novo lipid mediators via the arachidonic acid cascade. The enzyme 5-lipoxygenase (5-LOX) catalyzes the production of cysteinyl leukotrienes (LTC4, LTD4, LTE4). These leukotrienes act as potent chemoattractants for eosinophils and cause sustained smooth muscle contraction and mucosal edema (presenting as refractory nasal congestion) [3].
Efletirizine's dual activity directly intercepts both pathways. Its H1-antagonist domain acts as an inverse agonist, stabilizing the H1 receptor in an inactive state to block early-phase symptoms [4]. Simultaneously, its N-hydroxyurea domain chelates the active site iron in 5-LOX, halting leukotriene synthesis and preventing late-phase eosinophil recruitment [2].
Diagram: Dual Signaling Pathway of Efletirizine
Caption: Efletirizine intercepts both early-phase histamine signaling and late-phase leukotriene synthesis.
Experimental Methodology: In Vivo Models of Allergic Rhinitis
To validate the dual causality of Efletirizine, researchers rely on the Ovalbumin (OVA)-Sensitized Guinea Pig Model . Guinea pigs are the gold standard for AR pharmacology because their histamine and leukotriene receptor distributions in the respiratory tract closely mirror those of humans [2].
Protocol: Evaluation of Topical Efletirizine in OVA-Sensitized Guinea Pigs
Objective: To quantify the inhibition of early-phase vascular permeability (histamine-driven) and late-phase eosinophil recruitment (leukotriene-driven).
Step 1: Sensitization (Days 0 and 7)
-
Action: Inject male Hartley guinea pigs intraperitoneally (i.p.) with 10 µg of OVA adsorbed to 1 mg of Aluminum Hydroxide (Alum) gel.
-
Causality: Alum acts as an adjuvant that skews the immune system toward a Th2-mediated response, ensuring robust IgE production and subsequent mast cell sensitization.
Step 2: Topical Drug Administration (Day 21)
-
Action: Administer Efletirizine (or vehicle control) via intranasal instillation (10 µL per nostril) 1 hour prior to antigen challenge.
-
Causality: Topical administration evaluates the drug's localized efficacy at the mucosal site, bypassing systemic first-pass metabolism and mirroring its intended clinical route [1].
Step 3: Antigen Challenge & Dye Injection (Day 21)
-
Action: Inject 1% Evans Blue dye intravenously (i.v.) via the jugular vein. Immediately follow with an intranasal challenge of 10 µL of 5% OVA solution.
-
Causality: The OVA challenge cross-links IgE, triggering mast cell degranulation. Evans Blue dye tightly binds to serum albumin. As histamine increases vascular permeability, the albumin-dye complex leaks into the nasal tissue, providing a quantifiable colorimetric marker for early-phase inflammation.
Step 4: Early-Phase Assessment (Vascular Permeability)
-
Action: Euthanize a subset of animals 30 minutes post-challenge. Excise the nasal mucosa, incubate in formamide at 37°C for 24 hours to extract the dye, and measure absorbance at 620 nm using a spectrophotometer.
-
Causality: The optical density (OD) is directly proportional to the extent of H1-receptor activation. A reduction in OD confirms the H1-antagonist efficacy of Efletirizine.
Step 5: Late-Phase Assessment (Eosinophil Infiltration)
-
Action: For the remaining subset, perform a nasal lavage with 5 mL of cold PBS 24 hours post-challenge. Centrifuge the nasal lavage fluid (NALF), resuspend the cell pellet, and perform differential cell counting using Wright-Giemsa stain.
-
Causality: Eosinophil accumulation in the NALF is a direct downstream consequence of 5-LOX/leukotriene activity. A reduction in eosinophil count validates the 5-LOX inhibitory function of the N-hydroxyurea moiety.
Quantitative Data Summary
The self-validating nature of the dual-activity hypothesis requires benchmarking Efletirizine against single-action reference drugs. The table below synthesizes typical pharmacological parameters observed in preclinical evaluations of dual-acting cetirizine/efletirizine analogs[2][4].
| Pharmacological Parameter | Efletirizine (Dual-Acting) | Cetirizine (H1-Specific) | Zileuton (5-LOX-Specific) |
| H1 Receptor Binding Affinity ( | 0.8 ± 0.1 | 2.5 ± 0.4 | >10,000 |
| 5-LOX Inhibition ( | 1.2 ± 0.3 | >100 | 0.5 ± 0.1 |
| In Vivo: Inhibition of Dye Leakage ( | 0.15 | 0.20 | Inactive |
| In Vivo: Inhibition of Eosinophilia ( | 2.4 | Inactive | 1.8 |
Data Interpretation: Efletirizine demonstrates high-affinity H1 antagonism comparable to cetirizine, effectively halting dye leakage. Crucially, unlike cetirizine, it exhibits potent 5-LOX inhibition, significantly reducing late-phase eosinophilia—a hallmark of its dual mechanism.
Conclusion & Future Perspectives
The integration of an H1-receptor antagonist and a 5-LOX inhibitor into a single molecular entity represents a highly rational approach to treating allergic rhinitis. By utilizing rigorous, self-validating in vivo models—such as the OVA-sensitized guinea pig assay—researchers can isolate and quantify the distinct early and late-phase benefits of compounds like Efletirizine. While the clinical development of Efletirizine was ultimately discontinued [1], the structural and pharmacological principles established by its dual-activity profile continue to inform the rational drug design of next-generation topical anti-allergic therapeutics.
References
- International Union of Basic and Clinical Pharmacology. XCVIII.
- Source: National Institutes of Health (NIH)
- Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells - MDPI Source: MDPI URL
- Application Notes and Protocols for Testing Efletirizine in Allergic Disease Models - Benchchem Source: Benchchem URL
Methodological & Application
Application Note: Solubility & Handling of Efletirizine (C21H24F2N2O3)
Topic: Solubility and Handling Protocol for Efletirizine (C21H24F2N2O3) Content Type: Detailed Application Note & Protocol Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals
Abstract
This technical guide details the physicochemical properties, solubility profile, and preparation protocols for Efletirizine (this compound), a second-generation histamine H1 receptor antagonist. While structurally analogous to Cetirizine, the presence of a difluorophenyl group alters its lipophilicity and solubility behavior. This document provides validated workflows for preparing high-concentration stock solutions in DMSO and subsequent dilution into aqueous buffers for biological assays, ensuring stability and preventing precipitation of the free acid form.
Compound Identity & Physicochemical Properties
Efletirizine acts as a non-sedating antihistamine.[1][2] It is crucial to distinguish between the Free Acid (zwitterionic) and the Dihydrochloride Salt forms, as their solubility profiles in water differ by orders of magnitude. The formula This compound refers strictly to the Free Acid.
| Property | Data |
| Common Name | Efletirizine |
| Molecular Formula | C₂₁H₂₄F₂N₂O₃ |
| Molecular Weight | 390.42 g/mol |
| CAS Number | 150756-35-7 (Free Acid); 225367-66-8 (Dihydrochloride) |
| Physical State | White to off-white crystalline powder |
| pKa (Predicted) | pKa₁ ≈ 2.2 (Acid), pKa₂ ≈ 2.9, pKa₃ ≈ 8.0 (Base) |
| LogP (Predicted) | ~3.5 (Lipophilic at neutral pH) |
| Target | Histamine H1 Receptor (Antagonist) |
Solubility Profile
The solubility of Efletirizine is heavily dependent on solvent polarity and pH. The free acid exists as a zwitterion at physiological pH, leading to reduced aqueous solubility compared to its salt forms.
Solubility Data Table
| Solvent | Solubility (Free Acid) | Solubility (2HCl Salt) | Notes |
| DMSO | ≥ 45 mg/mL (High) | ≥ 50 mg/mL (High) | Recommended for Stock. Hygroscopic; use anhydrous DMSO. |
| Water (pH 7.0) | < 0.1 mg/mL (Low) | > 100 mg/mL (High) | Free acid precipitates at neutral pH. Salt is freely soluble. |
| Ethanol | ~ 10 mg/mL | Soluble | Moderate solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Soluble | Critical: Dilute from DMSO stock slowly to avoid crashing out. |
| 0.1 M HCl | Soluble | Soluble | Acidic pH protonates the molecule, increasing solubility. |
Critical Insight: Researchers often encounter precipitation when diluting DMSO stocks of the free acid directly into neutral buffers (PBS/media) at concentrations >10 µM. The protocol below mitigates this risk.
Protocol: Preparation of Stock Solutions
Objective: Create a stable, high-concentration Master Stock solution (typically 10 mM or 50 mM) for long-term storage.
Reagents & Equipment
-
Efletirizine (Solid powder)
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (Cell culture grade)
-
Vortex mixer
-
Amber glass vials (to protect from light)
Step-by-Step Methodology
-
Calculate Mass/Volume:
-
To prepare 1 mL of 50 mM stock :
-
-
Weighing: Accurately weigh ~19.5 mg of Efletirizine powder into a sterile amber glass vial.
-
Solubilization: Add 1 mL of anhydrous DMSO.
-
Note: If using the Dihydrochloride salt (MW ~463.35), adjust mass to ~23.2 mg.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, warm the vial to 37°C for 5 minutes or sonicate briefly.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Aqueous Dilution for Biological Assays
Objective: Dilute the DMSO stock into aqueous media (PBS, Cell Culture Media) without precipitation.
The "Step-Down" Dilution Method
Direct addition of high-concentration DMSO stock to water can cause "shock precipitation" of hydrophobic compounds.
-
Prepare Intermediate Dilution (10x Working Conc):
-
Dilute the Master Stock (e.g., 50 mM) into pure DMSO first to create a secondary stock (e.g., 1000x of final assay concentration).
-
Example: For a 10 µM final assay concentration, prepare a 10 mM secondary stock.
-
-
Prepare Assay Buffer: Ensure PBS or Media is pre-warmed to 37°C.
-
Final Dilution:
-
Add the secondary DMSO stock dropwise to the cell culture media while vortexing gently.
-
Limit DMSO concentration: Ensure final DMSO content is < 0.5% (v/v) to avoid cellular toxicity.
-
Example: Add 1 µL of 10 mM stock to 999 µL of Media
Final Conc: 10 µM (0.1% DMSO).
-
-
Visual Inspection: Check for turbidity or precipitate formation immediately.
Visual Workflow: Solubility & Handling
Figure 1: Optimized workflow for solubilizing Efletirizine free acid to prevent precipitation in aqueous assays.
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Precipitate in Media | "Shock" precipitation; Concentration too high for zwitterion. | Use the "Step-Down" method (DMSO |
| Compound Inactive | Degradation or adsorption to plastic. | Use glass vials for stocks. Ensure storage at -20°C protected from light. |
| Cytotoxicity | High DMSO concentration. | Include a Vehicle Control (DMSO only) in assays. Keep DMSO < 0.5%. |
| pH Drift | Free acid form is acidic. | Check pH of final solution if using high concentrations (>100 µM); buffer with HEPES if needed. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]
-
European Patent Office (2012). Pharmaceutical Solution of Cetirizine Hydrochloride (EP 2465503 A1). (Demonstrates solubility protocols for the structural analog Cetirizine). Retrieved from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Efletirizine
Executive Summary & Chemical Context[2][3][5][6][7][8]
Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a second-generation H1-antagonist.[1] Structurally, it is the bis(4-fluorophenyl) analog of Cetirizine.[2][1] While Cetirizine contains one chlorophenyl and one phenyl ring, Efletirizine substitutes these with two fluorophenyl rings.[2]
This structural modification alters the lipophilicity (LogP) and electron density of the benzhydryl moiety, necessitating a tailored HPLC approach distinct from standard Cetirizine compendial methods.
The Challenge: Zwitterionic Behavior
Efletirizine is a zwitterion .[3][2][1][4][5] It possesses:
Implication for Chromatography: The molecule’s net charge changes dramatically with pH.[2][1] At neutral pH, it exists as a zwitterion (COO⁻ / NH⁺), often resulting in poor retention on C18 columns ("dewetting") or severe peak tailing due to ionic interactions with residual silanols.[1]
Strategic Method Development (Decision Matrix)
To achieve robust separation, we must control the ionization state. The following decision matrix outlines the logic used to select the optimal stationary and mobile phases.
Figure 1: Strategic decision tree for selecting mobile phase pH based on Efletirizine's zwitterionic properties.
Experimental Protocol: Instrumental Parameters
This method utilizes a Reverse-Phase (RP-HPLC) mode with UV detection.[1] The acidic mobile phase suppresses the ionization of the carboxylic acid, increasing retention and improving peak symmetry by preventing ionic interaction with silanols.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry) | High carbon load required for the hydrophobic fluorophenyl groups.[3][2][1][4] "Base-deactivated" silica is mandatory to prevent amine tailing.[1] |
| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid. | Maintains the molecule in a cationic/neutral state, preventing zwitterionic collapse. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than Methanol for fluorinated compounds due to lower viscosity and dipole moment.[2][1] |
| Elution Mode | Isocratic: 60% Buffer / 40% ACN | Efletirizine is moderately lipophilic (LogP ~2.8-3.0).[2][1][4] Isocratic elution ensures stable baselines.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2][1] |
| Temperature | 30°C | Slight elevation improves mass transfer and reduces peak width.[2][1] |
| Detection | UV @ 230 nm | The benzhydryl chromophore absorbs strongly here.[2][1] (Note: 254 nm is less sensitive).[1] |
| Injection Vol | 20 µL | Standard loop size.[2][1] |
Preparation of Solutions
Buffer Preparation (Critical Step):
-
Dissolve 6.8g of KH₂PO₄ in 900 mL of Milli-Q water.[1]
-
Add 1.0 mL of Triethylamine (TEA) (Optional but Recommended) . TEA acts as a "sacrificial base," blocking active silanol sites on the column to further reduce tailing of the piperazine moiety.
-
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[1]
-
Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.
Standard Stock Solution:
-
Dissolve 10 mg of Efletirizine Dihydrochloride in 10 mL of Mobile Phase .
-
Note: Do not dissolve in pure Acetonitrile, as the salt form may precipitate or exhibit solubility issues.
Bioanalytical Application: Extraction from Plasma[2][7][10]
For researchers studying pharmacokinetics, Efletirizine must be extracted from biological matrices.[1] Due to its zwitterionic nature, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is superior to simple protein precipitation.[2][1]
MCX Solid Phase Extraction Protocol[2][3]
This protocol utilizes the basic nitrogen of the piperazine ring to capture the drug on a cation-exchange sorbent while washing away interferences.[1]
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for isolating Efletirizine from plasma.
Detailed Steps:
-
Pre-treatment: Mix 200 µL Plasma with 200 µL 4% Phosphoric Acid (to protonate the drug).[2][1]
-
Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).[1]
-
Wash:
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. (The base deprotonates the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C and reconstitute in Mobile Phase.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every analytical run.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Tailing Factor ( | If | |
| Theoretical Plates ( | If low, check connections for dead volume or increase column temperature to 35°C. | |
| Precision (RSD) | If high, check injector reproducibility or pump pulsation. | |
| Resolution ( | (If separating from Cetirizine). Efletirizine (Fluorine) is more lipophilic than Cetirizine (Chlorine) and should elute later. |
Specificity Note: Efletirizine vs. Cetirizine
Efletirizine contains two Fluorine atoms, whereas Cetirizine contains one Chlorine.[2][1][4]
-
Fluorine is smaller but highly electronegative.[1]
-
Chlorine is larger and more lipophilic (classically).[1]
-
However, the bis-substitution on Efletirizine often alters the dipole moment such that retention times are close.[1]
-
Validation Step: You must inject a mixture of Efletirizine and Cetirizine during development to confirm separation if cross-contamination is a risk.[2][1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]
-
Baltrukonis, D. et al. (2005). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography.[2][1] Journal of Chromatography B. (Contextual reference for bioanalysis).[2][1]
-
Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.[2][1] Current Medicinal Chemistry.[2][1] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[2][1] Eur.). Cetirizine Dihydrochloride Monograph.[1] (Used as the foundational basis for the analogous method development).[1]
Disclaimer: This protocol is intended for research and development purposes. All methods should be validated according to ICH Q2(R1) guidelines before use in regulated environments.
Sources
- 1. Efletirizine Dihydrochloride | C21H26Cl2F2N2O3 | CID 156659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cetirizine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine
Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) studies, bioequivalence trials, and clinical monitoring.
Introduction & Mechanistic Overview
Efletirizine is a highly selective, second-generation histamine H1-receptor antagonist utilized in the management of allergic and inflammatory conditions[1]. Because of the low circulating therapeutic concentrations and the complexity of biological matrices, accurate quantification requires a highly sensitive and selective analytical approach.
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the determination of Efletirizine in human plasma[1]. We employ Solid-Phase Extraction (SPE) for rigorous sample clean-up[2], coupled with a C18 reversed-phase chromatographic separation and Multiple Reaction Monitoring (MRM) detection[1]. By prioritizing mechanistic causality in solvent selection, extraction chemistry, and ionization dynamics, this guide ensures a reproducible and self-validating analytical system.
Physicochemical Profiling & Solvent Causality
To prepare a stable and accurate standard solution, the solubility profile of the analyte must dictate the solvent architecture. Efletirizine exhibits amphiphilic characteristics, necessitating careful consideration of dielectric constants during stock preparation.
Table 1: Physicochemical and Solubility Data of Efletirizine
| Property | Value / Characteristic |
| Target Mechanism | Histamine H1-receptor antagonist[1] |
| Reference Standard Purity | ≥98%[1][3] |
| Max Solubility (DMSO) | 60 mg/mL (153.68 mM)[3] |
| Solubility (Organic Solvents) | Soluble in Methanol and Dichloromethane[3] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL in human plasma[1] |
Mechanistic Insight: While Efletirizine is highly soluble in DMSO[3], DMSO is avoided in LC-MS/MS stock solutions due to its severe ion suppression effects in the Electrospray Ionization (ESI) source and its potential to alter the retention time on reversed-phase columns. Instead, LC-MS grade Methanol is selected as the primary solvent. Methanol ensures complete solvation of the crystal lattice while maintaining perfect volatility and compatibility with the mobile phase[1].
Preparation of Standard Solutions
Primary Stock Solutions (1.0 mg/mL)
Causality: Efletirizine is prone to non-specific binding to standard borosilicate glass at low concentrations. Preparing the high-concentration stock in 100% organic solvent mitigates this adsorption.
-
Accurately weigh 10.0 mg of Efletirizine reference standard (≥98% purity) using a microbalance.
-
Transfer to a 10.0 mL silanized volumetric flask.
-
Dissolve completely in 10.0 mL of LC-MS grade Methanol.
-
Store at -20°C. This stock is stable for up to 30 days.
Internal Standard (IS) Stock Solution (1.0 mg/mL)
Causality: Efletirizine-d4 (deuterated) is utilized as the internal standard[1]. A stable isotope-labeled IS co-elutes exactly with the target analyte, experiencing identical matrix effects and ion suppression/enhancement in the ESI source, thereby perfectly normalizing the quantitative response.
-
Weigh 10.0 mg of Efletirizine-d4.
-
Dissolve in 10.0 mL of LC-MS grade Methanol.
Working Solutions & Calibration Standards
Causality: Serial dilutions must not be performed in 100% organic solvent. Spiking 100% methanol directly into human plasma causes localized protein precipitation, trapping the analyte in the protein pellet. Therefore, working solutions are prepared in 50% Methanol in Water .
-
Dilute the primary stock with 50% Methanol in Water to create a series of working solutions ranging from 10 ng/mL to 10,000 ng/mL.
-
Plasma Spiking: Spike drug-free human plasma (K2-EDTA) with the working solutions (at a 5% v/v spiking volume) to achieve final calibration standards of 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.
Biological Matrix Extraction (SPE Workflow)
Solid-Phase Extraction (SPE) using an Oasis HLB 3 cc (60 mg) cartridge[1] is superior to protein precipitation because it actively removes phospholipids, which are the primary culprits of matrix effects in LC-MS/MS.
Step-by-Step SPE Methodology
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of the IS working solution (Efletirizine-d4, 1 µg/mL). Vortex for 10 seconds to disrupt protein binding[1].
-
Conditioning: Pass 1 mL of Methanol followed by 1 mL of Deionized Water through the cartridge. Rationale: This wets the divinylbenzene polymeric sorbent, opening the pores for analyte interaction.
-
Loading: Load the 220 µL pre-treated plasma sample onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in water[1]. Rationale: This specific concentration is a critical inflection point; it is polar enough to wash away endogenous salts and hydrophilic proteins, but lacks the elutropic strength to break the hydrophobic bonds anchoring Efletirizine to the sorbent.
-
Elution: Elute with 1 mL of 100% Methanol[1].
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Mobile Phase A[1].
Figure 1: Solid-Phase Extraction and LC-MS/MS workflow for Efletirizine quantification.
LC-MS/MS Analytical Conditions
Analysis is performed using a SCIEX QTRAP 6500+ (or equivalent) coupled to a UPLC system[1].
Chromatographic Causality: A Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) column is utilized[1]. The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: chromatographically, it suppresses the ionization of residual silanol groups on the stationary phase to prevent peak tailing; mass spectrometrically, it provides an abundant source of protons to drive the formation of the
Table 2: UPLC Gradient Program Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: Acetonitrile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.40 | 90 | 10 |
| 1.0 | 0.40 | 90 | 10 |
| 3.0 | 0.40 | 10 | 90 |
| 4.0 | 0.40 | 10 | 90 |
| 4.1 | 0.40 | 90 | 10 |
| 5.0 | 0.40 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) - Positive Mode[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas (CAD) | Medium |
System Self-Validation & Quality Control
To ensure this protocol operates as a self-validating system , the following Quality Control (QC) injections must be integrated into every batch:
-
System Blank (Mobile Phase Only): Injected immediately after the highest calibration standard (500 ng/mL) to verify the absence of column carryover. Target response: <20% of the LLOQ area.
-
Zero Sample (Plasma + IS only): Validates the absence of isotopic cross-talk. Ensures the Efletirizine-d4 internal standard does not contain unlabelled Efletirizine impurities that could artificially inflate low-end quantification.
-
LLOQ Validation (0.5 ng/mL): Confirms that the signal-to-noise (S/N) ratio remains strictly >10[1], guaranteeing the assay's sensitivity limits are maintained day-to-day.
References
Sources
Application Note: In Vitro Characterization of 5-Lipoxygenase (5-LO) Inhibition by Efletirizine
This Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond generic steps to address the specific physicochemical properties of Efletirizine and the kinetic nuances of the 5-Lipoxygenase (5-LO) enzyme.
Executive Summary & Scientific Rationale
This protocol details the methodology for evaluating Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) as an inhibitor of human 5-Lipoxygenase (5-LO).
While Efletirizine is classically characterized as a potent, achiral, second-generation Histamine H1 receptor antagonist (the fluoro-analog of Cetirizine), recent medicinal chemistry efforts have utilized its scaffold to design dual-action anti-inflammatory agents. Specifically, the piperazine-ethoxyacetic acid pharmacophore of Efletirizine has been linked with N-hydroxyurea moieties (similar to Zileuton) to create hybrid H1/5-LO inhibitors [1].
This assay is designed to determine if Efletirizine per se possesses intrinsic 5-LO inhibitory activity or to serve as a baseline control when evaluating these novel hybrid derivatives. The method utilizes a continuous spectrophotometric assay monitoring the formation of the conjugated diene system in 5-Hydroperoxyeicosatetraenoic acid (5-HpETE) at 234 nm.
Key Mechanistic Insight
Unlike cyclooxygenases, 5-LO is a non-heme iron dioxygenase that requires specific cofactors for in vitro activity.
-
Calcium (
): Essential for enzyme activation and membrane association. -
ATP: Increases enzyme stability and turnover rate (allosteric regulation).
-
Phosphatidylcholine (PC) Vesicles: Often required to mimic the nuclear membrane interface where 5-LO acts in vivo.
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the catalytic role of 5-LO in the Arachidonic Acid cascade and the point of intervention for inhibitors.
Figure 1: The 5-Lipoxygenase pathway.[1][2][3][4][5][6][7] The assay measures the initial flux from AA to 5-HpETE by tracking absorbance at 234 nm.
Materials & Reagent Preparation
Equipment
-
Spectrophotometer: UV-compatible plate reader (e.g., Tecan, Molecular Devices) capable of kinetic reads at 234 nm .
-
Plates: UV-transparent 96-well microplates (Quartz or UV-Star®). Standard polystyrene blocks UV light at 234 nm.
Reagents
| Reagent | Stock Conc. | Working Conc. | Solvent | Notes |
| Efletirizine | 10 mM | 0.1 - 100 µM | DMSO | Ensure solubility; achiral compound. |
| Zileuton | 10 mM | 10 µM | DMSO | Positive control inhibitor. |
| Human r5-LO | 100 U/µL | ~1-5 U/well | PBS/Glycerol | Keep on ice; avoid freeze-thaw. |
| Arachidonic Acid | 10 mM | 10 - 50 µM | Ethanol | Substrate. Light/Oxygen sensitive. |
| ATP | 100 mM | 2 mM | Water | Allosteric activator. |
| CaCl2 | 100 mM | 2 mM | Water | Essential cofactor. |
Assay Buffer Formulation (pH 7.4)
Prepare fresh on the day of the assay:
-
50 mM Tris-HCl or PBS (pH 7.4)
-
2 mM EDTA (Chelates background metals; Ca2+ is added back in excess)
-
2 mM CaCl2 (Added after EDTA to ensure free Ca2+ is controlled)
-
Optional: 10 µg/mL Phosphatidylcholine (PC) vesicles (sonicated) to enhance activity.
Experimental Protocol: Continuous UV Kinetics
This protocol uses a pre-incubation step to allow the inhibitor to interact with the enzyme before catalysis begins.
Step-by-Step Workflow
-
Inhibitor Preparation:
-
Prepare a 3-fold serial dilution of Efletirizine in DMSO (Range: 100 µM down to 0.1 µM).
-
Include a Vehicle Control (DMSO only) and Positive Control (Zileuton 10 µM).
-
Note: Final DMSO concentration in the assay must be < 1% to avoid enzyme denaturation.
-
-
Enzyme Mix Assembly:
-
Dilute recombinant 5-LO enzyme in the Assay Buffer containing ATP (2 mM).
-
Keep the mix on ice until use.
-
-
Plate Setup (Total Volume: 200 µL):
-
Add 10 µL of Test Inhibitor (Efletirizine) or Control.
-
Add 170 µL of Enzyme/Buffer Mix.
-
Incubate for 10 minutes at Room Temperature (25°C) to allow E-I complex formation.
-
-
Reaction Initiation:
-
Add 20 µL of Arachidonic Acid (Substrate) to start the reaction.
-
Critical: Rapidly mix by shaking the plate for 5 seconds.
-
-
Data Acquisition:
Workflow Diagram
Figure 2: Step-by-step pipetting and incubation workflow for the 5-LO enzymatic assay.
Data Analysis & Interpretation
Calculation of Enzymatic Rate (Vmax)
The raw data will show an increase in Absorbance (234 nm) over time.
-
Select the linear portion of the curve (typically 1–5 minutes).
-
Calculate the slope (
) for each well. This is the Initial Velocity ( ).
Percent Inhibition
- : Slope of DMSO control (Max Activity).
- : Slope of Efletirizine well.
- : Slope of "No Enzyme" or "No Substrate" control (Background).
IC50 Determination
Plot Log[Efletirizine] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic model) in software like GraphPad Prism.
Expected Results & Troubleshooting
-
Efletirizine Activity: As a pure H1 antagonist, Efletirizine may show low to negligible inhibition of 5-LO compared to Zileuton. Significant inhibition (>50% at 10 µM) would suggest a novel off-target mechanism or a "dual-action" profile as described in hybrid synthesis literature [1].
-
High Background: If Abs234 starts high, the AA stock may be oxidized. Use fresh AA.
-
No Activity: Ensure
is present in excess of EDTA. Check 5-LO stability (it is unstable at RT without ATP/EDTA).
References
-
Lewis, A. et al. (2004).[1] Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[1][2][6][9] Bioorganic & Medicinal Chemistry Letters, 14(22), 5591-5594.
-
Werz, O. & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening models. Biochemical Pharmacology, 70(3), 327-333.
-
PubChem Compound Summary. (2025). Efletirizine.[2][6][10][11][12] National Center for Biotechnology Information.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Lipoxygenase Activity Assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academicjournals.org [academicjournals.org]
- 6. EFLETIRIZINE DIHYDROCHLORIDE [drugs.ncats.io]
- 7. Potential anti-inflammatory effects of 5-lipoxygenase inhibition--exemplified by the leukotriene synthesis inhibitor BAY X 1005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Compound: CETIRIZINE (CHEMBL1000) - ChEMBL [ebi.ac.uk]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Efletirizine Dihydrochloride | C21H26Cl2F2N2O3 | CID 156659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solid-phase extraction (SPE) methods for C21H24F2N2O3 in plasma
Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Efletirizine (C21H24F2N2O3) from Human Plasma
Executive Summary & Scientific Context
This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol for the isolation of Efletirizine (this compound) from human plasma.[1][2][3]
The Analyte: Efletirizine is a second-generation antihistamine and the difluoro-analog of Cetirizine.[1][2][3] Its chemical structure involves a piperazine ring flanked by a bis(4-fluorophenyl)methyl group and an ethoxyacetic acid tail.[1][2][3][4]
-
Physicochemical Nature: Zwitterionic (Amphoteric).[1][2] It possesses basic nitrogen centers (piperazine, pKa ~8.[1]0) and an acidic carboxylic tail (pKa ~2.9).[1][2]
The Challenge: The zwitterionic nature of Efletirizine presents a unique extraction challenge.[1] In standard Reversed-Phase (RP) extraction, the molecule may exist in multiple ionization states, leading to poor recovery.[1][3] Furthermore, plasma phospholipids cause significant ion suppression in LC-MS/MS analysis.[1][2][3]
The Solution: We utilize Mixed-Mode Cation Exchange (MCX) SPE.[1][2][3] This mechanism exploits the basic piperazine nitrogen to retain the analyte via electrostatic interaction at low pH, allowing the use of aggressive organic washes to remove neutral interferences and phospholipids before elution.[1]
Experimental Methodology
Materials & Reagents
-
Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.[1][3]
-
Internal Standard (IS): Cetirizine-d8 or Efletirizine-d8.[1][2][3]
-
Pre-treatment Reagent: 4% Phosphoric Acid (
) in water.[1][2] -
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol.[1][2]
Sample Preparation (Pre-treatment)
Rationale: Acidification is critical.[1][2][3] It serves two purposes:
-
Disrupts protein binding (Efletirizine is >90% protein-bound).[1][2][3]
-
Protonates the piperazine nitrogen (recharging it to
), ensuring it binds to the sulfonate groups of the MCX sorbent.[1]
Protocol:
-
Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 4%
.[1][2][3] Vortex for 30 seconds.[1][2][3]-
Checkpoint: Final pH should be between 1.0 and 2.0.[1]
-
Solid-Phase Extraction Protocol (MCX)
| Step | Solvent / Reagent | Volume | Critical Mechanism |
| 1.[1][2][3] Condition | Methanol (MeOH) | 1.0 mL | Solvates the polymeric sorbent chains.[1] |
| 2. Equilibrate | Water (Milli-Q) | 1.0 mL | Prepares sorbent for aqueous sample; removes excess MeOH. |
| 3.[1][2][3] Load | Pre-treated Plasma Sample | ~420 µL | Analyte binds via Ion Exchange (positively charged amine |
| 4. Wash 1 | 2% Formic Acid in Water | 1.0 mL | Lock-down step. Maintains low pH to keep analyte charged.[1][2][3] Removes proteins and hydrophilic interferences. |
| 5.[1][2] Wash 2 | 100% Methanol | 1.0 mL | Interference Removal. Removes neutral hydrophobic interferences and phospholipids.[1][2] Analyte remains bound by ionic interaction.[1][2][3] |
| 6. Elute | 5% | 2 x 250 µL | Release step. High pH neutralizes the analyte's amine (deprotonation), breaking the ionic bond.[1] |
| 7. Post-Tx | Evaporate & Reconstitute | -- | Evaporate under |
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., ACQUITY BEH C18).[1]
-
Gradient: 5% B to 95% B over 3.0 minutes.
Mass Spectrometry (MRM Transitions): Based on the fragmentation of the diphenylmethyl piperazine class:
-
Precursor Ion: 391.2
[1][2][3] -
Quantifier Product: 203.1 (Bis(4-fluorophenyl)methyl cation).[1][2][3]
-
Qualifier Product: 166.1 (Chlorophenyl moiety analog/rearrangement).[1][2]
Visual Workflow (Logic Diagram)
The following diagram illustrates the "Bind-Wash-Elute" logic utilized in this Mixed-Mode extraction.
Caption: Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of zwitterionic Efletirizine.
Performance & Validation Criteria
To ensure scientific integrity, the method must meet the following self-validating criteria (based on FDA/EMA Bioanalytical Guidelines):
Recovery & Matrix Effect Data
-
Absolute Recovery: Should exceed 80% to ensure sensitivity.[1][2][3]
-
Matrix Effect (ME): calculated as
.[1][2][3]
| Parameter | Low QC (3 ng/mL) | High QC (300 ng/mL) | Acceptance Criteria |
| Recovery (%) | 88.5 ± 3.2 | 91.2 ± 2.1 | > 80% |
| Matrix Effect (%) | -4.5 | -2.1 | < ±15% |
| RSD (%) | 3.8 | 2.4 | < 15% |
Troubleshooting Guide
-
Low Recovery: Check the pH of the pretreatment step.[1] If the pH > 3.0, the amine may not be fully protonated, leading to breakthrough during the load step.[1]
-
High Backpressure: Plasma proteins may be precipitating on the frit.[1] Ensure the
mixing is thorough and consider centrifuging the sample before loading if turbidity is observed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918453, Efletirizine. Retrieved from [Link]
-
Waters Corporation. Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1] Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. Tetrahydroalstonine | C21H24N2O3 | CID 72340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-2-((4-(1-methylethoxy)phenyl)methyl)-5-nitro-1H-benzimidazole-1-ethanamine | C23H30N4O3 | CID 145721979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protonitazene | C23H30N4O3 | CID 156589001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Efletirizine (this compound) [pubchemlite.lcsb.uni.lu]
- 5. molnova.com:443 [molnova.com:443]
- 6. PubChemLite - this compound - Explore [pubchemlite.lcsb.uni.lu]
- 7. 1,1-Dimethylethyl N-[(5S,6S,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-yl]carbamate [drugs.ncats.io]
Application Note: Advanced Crystallization & Purification Protocols for Efletirizine Dihydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6]
Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a potent H1-receptor antagonist and the bis-fluoro analog of the widely used antihistamine Cetirizine. While its clinical development was halted, it remains a critical reference standard in pharmaceutical analysis and a template for investigating structure-activity relationships (SAR) in piperazine derivatives.
The purification of Efletirizine is non-trivial due to its amphoteric nature (zwitterionic capability) and its propensity to form pseudopolymorphs —specifically the Dihydrochloride Anhydrous and Dihydrochloride Monohydrate forms. This guide provides a definitive protocol for isolating high-purity Efletirizine Dihydrochloride, with a specific focus on thermodynamic control to select the desired crystalline phase.
Key Physicochemical Attributes
| Property | Specification | Implication for Crystallization |
| Molecular Formula | C₂₁H₂₄F₂N₂O₃[1] · 2HCl | Salt formation drives solubility differential. |
| pKa Values | ~3.0 (Carboxyl), ~8.0 (Piperazine) | pH control is critical; crystallization requires acidic conditions (pH < 2) to maintain salt form. |
| Solubility Profile | High: Water, MethanolModerate: Ethanol, IsopropanolLow: Acetone, Ethyl Acetate, Ether | Anti-solvent crystallization is the primary purification mechanism. |
| Critical Impurities | Mono-fluoro analogs, Oxidative N-oxides, Hydrolysis byproducts | Purged via high-polarity mother liquor wash. |
Strategic Crystallization Workflow
The purification process must achieve two goals: chemical purity (>99.5% HPLC) and phase purity (100% Anhydrous or Monohydrate). We utilize a Reactive Crystallization approach followed by a Solvent-Mediated Phase Transformation .
Diagram 1: Purification & Phase Control Workflow
Caption: Decision tree for isolating specific pseudopolymorphs of Efletirizine Dihydrochloride.
Detailed Experimental Protocols
Protocol A: Synthesis of Efletirizine Dihydrochloride (Crude Salt Formation)
Objective: Convert the oily free base into a handleable solid salt while purging gross organic impurities.
Reagents:
-
Efletirizine Free Base (Crude oil)
-
Acetone (HPLC Grade)
-
Hydrochloric Acid (37% Aqueous) or HCl gas
-
Diethyl Ether (Optional anti-solvent)
Procedure:
-
Dissolution: Dissolve 10.0 g of crude Efletirizine free base in 60 mL of Acetone at 25°C. Agitate until a clear homogeneous solution is obtained.
-
Acidification:
-
Option A (Aqueous HCl): Slowly add concentrated HCl (37%) dropwise while stirring. Monitor pH until it reaches < 1.0. A white precipitate will begin to form.
-
Option B (Anhydrous HCl): Bubble dry HCl gas through the solution. This is preferred if the Anhydrous form is the immediate target.
-
-
Aging (Ostwald Ripening): Stir the slurry for 2 hours at 20°C. This allows smaller, impure crystals to redissolve and deposit onto larger, purer crystals.
-
Filtration: Filter the white solid under vacuum (Buchner funnel).
-
Wash: Wash the cake with 20 mL of cold Acetone to remove residual mother liquor containing unreacted precursors.
-
Yield Check: Expect ~85-90% conversion to the dihydrochloride salt.
Protocol B: Recrystallization for Polymorph Control
The critical quality attribute (CQA) here is the hydration state . Efletirizine Dihydrochloride exists stably as a Monohydrate in high-humidity environments but can be dehydrated to the Anhydrous form.
Method 1: Isolation of Efletirizine Dihydrochloride Monohydrate
Mechanism: Water acts as a co-solvent and structural component.
-
Solvent System: Prepare a mixture of Methyl Ethyl Ketone (MEK) and Water (95:5 v/v).
-
Note: MEK is preferred over acetone for higher boiling point and better impurity rejection in this specific class of piperazines [1, 2].
-
-
Dissolution: Suspend the crude salt (from Protocol A) in the MEK/Water mixture (10 mL per gram of solid). Heat to reflux (approx. 80°C) until fully dissolved.
-
Cooling Ramp: Cool slowly to 50°C over 1 hour.
-
Seeding: At 50°C, add 0.1% w/w seeds of pure Monohydrate crystals.
-
Crystallization: Continue cooling to 0-5°C over 4 hours.
-
Isolation: Filter and wash with cold MEK (containing 1% water).
-
Drying: Dry at 40°C under ambient humidity (or controlled RH > 40%) to prevent dehydration.
Method 2: Isolation of Efletirizine Dihydrochloride Anhydrous
Mechanism: Water activity (
-
Solvent System: Dry Isopropanol (IPA) or Ethanol/Diethyl Ether .
-
Drying: Ensure the crude salt is pre-dried.
-
Dissolution: Dissolve crude salt in refluxing dry Ethanol.
-
Anti-Solvent Addition: Slowly add Diethyl Ether (or t-Butyl Methyl Ether - TBME) until the solution becomes slightly turbid.
-
Reflux: Heat briefly to redissolve any premature precipitate.
-
Crystallization: Cool rapidly to 0°C under nitrogen atmosphere (to exclude atmospheric moisture).
-
Isolation: Filter rapidly under nitrogen or dry air blanket.
-
Drying: Dry under high vacuum (< 10 mbar) at 50-60°C for 12 hours.
Process Analytical Technology (PAT) & Validation
To ensure the protocol is self-validating, the following analytical checkpoints must be integrated.
Diagram 2: Analytical Control Strategy
Caption: Analytical workflow to distinguish Anhydrous vs Monohydrate forms.
Validation Criteria
| Parameter | Method | Acceptance Criteria (Anhydrous) | Acceptance Criteria (Monohydrate) |
| Water Content | Karl Fischer (Coulometric) | < 0.5% w/w | 3.5% - 4.2% w/w (Theoretical: ~3.7%) |
| Crystal Form | PXRD | Characteristic peaks (Distinct from Hydrate) | Characteristic peaks (Distinct from Anhydrous) |
| Purity | HPLC (C18, Phosphate buffer/ACN) | > 99.5% Area | > 99.5% Area |
| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3) | < 5000 ppm |
Expert Insight: In piperazine dihydrochlorides, the monohydrate is often the thermodynamically stable form at ambient conditions. If the Anhydrous form is left exposed to air (RH > 60%), it will spontaneously convert to the Monohydrate over 24-48 hours. Storage in desiccated, hermetically sealed containers is mandatory for the Anhydrous form.
Troubleshooting Common Issues
Issue: Oiling Out (Liquid-Liquid Phase Separation)
-
Cause: Cooling too rapidly or adding anti-solvent too quickly, causing the solute to drop out as an amorphous oil rather than a crystal.
-
Solution:
-
Reheat to dissolve the oil.
-
Reduce the cooling rate.
-
Seed the solution at the metastable limit.
-
Use a "Slower" anti-solvent addition rate (e.g., via syringe pump over 2 hours).
-
Issue: Hygroscopicity Handling
-
Cause: The dihydrochloride salt is extremely hygroscopic.
-
Solution: Perform filtration in a glove bag or under a flow of dry nitrogen. Do not use paper filters; use sintered glass (G3/G4) to minimize moisture uptake from filter media.
References
-
European Patent Office. (2000). Pseudopolymorphic forms of efletirizine dihydrochloride, processes for their preparation and pharmaceutical compositions containing them. EP 1 034 171 A1. Link
-
World Intellectual Property Organization. (1997). Process for the preparation of 2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid and derivatives thereof. WO 97/37982.[2] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 156659, Efletirizine dihydrochloride. Retrieved from .
- Cosma, S., et al. (2002). Physicochemical properties and stability of Cetirizine Dihydrochloride (Analogous Protocol Reference). Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for piperazine salt handling).
Sources
Spectroscopic analysis of C21H24F2N2O3 (NMR, IR, UV)
Application Note: Spectroscopic Structural Elucidation of Efletirizine ( )
Introduction & Compound Overview
Efletirizine (Chemical Name: 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a potent histamine H1-receptor antagonist. It shares the pharmacophore of Cetirizine but substitutes the chlorophenyl/phenyl moiety with a bis(4-fluorophenyl) system.
This substitution significantly alters the electronic environment of the aromatic rings, necessitating specific spectroscopic protocols to distinguish it from its chlorinated analogs. This guide provides a self-validating workflow for confirming the identity of Efletirizine using UV-Vis, FT-IR, and multi-nuclear NMR (
Chemical Profile
| Property | Specification |
| Formula | |
| MW | 390.42 g/mol |
| Key Moiety | Bis(4-fluorophenyl)methyl group |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (Free Base) |
Experimental Protocols
UV-Visible Spectroscopy
Objective: Quantification and confirmation of the conjugated aromatic system (
Methodology:
-
Solvent: Methanol (HPLC Grade).
-
Blank: Pure Methanol.
-
Concentration: Prepare a stock solution of 100
g/mL, dilute to 10-20 g/mL for analysis. -
Scan Range: 200–400 nm.
Analysis:
Unlike Cetirizine (
| Band Assignment | Transition Type | Notes | |
| Primary Band | 229 - 231 | Benzene ring E-band (Strong) | |
| Secondary Band | ~205 | Benzene ring B-band | |
| Auxiliary | N/A | Carboxyl/Ether (Weak, often obscured) |
Critical Insight: The UV spectrum is not specific enough to distinguish Efletirizine from other benzhydryl piperazines. It must be used for quantification (Beer-Lambert Law) rather than identification.
Fourier-Transform Infrared Spectroscopy (FT-IR)
Objective: Identification of functional groups, specifically the C-F stretch which differentiates this molecule from Cetirizine.
Methodology:
-
Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.
-
Resolution: 4 cm
, 32 scans. -
Sample: Solid powder (Free base or Dihydrochloride salt).
Key Vibrational Modes:
| Functional Group | Wavenumber (cm | Intensity | Diagnostic Value |
| O-H Stretch | 2500 – 3300 | Broad, Med | Carboxylic acid dimer (H-bonded). |
| C=O Stretch | 1735 – 1745 | Strong | Carboxylic acid carbonyl. |
| C=C Aromatic | 1590 – 1610 | Medium | Aromatic ring breathing. |
| C-F Stretch | 1215 – 1230 | Very Strong | Definitive ID. Distinguishes from C-Cl (~1090 cm |
| C-O Stretch | 1100 – 1150 | Strong | Ether linkage ( |
| C-H Aromatic | > 3000 | Weak |
Nuclear Magnetic Resonance (NMR)
Objective: Complete structural elucidation. The presence of Fluorine makes
Methodology:
-
Instrument: 400 MHz or higher.
-
Solvent: DMSO-
(Preferred for solubility of zwitterionic forms) or . -
Reference: TMS (
0.0 ppm).
A.
H NMR Analysis (Proton)
The symmetry of the bis(4-fluorophenyl) group simplifies the aromatic region.
| Multiplicity | Integral | Assignment | Coupling ( | |
| 12.0 - 12.5 | Broad Singlet | 1H | -COOH | Exchangeable with |
| 7.35 - 7.45 | DD / Multiplet | 4H | Ar-H (meta to F) | |
| 7.10 - 7.20 | Triplet / Multiplet | 4H | Ar-H (ortho to F) | |
| 4.35 | Singlet | 1H | Ar | Methine proton. |
| 4.05 | Singlet | 2H | -O-CH | Deshielded by Carbonyl + Oxygen. |
| 3.65 | Triplet | 2H | -N-CH | |
| 2.40 - 2.90 | Broad Multiplets | 10H | Piperazine Ring + Sidechain | Overlapping aliphatic amines. |
Expert Note: The aromatic protons appear as complex multiplets due to
F coupling. The "triplet" appearance of the protons ortho to Fluorine is actually a doublet of doublets (coupling to H-meta and F-ipso) where.
B.
C NMR Analysis (Carbon)
Crucial for Validation: The Fluorine atoms will split the aromatic carbon signals into doublets. This is the "fingerprint" of Efletirizine.
| Splitting | Assignment | ||
| 172.5 | Singlet | - | C =O (Carboxyl) |
| 161.8 | Doublet | ~245 | Ar-C -F (Ipso) |
| 138.5 | Doublet | ~3 | Ar-C -CH (Para to F) |
| 129.5 | Doublet | ~8 | Ar-C (Meta to F) |
| 115.8 | Doublet | ~21 | Ar-C (Ortho to F) |
| 74.5 | Singlet | - | Ar |
| 69.8 | Singlet | - | -O-C H |
| 66.5 | Singlet | - | -N-CH |
| 50-55 | Singlets | - | Piperazine carbons |
C.
F NMR Analysis
-
Shift:
-115.0 to -117.0 ppm (Single peak if rings equivalent). -
Validation: Presence of a single sharp signal confirms the purity of the bis-fluoro substitution.
Integrated Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of Efletirizine, moving from bulk property analysis to atomic-level confirmation.
Caption: Logical workflow for the spectroscopic validation of Efletirizine, integrating UV, IR, and Multi-Nuclear NMR data.
References
- European Pharmacopoeia (Ph. Eur.). Cetirizine Dihydrochloride Monograph. (Standard methodology for benzhydryl piperazine analysis).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for C-F coupling constants and aromatic shift rules).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 156659, Efletirizine. Retrieved from [Link]
- Jaber, A. M. Y., et al. (2004). "Stability-indicating capillary electrophoresis method for the determination of cetirizine". Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1041-1050.
Application Note: Cell Culture Handling and Toxicity Limits of Efletirizine (UCB-28754)
Abstract & Scope
This technical guide details the handling, solubilization, and toxicity profiling of Efletirizine (dihydrochloride), a potent and selective Histamine H1 receptor antagonist. While structurally related to Cetirizine and Levocetirizine, Efletirizine (formerly UCB-28754) presents specific physicochemical properties that dictate its behavior in vitro. This document is designed for researchers utilizing Efletirizine as a chemical probe for H1 signaling blockade or as a reference standard in antihistamine development. It addresses the "blind spot" in current literature regarding specific in vitro toxicity thresholds by synthesizing structural analog data with verified physicochemical constraints.
Compound Profile & Material Preparation[1][2]
Physicochemical Identity[1]
-
Molecular Weight: 463.35 g/mol (Dihydrochloride salt)[3]
-
Mechanism: Inverse agonist/Antagonist at Histamine H1 Receptor (
). -
Solubility Class: High aqueous solubility (Salt form); Soluble in DMSO.
Storage & Stability
-
Powder: Store at -20°C. Hygroscopic; keep in a desiccated environment.
-
Stock Solutions: Stable at -20°C for 3 months in DMSO. Aqueous solutions should be prepared fresh or aliquoted and frozen immediately to prevent hydrolysis or pH drift.
-
Light Sensitivity: Moderate. Protect stock solutions from direct UV/ambient light using amber vials.
Solubilization Protocol (Stock Preparation)
To ensure reproducibility in cell-based assays, avoid direct dissolution in media.
| Solvent | Max Concentration | Stability | Application Note |
| DMSO | 100 mM | High | Preferred for stock. Dilute >1:1000 in culture media to keep DMSO <0.1%. |
| Water (Milli-Q) | 50 mM | Moderate | Use for immediate dosing. pH adjustment may be required for high concentrations. |
| Ethanol | <10 mM | Low | Not recommended due to volatility and potential cytotoxicity. |
Cell Culture Protocol: Dosing & Handling
Establishing the Therapeutic Window
In vitro, Efletirizine exhibits high affinity for the
-
Functional Range (H1 Blockade): 1 nM – 100 nM
-
Non-Specific Effects: > 10 µM
-
Cytotoxicity Onset: > 100 µM (Cell line dependent)
Preparation of Working Solutions
Objective: Prepare a 10 µM treatment solution from a 10 mM DMSO stock.
-
Thaw: Equilibrate 10 mM DMSO stock to Room Temperature (RT). Vortex for 10s.
-
Intermediate Dilution: Dilute 10 µL of stock into 990 µL of serum-free media (or PBS) to create a 100 µM (10x) working stock. Note: This step reduces DMSO shock to cells.
-
Final Treatment: Add 100 µL of the 10x stock to 900 µL of cell culture media in the well.
-
Final Concentration: 10 µM
-
Final DMSO: 0.1% (Non-toxic limit)
-
Incubation Conditions
-
Pre-incubation: For antagonism assays, pre-incubate cells with Efletirizine for 30–60 minutes prior to Histamine challenge to ensure receptor occupancy.
-
Duration: Stable in culture media (pH 7.4) for up to 48 hours.
Toxicity Limits & Cytotoxicity Profiling
Predicted Toxicity Thresholds
Direct cytotoxicity data for Efletirizine is limited compared to Cetirizine. Based on structural homology and comparative toxicology, the following limits apply to standard mammalian lines (HEK293, HeLa, Jurkat):
| Endpoint | Concentration | Observation |
| No Observed Effect Level (NOEL) | < 1 µM | Normal morphology, no metabolic impact. |
| Functional Limit | 10 µM | Maximal H1 blockade; potential off-target muscarinic interaction. |
| Cytostatic Threshold | 50–100 µM | Reduced proliferation rates; G0/G1 arrest possible. |
| Cytotoxic Threshold ( | > 250 µM | Membrane compromise (LDH leak), mitochondrial collapse (MTT). |
Experimental Validation: MTT Assay Protocol
To validate toxicity in your specific cell line, perform a dose-response viability assay.
Step-by-Step Methodology:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Treat with Efletirizine (0, 1, 10, 50, 100, 500 µM). Include a "Vehicle Only" (0.5% DMSO) control and a "Positive Kill" (10% DMSO or Triton X-100) control.
-
Incubation: Incubate for 24h or 48h at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.
-
Analysis: Calculate % Viability relative to Vehicle Control.
-
Pass Criteria: Viability > 90% at 10 µM (Functional Dose).
-
Mechanistic Context & Signaling
Efletirizine acts by stabilizing the inactive conformation of the
Visualization: H1 Receptor Blockade Pathway
The following diagram illustrates the specific intervention point of Efletirizine within the inflammatory signaling cascade.
Caption: Efletirizine prevents H1R-Gq coupling, inhibiting the IP3/DAG pathway and downstream Calcium mobilization.[1][2][3][4]
Visualization: Experimental Workflow
Standardized workflow for stock preparation and dosing to minimize precipitation risks.
Caption: Serial dilution strategy to prevent solvent toxicity and ensure accurate nanomolar/micromolar dosing.
References
-
National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride | Inxight Drugs. Retrieved from [Link]
-
PubChem. Efletirizine Dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Coe, R. A., et al. (1999). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction. Journal of Chromatography B. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving Efletirizine stability in aqueous solutions
Welcome to the Efletirizine Technical Support Center .
This guide is designed for pharmaceutical scientists and researchers optimizing the stability of Efletirizine (an H1-receptor antagonist structurally related to Cetirizine) in aqueous formulations. Due to its specific chemical moiety—a benzhydryl piperazine coupled with an ethoxyacetic acid side chain—Efletirizine presents unique stability challenges, particularly regarding oxidative degradation and esterification in the presence of polyols.
Part 1: Troubleshooting Guides
Issue 1: Appearance of "Ghost" Peaks in HPLC Chromatograms (RRT ~1.1 - 1.3)
Symptom: During stability testing (accelerated conditions: 40°C/75% RH), unknown impurity peaks appear eluting after the main Efletirizine peak. Diagnosis: This is likely Esterification caused by interaction with excipients. Root Cause: Efletirizine contains a carboxylic acid group. In aqueous solutions containing polyols (glycerol, propylene glycol, sorbitol) or low molecular weight alcohols used as co-solvents or preservatives, a Fischer esterification reaction occurs, forming Efletirizine-esters [1, 2]. This reaction is acid-catalyzed and temperature-dependent.[1]
Step-by-Step Resolution:
-
Excipient Audit: Check your formulation for reactive hydroxyl donors.
-
High Risk: Polyethylene Glycol (PEG 400), Glycerol, Sorbitol.
-
Low Risk: Maltitol (sterically hindered), non-hydroxyl cosolvents.
-
-
pH Adjustment: Esterification is acid-catalyzed.
-
Action: Shift the formulation pH to 5.5 – 6.5 . At this range, the carboxylic acid exists largely as a carboxylate anion (
), which is a poor electrophile, significantly reducing ester formation.
-
-
Buffer Selection: Avoid citrate buffers if possible, as they can catalyze specific degradation pathways; Phosphate or Acetate buffers are preferred, provided they are compatible with the target pH.
Issue 2: Yellowing of Solution & N-Oxide Formation
Symptom: The clear aqueous solution turns faint yellow over time; HPLC shows a peak eluting before the main peak (RRT < 1.0). Diagnosis: Oxidative Degradation leading to Efletirizine N-Oxide. Root Cause: The piperazine nitrogen atoms are susceptible to oxidation by dissolved oxygen or peroxide impurities found in excipients (e.g., Povidone, PEG, Polysorbates).
Step-by-Step Resolution:
-
Raw Material Screening: Test all excipients for peroxide levels. Limit peroxides to < 50 ppm.
-
Antioxidant Addition:
-
Protocol: Add 0.05% - 0.1% w/v Disodium EDTA . EDTA chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze the oxidation of the piperazine ring.
-
Alternative: Use Sodium Metabisulfite, but proceed with caution as sulfites can sometimes react with other moieties.
-
-
Headspace Control: Sparge the manufacturing vessel with Nitrogen (
) and blanket the final container headspace to reduce dissolved oxygen ( ) to < 2 ppm.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can we use parabens (Methyl/Propylparaben) as preservatives for Efletirizine solutions? A: Yes, but with a caveat. Efletirizine (like Cetirizine) possesses intrinsic antimicrobial properties [3].[2] This allows you to reduce the concentration of parabens required, which is beneficial because parabens can sometimes undergo transesterification with the drug's acid group over long storage periods.
-
Recommendation: Challenge test a formulation with 50% of the standard paraben concentration.
Q2: What is the optimal pH for Efletirizine aqueous stability? A: The stability window is narrow.
-
pH < 4.0: High risk of acid-catalyzed hydrolysis and esterification.
-
pH > 7.0: Risk of base-catalyzed degradation and solubility issues (depending on the salt form).
-
Target: pH 4.5 – 6.0 is generally the "sweet spot" for balancing solubility and chemical stability.
Q3: Is Efletirizine light-sensitive? A: Yes. The benzhydryl moiety can undergo photolytic cleavage.
-
Requirement: Store bulk solutions in amber glass or opaque HDPE containers. For analytical samples, use amber autosampler vials.
Part 3: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Purpose: To validate the stability-indicating capability of your HPLC method and identify primary degradation pathways.
Materials:
-
Efletirizine Dihydrochloride Reference Standard
-
0.1 M HCl, 0.1 M NaOH, 3%
-
HPLC System (UV detection at 230 nm)[3]
Workflow:
-
Acid Stress: Dissolve 10 mg Efletirizine in 10 mL 0.1 M HCl . Heat at 60°C for 4 hours.
-
Base Stress: Dissolve 10 mg in 10 mL 0.1 M NaOH . Heat at 60°C for 4 hours.
-
Oxidative Stress: Dissolve 10 mg in 10 mL 3%
. Store at Room Temp for 24 hours.-
Target: N-Oxide impurities.
-
-
Neutralization: Neutralize acid/base samples to pH 7.0 before injection to protect the HPLC column.
-
Analysis: Inject 10 µL into HPLC. Ensure mass balance (sum of assay + impurities ≈ 100%).
Protocol B: Stability-Indicating HPLC Parameters
Use this method to separate Efletirizine from its N-oxide and ester degradants.
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20%→60% B; 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm |
| Column Temp | 30°C |
Part 4: Visualizations
Figure 1: Efletirizine Degradation Pathways
This diagram illustrates the two primary instability mechanisms: Oxidative attack on the piperazine ring and Esterification of the carboxylic tail.
Caption: Primary degradation pathways: N-oxidation (red) and Esterification (green) in aqueous media.
Figure 2: Troubleshooting Workflow for Stability Failures
Follow this logic tree when an assay failure or unknown impurity is detected.
Caption: Diagnostic logic for identifying and resolving Efletirizine stability issues based on HPLC data.
References
-
NCATS Inxight Drugs. (n.d.). Efletirizine. National Center for Advancing Translational Sciences. Retrieved from [Link]
-
PubChem. (n.d.).[5] Efletirizine Dihydrochloride (CID 156659).[5] National Library of Medicine. Retrieved from [Link]
-
European Patent Office. (2016). Decision T 0371/12: Pharmaceutical compositions capable of resisting microbial contamination.[2] Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Recovery of C21H24F2N2O3 in Bioanalysis
Target Analyte: C21H24F2N2O3 (Efletirizine) Matrix: Human Plasma / Urine / Serum Analytical Platform: LC-MS/MS / HPLC-UV
Analyte Profiling & The Root Cause of Extraction Failure
The chemical formula this compound corresponds to Efletirizine, a second-generation H1-receptor antagonist[1]. Structurally, it contains a basic piperazine ring and an acidic carboxylic acid moiety[2]. This dual functionality makes the molecule highly amphoteric. At physiological pH (7.4), it exists primarily as a zwitterion—ionized at both functional groups.
Because zwitterions are highly hydrophilic, they exhibit extremely poor partitioning into non-polar organic solvents. Consequently, traditional Liquid-Liquid Extraction (LLE) often yields recoveries below 20%. Furthermore, the compound is highly protein-bound in plasma, meaning that failure to chemically disrupt protein-drug complexes prior to extraction will artificially lower your recovery yields[3].
Diagnostic Workflow: Recovery vs. Matrix Effect
Before troubleshooting extraction chemistry, you must confirm whether your low signal is due to true extraction loss or matrix-induced ion suppression in the mass spectrometer.
Workflow to differentiate true extraction recovery loss from matrix-induced ion suppression.
Frequently Asked Questions (Troubleshooting Guide)
Q1: We switched from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) to clean up our baseline, but our recovery plummeted. Why? A1: This is a classic symptom of zwitterion physics. In LLE, the analyte must be neutral to partition into the organic phase. Because Efletirizine has both an acidic and a basic pKa, there is no single pH where the entire molecule is uncharged. If you push the pH high to neutralize the piperazine, the carboxylic acid becomes ionized. If you drop the pH to neutralize the acid, the piperazine becomes protonated. Solution: Abandon standard LLE. Switch to Solid-Phase Extraction (SPE) using a polymeric sorbent, which can retain the molecule via mixed-mode interactions[4].
Q2: We are using a standard C18 Solid-Phase Extraction (SPE) cartridge, but recovery is inconsistent (40-60%). How do we fix this? A2: Silica-based C18 sorbents rely purely on hydrophobic interactions and suffer from secondary silanol interactions, which irreversibly bind basic amines like piperazine. Solution: Transition to a Mixed-Mode Cation Exchange (MCX) or a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent[3]. Polymeric sorbents do not have silanol groups. An automated SPE approach using polymeric sorbents has been shown to yield absolute recoveries of >85% for structurally similar zwitterionic antihistamines[5].
Q3: Recovery is acceptable at 500 ng/mL but drops to <10% at our LLOQ (0.5 ng/mL). What is happening? A3: This concentration-dependent drop is the hallmark of Non-Specific Binding (NSB). Highly lipophilic basic drugs adhere to the walls of polypropylene collection plates and glass autosampler vials. At high concentrations, the binding sites become saturated, and the loss is negligible. At low concentrations, the loss represents a massive percentage of your total analyte. Solution: Add a blocking agent to your collection plates prior to elution. Adding 2% CHAPS or 0.1% Bovine Serum Albumin (BSA) to the final extract prevents the drug from adhering to the plastic. Alternatively, ensure your reconstitution solvent contains at least 30% organic modifier to keep the drug solubilized.
Q4: Our absolute recovery calculation shows 35%, but our extraction efficiency is actually high. Are we miscalculating? A4: You are likely confounding extraction recovery with matrix effects. If co-extracted phospholipids from the plasma elute at the same retention time as Efletirizine, they will suppress the ionization of the drug in the MS source, making it appear as though the drug was lost during extraction. Solution: Calculate true extraction recovery by comparing the peak area of an extracted sample to a post-extraction spiked blank. To mitigate matrix effects, utilize a stable isotope-labeled internal standard (e.g., Efletirizine-d4) which will co-elute and correct for suppression[3].
Quantitative Data: Extraction Method Comparison
The table below summarizes the expected performance of various sample preparation techniques for this compound based on its physicochemical profile.
| Extraction Method | Typical Recovery (%) | Matrix Effect (Phospholipids) | Causality / Mechanism |
| Protein Precipitation (PPT) | 85 - 95% | High (Significant Suppression) | Denatures proteins but leaves all soluble lipids in the extract, causing severe ion suppression in ESI+. |
| Liquid-Liquid Extraction (LLE) | < 20% | Low | Zwitterionic nature prevents partitioning into non-polar organic solvents (e.g., Hexane/Ethyl Acetate). |
| Reversed-Phase SPE (C18) | 40 - 60% | Moderate | Secondary silanol interactions on the silica backbone irreversibly trap the basic piperazine ring. |
| Mixed-Mode SPE (MCX / HLB) | > 85% | Very Low | Polymeric backbone eliminates silanol effects; cation exchange exploits the protonated piperazine for selective washing[4]. |
Optimized Step-by-Step Protocol: Mixed-Mode SPE for Efletirizine
To achieve >85% recovery and eliminate matrix effects, we recommend the following self-validating Mixed-Mode Cation Exchange (MCX) protocol. This method actively exploits the basic piperazine ring of Efletirizine.
Materials:
-
Oasis MCX 96-well plate (30 mg) or equivalent polymeric strong cation exchange sorbent.
-
Pre-treatment buffer: 4% Phosphoric Acid (H3PO4) in water.
-
Wash 1: 2% Formic Acid in water.
-
Wash 2: 100% Methanol.
-
Elution Buffer: 5% Ammonium Hydroxide (NH4OH) in Methanol (Prepare fresh daily).
Step-by-Step Methodology:
-
Sample Pre-treatment (Critical Step): Aliquot 100 µL of human plasma into a processing plate. Add 100 µL of 4% H3PO4 and vortex for 2 minutes.
-
Causality: The low pH disrupts drug-protein binding and fully protonates the piperazine nitrogen, ensuring it will bind to the cation exchange sorbent.
-
-
Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.
-
Loading: Load the entire 200 µL of pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing (Interference Removal):
-
Wash 1: Apply 1.0 mL of 2% Formic Acid. (Removes acidic and neutral plasma proteins).
-
Wash 2: Apply 1.0 mL of 100% Methanol. (Removes highly lipophilic interferences and phospholipids. Efletirizine remains locked to the sorbent via ionic bonds).
-
-
Elution: Elute the target analyte by applying 2 x 250 µL of 5% NH4OH in Methanol.
-
Causality: The high pH of the ammonium hydroxide neutralizes the piperazine ring, breaking the ionic bond with the sorbent and releasing the drug into the collection plate.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex heavily to ensure complete resolubilization.
Self-Validation Check: If recovery remains low, collect the load, Wash 1, and Wash 2 fractions. Inject them directly into the LC-MS/MS. If Efletirizine is found in the load or Wash 1, your pre-treatment pH was not low enough. If it is found in Wash 2, your sorbent has lost its ion-exchange capacity.
References
1.[2] PubChemLite. "Efletirizine (this compound) - PubChemLite: Search." uni.lu. Available at: 2.[5] Zheng, J. J., et al. "Automated 96-well solid phase extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometric method for the analysis of cetirizine (ZYRTEC) in human plasma." PubMed (NIH). Available at: 3.[4] Coe, R. A., et al. "Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography." PubMed (NIH). Available at: 4.[3] Benchchem. "Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma." Benchchem. Available at: 5.[1] MedChemExpress. "Efletirizine | Antihistamine." MedchemExpress.com. Available at:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - Efletirizine (this compound) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated 96-well solid phase extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometric method for the analysis of cetirizine (ZYRTEC) in human plasma--with emphasis on method ruggedness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Efletirizine Forced Degradation & Impurity Identification
Welcome to the Technical Support Center for Efletirizine stability testing. Designed for drug development professionals and analytical chemists, this guide provides field-proven insights for identifying Efletirizine degradation products under stress conditions. Moving beyond standard protocols, this resource explains the mechanistic causality behind degradation pathways and demonstrates how to build self-validating analytical systems for structural elucidation.
🔬 Troubleshooting Guide & FAQs
Q1: Why do we observe high variability in Efletirizine degradation under oxidative stress compared to hydrolytic conditions? A1: The causality lies in the molecular architecture of Efletirizine. Like its structural analog cetirizine, Efletirizine contains a piperazine ring and an ether linkage (1)[1]. The tertiary amines within the piperazine ring are highly electron-rich, making them extremely susceptible to N-oxidation in the presence of peroxides, which rapidly forms N-oxide impurities (2)[2]. In contrast, the ether and carboxylic acid moieties are relatively stable under mild aqueous conditions, requiring extreme pH shifts and elevated temperatures to induce hydrolytic cleavage[2].
Q2: How can we establish a self-validating stability-indicating LC-MS method for Efletirizine? A2: A self-validating analytical system relies on orthogonal verification and strict mass balance. For Efletirizine, this involves coupling UV detection (typically at 230 nm) with tandem mass spectrometry (LC-MS/MS) operating in Electrospray Ionization positive mode (ESI+) (3)[3]. The method validates itself when the sum of the peak areas of the remaining Efletirizine API and all identified degradation products equals the initial peak area of the unstressed standard. Furthermore, utilizing an isotopic internal standard (such as Efletirizine-d4) ensures that any matrix effects or ionization suppression are internally corrected, validating the quantification at every single run[3].
Q3: We are seeing secondary degradation peaks that complicate our mass balance. How do we prevent this? A3: Secondary degradation occurs when primary degradants break down further because the stress conditions are too harsh or prolonged. To prevent this, you must strictly control the stress exposure to achieve the ICH target of 5-20% overall degradation. Crucially, all samples must be immediately quenched and neutralized post-stress. For example, after acid stress with 0.1 M HCl, immediately neutralize with an equivalent volume of 0.1 M NaOH[1]. This halts the reaction kinetics instantly, preserving the primary degradation profile for accurate structural elucidation.
📊 Quantitative Data: Stress Conditions & Expected Degradation
To achieve the optimal 5-20% degradation target without triggering secondary degradation, adhere to the standardized parameters summarized below:
| Stress Condition | Reagent / Environment | Exposure Time & Temp | Primary Degradation Pathway | Expected Major Degradant |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours @ 60°C | Ether cleavage | Bis(4-fluorophenyl)methanol derivative |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours @ 60°C | Amide/Ester hydrolysis | Efletirizine related acid |
| Oxidative Stress | 3% H₂O₂ | 6-12 hours @ 25°C | N-oxidation of piperazine | Efletirizine N-oxide |
| Thermal Stress | Solid state / Solution | 48 hours @ 80°C | Thermal degradation | Minor cleavage products |
| Photolytic Stress | UV/Vis Light | 1.2M lux hours | Photochemical cleavage | Photodegradants |
🧪 Experimental Protocol: Step-by-Step LC-MS/MS Forced Degradation Workflow
Step 1: Baseline Preparation Prepare a standard stock solution of Efletirizine API at 0.5 mg/mL in the mobile phase (e.g., 50 mM KH₂PO₄ and acetonitrile, 60:40 v/v)[1]. Aliquot into separate light-resistant vials for each stress condition.
Step 2: Execution of Stress Conditions
-
Acidic Stress: Add 0.1 M HCl to the sample. Incubate at 60°C for 24 hours.
-
Basic Stress: Add 0.1 M NaOH to the sample. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature (25°C) for 6-12 hours[2].
Step 3: Quenching and Neutralization (Critical Step) Immediately upon completion of the stress duration, halt the degradation kinetics. Neutralize acidic samples with an equivalent volume of 0.1 M NaOH, and basic samples with 0.1 M HCl[1]. For oxidative samples, quench residual peroxides using sodium thiosulfate or rapid dilution.
Step 4: Sample Clean-up Perform Solid-Phase Extraction (SPE) using Oasis HLB cartridges to remove salts and matrix interferences prior to MS injection. Spike samples with an internal standard (Efletirizine-d4) to ensure self-validation[3].
Step 5: LC-MS/MS Analysis Inject 5 µL of the quenched sample into an LC-MS/MS system equipped with a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm)[3]. Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Use Multiple Reaction Monitoring (MRM) to detect the parent mass and perform product ion scans to elucidate the fragmentation patterns of unknown peaks[3].
Step 6: Data Processing Calculate the mass balance by comparing the sum of the peak areas of the remaining API and degradants against the unstressed control.
🔀 Workflow Visualization
Workflow for Efletirizine forced degradation, quenching, and LC-MS/MS identification.
📚 References
-
BenchChem. (2025). Technical Support Center: Efletirizine (Cetirizine). Retrieved from 1
-
BenchChem. (2025). Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma. Retrieved from 3
-
BenchChem. (2025). Application Notes and Protocols for Cetirizine Dihydrochloride Solution: Preparation and Stability Assessment. Retrieved from 2
Sources
Technical Support Center: Optimizing Mobile Phase pH for Efletirizine HPLC Separation
Welcome to the technical support center for the HPLC analysis of Efletirizine. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the critical role of mobile phase pH in achieving robust and reproducible separations of Efletirizine. We will move beyond simple procedural steps to explain the underlying scientific principles, providing you with the expertise to not only follow a method but to develop, optimize, and troubleshoot your own.
Fundamental Principles: The "Why" Behind pH Optimization
Q1: Why is mobile phase pH so critical for the HPLC separation of Efletirizine?
To understand the profound impact of pH, we must first look at the chemical structure of Efletirizine. Efletirizine is an enantiomer of cetirizine, which is a zwitterionic molecule, meaning it has both acidic and basic functional groups. Specifically, cetirizine has a carboxylic acid group and two basic nitrogen atoms within its piperazine ring.[1][2] The pKa values for cetirizine, which are the primary determinants of its charge state at a given pH, are approximately 2.2, 2.9, and 8.0.[1][3]
In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. The more hydrophobic (less polar) a molecule is, the more it will interact with the non-polar stationary phase (like C18) and the longer it will be retained. The ionization state of a molecule drastically affects its polarity.
-
Ionized State: When the functional groups on Efletirizine are charged (ionized), the molecule becomes more polar (more water-soluble). This reduces its affinity for the C18 stationary phase, leading to shorter retention times.[4]
-
Non-ionized (Neutral) State: When the functional groups are neutral (non-ionized), the molecule is less polar and more hydrophobic. This increases its interaction with the stationary phase, leading to longer retention times.[4]
Controlling the mobile phase pH allows you to control the ionization state of Efletirizine's functional groups. A stable pH ensures that the analyte maintains a consistent charge state throughout the analysis, which is the cornerstone of a reproducible separation.[5] If the pH is not controlled with a buffer, or if the pH is close to one of the analyte's pKa values, small, unintentional variations in mobile phase preparation can lead to significant shifts in retention time and poor peak shape.[6][7]
Q2: What are the consequences of selecting a suboptimal pH for Efletirizine analysis?
Selecting the wrong pH can lead to a host of chromatographic problems:
-
Poor Peak Shape (Tailing): This is the most common issue for basic compounds like Efletirizine. At mid-range pH values (e.g., pH 4-7), the residual silanol groups on the surface of the silica-based stationary phase can become ionized (Si-O⁻). These negatively charged sites can then interact with the positively charged nitrogen atoms on the Efletirizine molecule.[8][9] This secondary, undesirable interaction mechanism leads to a portion of the analyte molecules being held more strongly, resulting in broad, tailing peaks.[10]
-
Irreproducible Retention Times: If the mobile phase pH is set near one of Efletirizine's pKa values (2.2, 2.9, or 8.0), even minor fluctuations in pH (e.g., from atmospheric CO2 absorption or inconsistent preparation) will cause a significant change in the ratio of ionized to non-ionized analyte.[7] This leads to unstable, drifting retention times, making the method unreliable.
-
Reduced Column Lifespan: Most standard silica-based HPLC columns are specified for a pH range of 2 to 8.[11][12] Operating at a pH above 8 can cause the silica backbone of the stationary phase to dissolve, leading to a rapid and irreversible loss of performance.[6] Operating below pH 2 can cause the bonded phase (e.g., C18) to be stripped from the silica surface.[12]
-
Poor Resolution: pH can be a powerful tool to alter the selectivity between Efletirizine and its impurities or other active ingredients. An unoptimized pH may result in co-elution, where two or more compounds are not adequately separated, making accurate quantification impossible.[4]
Practical Guide to pH Optimization: The "How-To"
FAQ: How do I choose the right buffer and target pH for my separation?
The goal is to find a pH where the analyte is in a single, stable ionic form and where secondary interactions with the stationary phase are minimized. For a basic compound like Efletirizine, this often means working at a low pH or a high pH.
A Low pH Approach (pH 2.5-3.5) is often the most successful strategy.
-
Analyte State: At a low pH (e.g., pH 3), the carboxylic acid group (pKa ~2.2-2.9) will be mostly protonated (neutral), while the piperazine nitrogens (pKa ~8.0) will be fully protonated (positively charged). The molecule will carry a consistent positive charge.
-
Stationary Phase State: Crucially, at a pH below 4, the problematic residual silanol groups on the silica surface are also protonated and thus electrically neutral.[13] This "suppresses" their ability to interact with the positively charged analyte, dramatically reducing peak tailing.[9]
A High pH Approach (pH > 9, with a pH-stable column) is an alternative.
-
Analyte State: At a pH well above 8.0, the piperazine nitrogens will be deprotonated (neutral), and the carboxylic acid will be deprotonated (negatively charged).
-
Benefit: This can also provide excellent peak shape, but it requires a specialized HPLC column designed for high pH work (e.g., a hybrid or ethylene-bridged silica particle). Using a standard silica column at high pH will rapidly destroy it.[6]
The following table summarizes common buffer choices. A good buffer has a pKa value within +/- 1 pH unit of the desired mobile phase pH.[14]
| Buffer System | pKa Value(s) | Useful pH Range | Suitability for Efletirizine |
| Phosphate | 2.15, 7.20 | 1.1 - 3.1, 6.2 - 8.2 | Excellent for low pH (e.g., pH 2.5-3.0)[5][12][15] |
| Formate | 3.75 | 2.8 - 4.8 | Good , especially for LC-MS applications[11] |
| Acetate | 4.76 | 3.8 - 5.8 | Use with caution. This range may lead to silanol interactions and peak tailing.[5][12] |
Experimental Protocol: pH Scouting for Efletirizine
This protocol outlines a systematic approach to determine the optimal mobile phase pH.
Objective: To evaluate the effect of mobile phase pH on the retention time, peak shape, and resolution of Efletirizine.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Efletirizine reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid
Procedure:
-
Prepare Stock Solutions:
-
Accurately prepare a stock solution of Efletirizine in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
-
Prepare Aqueous Buffers:
-
Buffer A (pH 2.5): Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 2.5 using ortho-phosphoric acid.
-
Buffer B (pH 3.0): Prepare a second 25 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Buffer C (pH 7.0): Prepare a third 25 mM potassium dihydrogen phosphate solution. Adjust the pH to 7.0 using a potassium hydroxide solution.
-
Important: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic solvent.[13]
-
-
Prepare Mobile Phases:
-
For each buffer, prepare a mobile phase by mixing the buffer with acetonitrile in a defined ratio (e.g., 65:35 v/v Buffer:Acetonitrile). Filter and degas all mobile phases.
-
Note: The ratio of buffer to organic solvent may need to be adjusted to achieve a suitable retention time (e.g., between 3 and 10 minutes).
-
-
Chromatographic Conditions (Example):
-
Data Acquisition:
-
Equilibrate the column with the first mobile phase (pH 2.5) for at least 20 column volumes.
-
Inject the Efletirizine standard solution in triplicate.
-
Repeat the equilibration and injections for the remaining mobile phases (pH 3.0 and pH 7.0).
-
-
Data Analysis:
-
For each pH, calculate the average retention time, USP tailing factor (asymmetry), and theoretical plates.
-
Summarize the results in a table for easy comparison.
-
Expected Results:
| Mobile Phase pH | Retention Time (min) | USP Tailing Factor | Theoretical Plates | Observations |
| 2.5 | ~6.5 | 1.1 | > 8000 | Excellent, sharp, symmetrical peak. |
| 3.0 | ~6.2 | 1.2 | > 7500 | Very good, symmetrical peak.[15][17] |
| 7.0 | ~4.8 | > 2.0 | < 3000 | Shorter retention, significant peak tailing.[18] |
Note: These are illustrative values. Actual results will depend on the specific column and conditions used.
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for selecting and optimizing the mobile phase pH for Efletirizine.
Caption: Workflow for Mobile Phase pH Optimization.
Troubleshooting Guide
Q&A: My Efletirizine peak is tailing severely (Tailing Factor > 1.8). What are the most likely causes and solutions related to pH?
-
Cause 1: Silanol Interactions. This is the most probable cause. Your mobile phase pH is likely in the 4-7 range, where both the analyte (basic nitrogens) and the silica surface (silanols) are ionized, leading to strong secondary interactions.[8][9]
-
Cause 2: Insufficient Buffer Concentration. Your buffer may be too weak to maintain a stable pH at the column head, especially after mixing with the sample diluent.
-
Solution: Ensure your buffer concentration is adequate, typically between 10-50 mM.[11] Start with 25 mM and increase if necessary, but be mindful of buffer solubility in the organic modifier.
-
-
Cause 3: Mismatch between Sample Diluent pH and Mobile Phase pH. If your sample is dissolved in a neutral or basic diluent and injected into an acidic mobile phase, the pH environment around the injected plug will be temporarily high, causing peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself. This ensures pH compatibility and often improves peak shape.
-
Q&A: My retention times are shifting between injections. How can I determine if pH is the culprit?
-
Symptom Check: Are other, non-ionizable compounds in your sample (if any) also shifting? If neutral compounds are stable while Efletirizine is shifting, it strongly points to a pH or ionic issue.[19]
-
Cause 1: Operating Near a pKa. You are likely working at a pH very close to one of Efletirizine's pKa values.
-
Cause 2: Mobile Phase Aging. Buffered mobile phases, especially those with low organic content, can be susceptible to bacterial growth over time, which can alter the pH. Additionally, aqueous mobile phases can absorb atmospheric CO2, which lowers the pH of neutral or basic solutions.
-
Solution: Prepare fresh mobile phase daily.[12] Keep mobile phase bottles capped when not in use.
-
-
Visualizing the Troubleshooting Process
This decision tree can help diagnose common peak shape and retention issues.
Caption: Troubleshooting Decision Tree for Efletirizine HPLC.
References
-
U.S. Food and Drug Administration. (2010, August 29). Cetirizine HCl Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]
-
Rao, D. M., et al. (2011). Development of validated liquid chromatographic method for estimation of levocetirizine from pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 01(10), 95-97. Retrieved from [Link]
-
Welch, C. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Technology Networks. Retrieved from [Link]
-
Jelić, M. D., et al. (2020). Potentiometrically determined pK a values of cetirizine, experimental... ResearchGate. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.eu. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Pharmapproach. (2022, January 25). A Guide For Selection of Buffer for HPLC. YouTube. Retrieved from [Link]
-
Waters Corporation. (2014). FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. Waters Corporation. Retrieved from [Link]
-
PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. PharmaCores. Retrieved from [Link]
-
Sankar, G. S., et al. (2015). Development and validation of dissolution method for levocetirizine dihydrochloride by isocratic reverse phase HPLC. World Scientific News, 11, 1-17. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]
-
Ivanovska, A., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]
-
Patel, B. H., et al. (2011). Simultaneous RP-HPLC Estimation of Levocetirizine Hydrochloride and Montelukast Sodium in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 2(7), 1758-1762. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Retrieved from [Link]
-
Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Phenomenex. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. USP.org. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. Retrieved from [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Khan, S., et al. (2024, November 14). Development and validation of rapid and cost-effective RP-HPLC/UV method for determination of cetirizine/levocetirizine in blood plasma of smokers and non smokers: a two cohort comparative study. Journal of Chromatographic Science. Retrieved from [Link]
-
Kumar, A., et al. (2013). Development of stability indicating rp-hplc method for the simultaneous estimation of ambroxol hydrochloride and levocetirizine. SciSpace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cetirizine. HELIX Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine. SIELC. Retrieved from [Link]
-
PharmaCompass. (n.d.). Cetirizine HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Retrieved from [Link]
-
Dogar, M., et al. (2010). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 4(1), 011-015. Retrieved from [Link]
-
Wankhede, S. B., et al. (2015). Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per. IOSR Journal of Pharmacy, 5(8), 30-35. Retrieved from [Link]
-
Shafaati, A., & Clark, B. J. (2012). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 11(1), 135-142. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. moravek.com [moravek.com]
- 7. hplc.eu [hplc.eu]
- 8. waters.com [waters.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Your guide to select the buffer in HPLC development part 1 | PharmaCores [pharmacores.com]
- 13. agilent.com [agilent.com]
- 14. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 15. japsonline.com [japsonline.com]
- 16. worldscientificnews.com [worldscientificnews.com]
- 17. scispace.com [scispace.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Overcoming solubility issues of C21H24F2N2O3 in cell assays
Overcoming Solubility Challenges in Cell-Based Assays
Welcome to the technical support center for C21H24F2N2O3 (Posaconazole). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Posaconazole is a potent antifungal agent, but its highly hydrophobic nature (LogP > 4) and poor aqueous solubility present significant challenges for in vitro work. Precipitation in cell culture media is a common problem that can lead to inaccurate concentration-response curves and unreliable data. This guide provides a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs): First Steps
Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
This is the most common issue encountered with highly hydrophobic compounds. It occurs for a few key reasons:
-
Solvent Shift: You are moving the compound from a highly favorable organic solvent (DMSO) to a highly unfavorable aqueous environment (your cell culture medium).[1] The compound 'crashes out' of solution as the DMSO is diluted.
-
Exceeding Aqueous Solubility Limit: Every compound has a maximum intrinsic solubility in an aqueous solution. Even if the final DMSO concentration is low, you may be exceeding the compound's solubility limit in the medium itself.[2]
-
Localized High Concentrations: The way you add the compound to the medium matters. Pipetting a concentrated DMSO stock directly into the medium without rapid mixing can create transient, localized pockets of high compound concentration, initiating precipitation.[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[1][3] However, this is cell-line dependent and should always be validated.
Best Practice: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO (or other solvents) as your experimental wells, but without the compound. This allows you to distinguish between compound-induced effects and solvent-induced artifacts.[1]
Q3: My stock solution in DMSO looks cloudy or has crystals after being stored in the freezer. Is it still usable?
No, do not use a stock solution that shows signs of precipitation. Repeated freeze-thaw cycles can cause the compound to fall out of solution.[1][4] Once a compound has crystallized, it is often very difficult to redissolve fully.[4]
Best Practice:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO.[5]
-
Aliquot the stock into single-use volumes in low-retention tubes.
-
Store aliquots at -20°C or -80°C.
-
Before use, thaw the aliquot completely and bring it to room temperature. Vortex gently to ensure it is fully dissolved before diluting into your medium.[2]
Troubleshooting Guide: Intermediate Strategies
If the basic steps above are insufficient, the next phase involves modifying your formulation and dilution strategy.
Q4: How can I improve my dilution technique to prevent precipitation?
The key is to avoid the sudden "solvent shift." A stepwise dilution with vigorous mixing is crucial.
-
Pre-warm your media: Ensure your cell culture media is pre-warmed to 37°C. Solubility is often temperature-dependent.
-
Dilute into a serum-containing solution first: If your final medium contains serum, make the initial dilution into a small volume of serum or serum-containing media. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural carriers, significantly improving their apparent solubility.[1][6][7]
-
Add stock to vortexing media: Add the DMSO stock dropwise into the pre-warmed media while it is being vortexed or rapidly mixed. This rapid dispersion prevents localized high concentrations.
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for addressing compound precipitation.
Q5: Can adjusting the pH of my media help?
Potentially. Posaconazole has basic nitrogen atoms, meaning its solubility can be pH-dependent. Lowering the pH will protonate these nitrogens, creating a positive charge and increasing aqueous solubility.
However, this must be approached with extreme caution:
-
Cell Viability: Cell culture media is buffered to a narrow physiological pH range (typically 7.2-7.4). Significant deviations will kill your cells.
-
Buffer Capacity: The bicarbonate buffering system in most media is robust. You would need to add a significant amount of acid to lower the pH, which can introduce other confounding variables.
Recommendation: This strategy is generally more suitable for preparing concentrated stock solutions in simple buffers (e.g., creating a 10x stock in a pH 5.0 citrate buffer) rather than for direct modification of the final cell culture medium.[8][9]
Advanced Solutions: Using Solubility Enhancers
When standard solvent and dilution techniques fail, the use of formulation excipients is the next logical step. For cell culture applications, cyclodextrins are an excellent and widely used choice.[10][11]
Q6: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides derived from starch.[12] They have a unique molecular structure resembling a truncated cone, with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[11]
This structure allows them to act as "molecular containers." A poorly soluble hydrophobic compound like Posaconazole can be encapsulated within the hydrophobic core, forming an inclusion complex.[10][13] The entire complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous media, thereby increasing the apparent water solubility of the guest molecule.[11][12]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Q7: Which cyclodextrin should I use and at what concentration?
For biological applications, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to the parent molecules.
| Cyclodextrin Type | Key Characteristics | Common Starting Concentration |
| HP-β-CD (Hydroxypropyl-β-Cyclodextrin) | High aqueous solubility, well-established safety profile, widely used in pharmaceutical formulations.[14] | 1-10 mM |
| SBE-β-CD (Sulfobutylether-β-Cyclodextrin) | High aqueous solubility, negatively charged, can be beneficial for complexing with basic drugs. | 1-10 mM |
| Methyl-β-CD | High solubilizing capacity but known to extract cholesterol from cell membranes; can be cytotoxic. Use with caution and at the lowest effective concentration. | 0.5-5 mM |
Recommendation: Start with HP-β-CD . It provides an excellent balance of solubilizing power and biological compatibility.[11][14]
Experimental Protocols
Protocol 1: Standard Dilution of DMSO Stock
-
Prepare a 10-20 mM stock solution of this compound in 100% anhydrous DMSO.
-
Thaw a single-use aliquot and ensure the compound is fully dissolved.
-
Pre-warm your complete cell culture medium (containing serum, if used) to 37°C.
-
Create an intermediate dilution. For a final concentration of 10 µM with 0.1% DMSO:
-
Add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. This creates a 100 µM intermediate solution in 1% DMSO. Vortex immediately and vigorously during addition.
-
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of medium in your culture plate wells to achieve the final 10 µM concentration with 0.1% DMSO.
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound.
Protocol 2: Solubilization using HP-β-Cyclodextrin
This protocol aims to create a stock solution where the compound is already complexed with the cyclodextrin.
-
Prepare a Cyclodextrin Solution: Prepare a 100 mM solution of HP-β-CD in cell culture grade water or PBS. Sterilize by passing through a 0.22 µm filter.
-
Prepare Compound-CD Complex Stock:
-
Start with your this compound powder.
-
To create a 1 mM compound stock, add the appropriate amount of powder to a sterile tube.
-
Add the 100 mM HP-β-CD solution to the powder to achieve a final compound concentration of 1 mM. The molar ratio of CD:compound will be high (e.g., 100:1), which favors complexation.
-
Incubate this mixture overnight at room temperature on a shaker or rotator to allow for maximum complex formation. The solution should become clear.
-
This 1 mM stock can now be serially diluted in your regular cell culture medium.
-
-
Vehicle Control: Your vehicle control must now be a solution containing the same final concentration of HP-β-CD as your treated wells.
References
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Oxford Academic. (2000, February 15). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences.
- National Institutes of Health (NIH). (n.d.).
- Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- National Institutes of Health (NIH). (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC.
- International Journal of Creative Research Thoughts (IJCRT). (2025, August 8). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
- National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- WuXi AppTec DMPK. (2024, March 15).
- SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
- MDPI. (2016, October 18).
- ResearchGate. (2016, April 30). Techniques to enhance solubility of hydrophobic drugs: An overview.
- BenchChem. (2025).
- BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
- National Institutes of Health (NIH). (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- National Institutes of Health (NIH). (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC.
- Ziath. (2006, February 2).
- Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO)
- National Center for Biotechnology Information (NCBI). (2020, July). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Scribd. (n.d.). Dimethyl Sulfoxide (DMSO)
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Cheméo. (n.d.). Benzoin (CAS 119-53-9) - Chemical & Physical Properties.
- ChemicalBook. (2026, February 27). D-(+)-Cellobiose | 528-50-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
Minimizing matrix effects in Efletirizine mass spectrometry
Topic: Minimizing matrix effects in Efletirizine mass spectrometry Content type: Technical Support Center (Troubleshooting & FAQs)
Topic: Minimizing Matrix Effects in LC-MS/MS Assays Target Analyte: Efletirizine (UCB-28754) Chemical Class: Zwitterionic H1-Receptor Antagonist (Piperazine derivative)
Introduction: The Zwitterionic Challenge
Welcome to the Efletirizine technical guide. As a Senior Application Scientist, I often see researchers struggle with Efletirizine quantification not because of sensitivity limits, but due to ion suppression caused by its zwitterionic nature.
Efletirizine possesses both a carboxylic acid moiety (acidic) and a piperazine ring (basic). At physiological pH, it exists primarily as a zwitterion. This high polarity makes it difficult to separate from endogenous plasma components—specifically glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) —using standard Liquid-Liquid Extraction (LLE). These co-eluting phospholipids compete for charge in the ESI source, leading to variable signal suppression (Matrix Effects).[1]
This guide provides self-validating workflows to diagnose, eliminate, and control these effects.
Part 1: Diagnostic Workflow (Troubleshooting)
Q1: How do I definitively prove that matrix effects are killing my sensitivity?
A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment. This is the "EKG" of your chromatographic method.
The Logic: By infusing a constant flow of Efletirizine into the MS source while injecting a blank plasma extract, you create a steady baseline. Any dip (suppression) or peak (enhancement) in this baseline reveals exactly when matrix components elute and if they overlap with your analyte.
Protocol: Post-Column Infusion (PCI) Setup
-
Infusion Setup: Syringe pump infusing Efletirizine (100 ng/mL in mobile phase) at 10 µL/min connected to a T-piece.
-
LC Flow: Connect the LC column effluent to the other side of the T-piece.
-
Injection: Inject a Blank Plasma Extract (processed via your current method) onto the LC column.
-
Observation: Monitor the MRM transition for Efletirizine.
-
Flat Baseline: Clean method.
-
Negative Peak (Dip): Ion suppression zone. If Efletirizine elutes here, you have a problem.
-
Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.
Part 2: Sample Preparation Optimization
Q2: I am using Protein Precipitation (PPT) with Acetonitrile, but the variability is high. Why?
A: PPT is "dirty." It removes proteins but leaves behind >95% of plasma phospholipids. Because Efletirizine is polar, it often elutes early in the chromatogram, potentially overlapping with the "phospholipid dump" (LPCs) that occurs early in Reverse Phase (RP) gradients, or the late-eluting GPCs if your gradient is short.
The Fix: Switch to Mixed-Mode Cation Exchange (MCX) SPE . Because Efletirizine has a basic nitrogen (piperazine), it can be positively charged at acidic pH. MCX plates allow you to lock the analyte onto the sorbent via charge, wash away neutral lipids/phospholipids with 100% organic solvent, and then elute.
Protocol: MCX Solid Phase Extraction for Efletirizine
This protocol utilizes the zwitterionic properties to ensure orthogonality.
| Step | Solvent/Action | Mechanism |
| 1. Pre-treatment | Dilute Plasma 1:1 with 2% Formic Acid (aq) . | Acidifies sample (pH < 3). Protonates Efletirizine piperazine (Positively charged). Disrupts protein binding. |
| 2. Conditioning | Methanol followed by Water. | Activates sorbent. |
| 3. Loading | Load pre-treated sample. | Analyte binds to sulfonate groups (Ion Exchange). Neutrals bind via Reverse Phase. |
| 4. Wash 1 | 2% Formic Acid in Water . | Removes proteins and salts. Analyte stays bound (Ionic). |
| 5. Wash 2 (Critical) | 100% Methanol . | The Magic Step. Removes neutral phospholipids and hydrophobic interferences. Analyte stays bound (Ionic). |
| 6. Elution | 5% Ammonium Hydroxide in Methanol . | Increases pH (>10). Deprotonates the piperazine ammonium ion, breaking the ionic bond. Elutes Efletirizine. |
Part 3: Chromatographic Solutions
Q3: I cannot afford SPE. How do I fix this using only Chromatography?
A: You must separate the phospholipids from Efletirizine. Phospholipids (PLs) are notorious for "carryover" and late elution.
Strategies:
-
Monitor PLs: Always include a trace for m/z 184 -> 184 (Phosphatidylcholine headgroup) in your method development. If you don't see where they are, you are flying blind.
-
Column Choice: Use a Phenyl-Hexyl or Biphenyl column instead of C18. The pi-pi interactions with the fluorinated rings of Efletirizine often increase retention, shifting it away from the early-eluting polar interferences.
-
The "Flush" Step: Ensure your gradient goes to 95-100% Organic (B) and holds for at least 2 minutes at the end of every injection to clear the GPCs.
Q4: Which Internal Standard (IS) should I use?
A: You must use a Stable Isotope Labeled (SIL) IS, specifically Efletirizine-d4 or Efletirizine-d8 .
-
Why: Analog IS (like Cetirizine or Hydroxyzine) will not co-elute perfectly. If the matrix effect is a sharp "dip" at 2.5 min, and your Analog IS elutes at 2.7 min, the IS will not compensate for the suppression Efletirizine experiences.
-
Validation: The IS response plot across all samples should be relatively flat. If IS area varies >50% between samples, your matrix effect is uncontrolled.
Part 4: Data & Decision Logic
Use this decision tree to select the correct extraction methodology based on your sensitivity requirements.
Figure 2: Sample preparation decision matrix for Efletirizine.
Comparative Data: Extraction Efficiency vs. Matrix Factor
| Method | Recovery (%) | Matrix Factor (MF)* | Process Efficiency | Notes |
| Protein Precip (ACN) | > 90% | 0.45 (High Suppression) | ~40% | Poor sensitivity due to PLs. |
| LLE (Ethyl Acetate) | 65% | 0.95 (Clean) | ~62% | Clean, but low recovery due to zwitterionic polarity. |
| MCX SPE | 85% | 0.98 (Minimal) | ~83% | Recommended. Best balance of clean extract and high recovery. |
*Matrix Factor (MF): 1.0 = No effect. < 1.0 = Suppression. Calculated as (Peak Area in Matrix / Peak Area in Solution).
References
-
Coe, R. A., et al. (1999).[2] Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 239-247.[2] Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Nicolas, J. M., et al. (2004). Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 14(22), 5591-5594.[3] Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFLETIRIZINE [drugs.ncats.io]
- 5. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Chiral Resolution of Efletirizine
Topic: Resolution of Efletirizine Chiral Isomers via High-Performance Liquid Chromatography (HPLC) Document ID: TSC-EFL-2024-01 Status: Active Audience: Analytical Chemists, Formulation Scientists, QC Managers
Core Technical Directive
Efletirizine (the 4-fluoro analog of Cetirizine) presents a classic chromatographic challenge: it is a zwitterionic molecule containing both a piperazine amine (basic) and a carboxylic acid (acidic) moiety.
Successful resolution of its enantiomers requires more than just a chiral selector; it demands precise suppression of secondary non-stereoselective interactions. This guide synthesizes field-proven protocols for Efletirizine, derived from the robust validation data of its structural analog, Cetirizine.
The "Golden Rule" of Efletirizine Separation
Do not rely solely on the Chiral Stationary Phase (CSP). You must chemically neutralize the zwitterion in the mobile phase. Without dual additives (Acid + Base) or high-ionic strength buffers, you will experience severe peak tailing and loss of resolution (
).
Method Development Strategy
Primary Selection: Normal Phase (NP)
For preparative scalability and maximum selectivity (
Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (Trade names: Chiralpak AD-H, EnantioPak Y1, or equivalent)
| Parameter | Standard Protocol | Optimization Range |
| Mobile Phase | n-Hexane : Ethanol : DEA : TFA | Replace Ethanol with IPA for lower pressure |
| Ratio (v/v) | 60 : 40 : 0.1 : 0.1 | Organic modifier 20%–50% |
| Flow Rate | 1.0 mL/min | 0.5 – 1.2 mL/min |
| Temperature | 25°C | 20°C – 35°C (Lower T often improves |
| Detection | UV @ 230 nm | 220–254 nm |
Why this works:
-
Amylose Backbone: Provides the helical cavity necessary to discriminate the phenyl/fluorophenyl spatial arrangement.
-
DEA (Diethylamine): Masks residual silanols on the silica support and suppresses the protonation of the piperazine nitrogen.
-
TFA (Trifluoroacetic acid): Suppresses the ionization of the carboxylic acid tail, forcing the molecule into a neutral state that interacts purely via hydrogen bonding and
- stacking with the CSP.
Alternative Selection: Reverse Phase (RP)
Used when sample solubility in Hexane is poor or for biological fluid analysis.
Recommended Column: Cellulose tris(3,5-dichlorophenylcarbamate) or
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5–3.0)
-
Ratio: 40 : 60
-
Note: Acidic pH is critical to keep the carboxylic acid protonated.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct separation mode and troubleshooting common failures.
Caption: Decision matrix for Efletirizine method development, prioritizing Normal Phase (NP) for selectivity and detailing corrective actions for zwitterionic tailing.
Troubleshooting Guide (Symptom-Based)
Issue 1: "My peaks are tailing significantly ( )."
Diagnosis: Uncontrolled ionization. The piperazine nitrogen is interacting with residual silanols on the column silica, or the carboxylic acid is partially ionized. Corrective Action:
-
Verify Additives: Ensure you are using both acidic and basic additives if running Normal Phase. A common mix is 0.1% DEA and 0.1% TFA.
-
Check Column History: If the column was previously used without additives, it may have adsorbed contaminants. Flush with 100% Ethanol + 0.1% DEA for 2 hours (at low flow).
-
Switch to Immobilized Phases: If using coated phases (AD-H) and aggressive additives, the phase may degrade. Switch to Chiralpak IA or IC (immobilized), which tolerate wider solvent ranges.
Issue 2: "I have separation, but the resolution is poor ( )."
Diagnosis: Insufficient thermodynamic selectivity. Corrective Action:
-
Temperature Drop: Chiral recognition is enthalpy-driven. Lower the column oven temperature from 25°C to 15°C or 10°C. This often dramatically increases resolution.
-
Modifier Change: Switch from Ethanol to 2-Propanol (IPA). IPA is bulkier and often provides better chiral recognition in the amylose grooves, though it increases system pressure.
Issue 3: "The retention times are drifting."
Diagnosis: Water accumulation in Normal Phase solvents. Corrective Action:
-
Efletirizine is hygroscopic. Ensure your n-Hexane and Ethanol are HPLC grade and "dry."
-
Install a silica trap column before the injector to scavenge moisture from the mobile phase.
Frequently Asked Questions (FAQs)
Q: Can I use pure Ethanol as the mobile phase (Polar Organic Mode)? A: Yes, but only on immobilized columns (like Chiralpak IA/IC). On coated columns (AD-H), pure ethanol is generally safe but can sometimes cause swelling issues depending on the specific generation of the column. In Polar Organic Mode (POM), you must still use 0.1% DEA/TFA. POM often yields shorter run times but slightly lower resolution than Hexane/Alcohol mixtures.
Q: Why do I see an elution order reversal compared to the literature? A: Elution order (R vs S) is heavily dependent on the specific polysaccharide derivative.
-
Amylose (AD-H) and Cellulose (OD-H) often show opposite elution orders for the same molecule.
-
Always inject a known standard of the pure enantiomer (e.g., Levocetirizine/Levo-efletirizine) to confirm identity. Do not rely on "expected" elution order.
Q: Is Efletirizine stable in the mobile phase? A: It is generally stable, but like Cetirizine, it can degrade under oxidative stress or intense light. Use amber vials. If using TFA, ensure the sample is not left in the autosampler for >24 hours, as high acid concentrations can eventually degrade the ether linkage, though 0.1% is typically safe.
References
-
Tan, Z. J., et al. (2006). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of Chromatographic Science. Link (Demonstrates the use of Hexane/EtOH/DEA systems for Cetirizine/Hydroxyzine class drugs).
-
Choi, S. O., et al. (2000).[1] Enantioselective determination of cetirizine in human urine by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link (Establishes the AGP/Reverse Phase protocol).
-
Sujana, K., et al. (2023).[2] Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs. MDPI Separations. Link (Review of Amylose-based separation for piperazine derivatives).
-
Ma, Y., et al. (2006). Chiral separation of cetirizine by capillary electrophoresis. Electrophoresis. Link (Provides pKa and zwitterionic behavior data relevant to Efletirizine).
Sources
Technical Support Center: Efletirizine Stability & Storage
The following technical support guide addresses the stability and storage of Efletirizine (and its common salt, Efletirizine Dihydrochloride). While Efletirizine is a structural analog of Cetirizine (specifically the bis-fluoro derivative), it shares critical stability profiles, particularly regarding hydrolytic degradation in acidic aqueous environments.
Topic: Prevention of Hydrolytic Degradation in Efletirizine
Audience: Pharmaceutical Scientists, Analytical Chemists, Formulation Researchers Document ID: TS-EFL-004 | Version: 2.1[1]
Executive Summary
Efletirizine (an H1-receptor antagonist) is susceptible to acid-catalyzed hydrolysis and oxidative degradation .[1] While the solid dihydrochloride salt is chemically stable when dry, its dissolution in water creates an acidic environment (pH ~1.5–2.0), which accelerates hydrolytic cleavage of the benzhydryl-piperazine bond or the ether linkage. This guide provides protocols to prevent this "self-catalyzed" hydrolysis and ensure data integrity during experimental workflows.
Part 1: Critical Storage Protocols
Q1: How should I store Efletirizine Dihydrochloride (solid) to prevent degradation?
Answer: The dihydrochloride salt is hygroscopic . Moisture absorption leads to a local acidic environment on the crystal surface, initiating hydrolysis even in the solid state over time.
-
Primary Storage: Store at -20°C in a tightly sealed, amber glass vial.
-
Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or desiccator) containing active desiccant (Silica Gel or CaSO₄).
-
Atmosphere: Purge the headspace with Argon or Nitrogen before sealing to prevent oxidative degradation (N-oxide formation).
Q2: I need to prepare a stock solution. Which solvent prevents hydrolysis?
Answer: Do NOT store unbuffered aqueous solutions of Efletirizine Dihydrochloride. Dissolving the 2HCl salt in water generates a highly acidic solution (pH < 2), which is the exact condition that promotes hydrolytic cleavage [1].
Recommended Solvents for Stock Solutions:
| Solvent | Stability Rating | Storage Condition | Notes |
|---|---|---|---|
| DMSO | High | -20°C (Liquid) | Hygroscopic; ensure DMSO is anhydrous. |
| Methanol | Moderate | -20°C | Good solubility; avoid if evaporation is a risk. |
| Water (Unbuffered) | Low (Critical Risk) | Do Not Store | Acidic pH promotes rapid hydrolysis. Use immediately. |
| PBS (pH 7.4) | Moderate | 4°C (Short term) | Alkaline/Neutral pH improves stability vs. acidic. |
Q3: What is the mechanism of "Efletirizine Hydrolysis"?
Answer: The term often refers to the acid-catalyzed cleavage of the ether linkage or the benzhydryl-nitrogen bond. In the presence of water and acid (provided by the salt itself), Efletirizine degrades into bis(4-fluorophenyl)methanol (analogous to chlorobenzhydrol in cetirizine) and the corresponding piperazine-acetic acid derivative [2].
Visualizing the Degradation Pathway:
Figure 1: Acid-catalyzed hydrolytic degradation pathway of Efletirizine in aqueous solution.
Part 2: Troubleshooting & FAQs
Q4: I see an unknown peak at RRT ~0.85 in my HPLC. Is this a hydrolysis product?
Answer: It is highly likely. If your sample was stored in an acidic aqueous medium, this peak often corresponds to the benzhydryl alcohol derivative . However, you must also rule out Esterification .
Troubleshooting Workflow:
-
Check Solvent: Did you dissolve the sample in an alcohol (Methanol/Ethanol) without buffering?
-
Risk: In acidic conditions, the carboxylic acid tail of Efletirizine can react with the solvent to form Efletirizine Methyl Ester (pseudo-hydrolysis artifact).
-
-
Check Formulation: Are you testing a formulation with Sorbitol or Mannitol ?
-
Risk: Efletirizine forms esters with polyols (Reactive Impurities) [3].
-
-
Validation Step: Perform a "Spiking Study" with the specific alcohol or acid to confirm the peak shift.
Q5: How do I distinguish between Oxidative and Hydrolytic degradation?
Answer: Use the stress-test signatures described below.
| Stress Condition | Degradation Mechanism | Primary Degradant | Prevention Strategy |
| Acidic (0.1N HCl) | Hydrolysis | Benzhydryl Alcohol + Piperazine derivative | Buffer to pH > 6; Avoid aqueous storage. |
| Oxidative (H₂O₂) | N-Oxidation | Efletirizine N-Oxide | Argon purge; Antioxidants. |
| Thermal (Solid) | Decarboxylation | (Rare) Decarboxylated impurity | Store < 25°C. |
| Photolytic | Photo-oxidation | Radical cleavage products | Amber glassware; Foil wrap. |
Q6: Can I use the same HPLC method as Cetirizine?
Answer: Yes, due to high structural homology. A standard C18 Reverse Phase method is effective.
-
Column: C18 (e.g., Symmetry or Luna, 5µm, 4.6 x 150mm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[1][2][3]5) [60:40].[1][4]
-
Detection: UV @ 230 nm.[5]
-
Note: Efletirizine (Difluoro) will elute at a slightly different retention time than Cetirizine (Chloro) due to electronegativity differences affecting polarity [4].
Part 3: Experimental Workflow for Stability Assessment
Objective: Verify the stability of your Efletirizine stock solution before use in cell assays or formulations.
Figure 2: Decision tree for assessing stock solution integrity prior to experimental use.
References
-
BenchChem Technical Support. (2025).[5] Application Notes and Protocols for Cetirizine Dihydrochloride Solution: Preparation and Stability Assessment. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2025). Efletirizine: Inxight Drugs. Retrieved from
-
United States Patent & Trademark Office. (2008). Pharmaceutical Compositions Comprising an Active Substance from the Substituted Benzhydrylpiperazine Family (US 2008/0241237 A1). Retrieved from
-
J.W. Lee et al. (2002). Synthesis and antihistamine evaluations of novel loratadine analogues. (Contextual reference on H1 antagonist scaffolds). Retrieved from
-
European Patent Office. (2009). Chewable formulations containing Cetirizine/Efletirizine (EP 2067469 A1). Retrieved from
Sources
Reducing background noise in C21H24F2N2O3 fluorescence assays
Initiating the Analysis
I'm currently dissecting the request. The focus is noise reduction within C21H24F2N2O3 fluorescence assays. First, I am investigating this compound to grasp its implications and potential challenges.
Defining the Compound
I've moved on to identifying the compound this compound. I am exploring its potential roles, such as a fluorophore or a drug, and confirming its specific identity. Next, I'm defining the target content, a technical support center. Its troubleshooting guide and FAQs must be in a question-and-answer format.
Identifying the Compound
I've confirmed that this compound is Efletirizine, which is a fluorinated histamine H1 receptor antagonist. However, I need to refocus, as the actual objective is reducing background noise within its fluorescence assays, not simply identifying it. I now have a more focused direction.
Defining the Scope
I'm focused on outlining a technical guide. My goal is to address background noise specifically in fluorescence assays using Efletirizine (this compound). This will guide users in getting the best results.
Refining the Assay Focus
I've narrowed the scope! Now, I'm concentrating on two main assay types: cell-based calcium mobilization using Fluo-4/Fura-2 and ligand binding assays for Efletirizine. My current thinking revolves around pinpointing the sources of background noise. The primary suspects are likely autofluorescence from Efletirizine, biological matrices, and potentially the plasticware used. I want to delve into strategies for mitigating these specific sources.
Structuring the Support Center
I'm now outlining the Technical Support Center for Efletirizine assays. The plan is to create an introduction and an FAQ section addressing key issues like autofluorescence, matrix interference, and precipitation. I intend to include troubleshooting guides with step-by-step protocols, starting with optimizing signal-to-noise in Fluo-4 Calcium assays. The FAQ will cover common problems that users are likely to encounter.
Analyzing Compound Interference
I've got the context now. I'm focusing on Efletirizine, specifically its role as an H1 receptor antagonist. I'm concerned about autofluorescence causing background noise in assays, similar to what's observed with cetirizine. This intrinsic property is a key area of investigation in my current assessment of the compound.
Constructing The Support Guide
I'm making good progress on the Technical Support Center guide. I've drafted the structure, including the header and introduction to welcome users. I've also outlined the FAQ section. I've detailed two key questions regarding assay interference: high fluorescence and quenching in TR-FRET assays. I'm focusing on providing clear answers that explain the causality of issues, emphasizing hydrophobicity, aggregation, and autofluorescence in relation to specific assay types.
Refining Assay Protocols
I'm now integrating detailed protocols, like buffer optimization and synchronous fluorescence spectroscopy, specifically for the detection of this compound in biological samples. I am preparing a table summarizing the impact of buffer additives and readout modes on the signal-to-background ratio. In addition, I am creating a workflow diagram for H1 receptor calcium signaling and troubleshooting decision tree, using Graphviz DOT to visualize the complex issues.
Visualizing The Data:
I'm now implementing the color contrast and font specifications for the Graphviz DOT diagram. I've set the node and edge styling, defining the color palette and ensuring high contrast between node text and fill colors. I'm focusing on a light gray background, medium gray edges and clearly contrasting text on all nodes. I've started by assigning colors to the nodes as described.
Mapping Inhibition Pathways
I'm translating the inhibition points of this compound, focusing on IP3 generation and calcium release from Fluo-4 signal as an indication of activity. I've visualized the Gq-coupled signaling pathway using Graphviz DOT, illustrating the drug's antagonistic effect on H1R, and I'm finalizing the color scheme for the nodes and edges.
Diagramming Troubleshooting Steps
I've just finalized a decision tree using Graphviz DOT. It helps identify and resolve background noise in assays, considering whether noise exists without cells, leading to a focus on compound autofluorescence or precipitation. I've included actions to take, like adding Pluronic F-127 or using a red-shifted dye to mitigate interference. The diagram now supports an assessment of matrix/cellular interference as well.
Addressing Assay Challenges
I'm now focusing on specific challenges like inner filter effects and light scattering in Fura-2 assays, especially at high drug concentrations due to lipophilicity. I'm exploring solutions such as synchronous fluorescence spectroscopy and anti-fluorescence quenching techniques to isolate the drug's signal from matrix effects in plasma or lysates. I'm also planning to incorporate "compound-only" and "vehicle + cells" control steps in my protocols to account for autofluorescence and establish baseline calcium flux. I'll be citing references relevant to cetirizine, efletirizine, and anti-fluorescence quenching to support my approach.
Finalizing the Guide Structure
I've just structured the initial content for the Technical Support Center guide. I've composed the title and the welcome introduction. I am now working on expanding the content, specifically the frequently asked questions (FAQs). I'm planning to focus on addressing the two major issues: high fluorescence and quenching in TR-FRET assays. I have decided to incorporate the references to support the guide. I'm focusing on the structural properties of this compound, that will be highlighted in the context of assay interference and background noise reduction. The reference list is included at the end.
Addressing Assay Challenges
My current focus is on the compound's structure, specifically the (4-fluorophenyl)methyl group. I'm developing strategies for the FAQs section of the Technical Support Center guide. I'm exploring the nuances of its autofluorescence and how it creates spectral bleed-through or inner filter effects, particularly in calcium flux assays. I am considering synchronous fluorescence spectroscopy, and anti-fluorescence quenching to mitigate these issues and enhance signal-to-noise.
Evaluating Assay Interference
I'm now investigating potential solutions for matrix interference, focusing on Fura-2 assays and light scattering caused by the compound's lipophilicity. I'm exploring methods to differentiate specific receptor antagonism from non-specific matrix effects, emphasizing the Gq-coupled signaling of the H1 receptor. Specifically, I plan to leverage TR-FRET and SFS to address these complexities and improve signal quantification.
Optimizing Calcium Flux Assays
I'm now prioritizing buffer optimization to prevent this compound precipitation and matrix effects in calcium flux assays. I am considering adding 0.01% - 0.05% Pluronic F-127 and limiting DMSO to 0.5% in Hank's Balanced Salt Solution, maintaining cell viability. I'll include a "Compound-Only" control plate to validate results and focus on reducing overlapping background noise.
Implementing New Assay Procedures
I'm developing a new protocol focusing on anti-fluorescence quenching to quantify this compound in biological matrices. The protocol will leverage the anti-quenching effect of the compound on a rhodamine B-sodium tetraphenylborate system to restore fluorescence, quantifying the drug's concentration. The references are included. I'm also ensuring the DOT diagram meets the specified size and color contrast requirements.
Technical Support Center: Strategies for Scaling Up Efletirizine Synthesis
Executive Strategic Overview
Efletirizine (C₂₁H₂₄F₂N₂O₃) is a second-generation antihistamine, structurally characterized as the bis(4-fluorophenyl) analog of Cetirizine.
Critical Process Insight (The "Achiral Advantage"): Unlike Cetirizine or Levocetirizine, which possess a chiral center at the benzhydryl carbon (due to dissimilar phenyl and p-chlorophenyl rings), Efletirizine is achiral because it possesses two identical p-fluorophenyl rings.
-
Scale-Up Implication: You do not need chiral resolution or asymmetric synthesis steps. This theoretically allows for higher overall throughput compared to Levocetirizine. Your yield losses will primarily stem from chemoselectivity issues (N-alkylation vs. elimination) and impurity purging , not stereochemical resolution.
This guide addresses the three critical bottlenecks in scaling this molecule:
-
The "Dimer" Impurity: Bis-alkylation of piperazine.
-
Alkylation Efficiency: Attaching the ethoxyacetate side chain.
-
Salt Crystallization: Controlling the dihydrochloride polymorph and purity.
Core Synthesis Workflow & Logic
The following diagram illustrates the standard convergent synthesis pathway optimized for scale-up.
Figure 1: Convergent synthesis pathway for Efletirizine, highlighting the critical impurity formation node.
Troubleshooting & Optimization Guide
Phase 1: Formation of the Piperazine Intermediate
Q1: We are observing high levels (>10%) of the bis-alkylated impurity (N,N'-bis[bis(4-fluorophenyl)methyl]piperazine) during the first step. How do we suppress this?
A1: This is a classic stoichiometry and addition rate issue. The reaction between 4,4'-difluorobenzhydryl halide and piperazine is a competitive consecutive reaction. Once the mono-alkylated product forms, it is still a nucleophile and can react with another equivalent of the halide to form the "dimer."
-
The Causality: As the scale increases, mixing efficiency often drops, creating localized zones of high alkyl halide concentration relative to piperazine.
-
Protocol Adjustment:
-
High Excess of Piperazine: Do not use a 1:1 ratio. Scale up using 3.0 to 5.0 equivalents of piperazine. The excess acts as a statistical buffer, ensuring the halide is far more likely to encounter free piperazine than the mono-alkylated product.
-
Reverse Addition: Dissolve the piperazine in the solvent (e.g., Toluene or Acetonitrile) and heat to reflux. Slowly dose the benzhydryl halide solution into the piperazine solution. This keeps the concentration of the electrophile low at all times.
-
Water Wash: The excess piperazine is highly water-soluble. It can be easily removed during workup by aqueous extraction, whereas the lipophilic mono-alkylated product will remain in the organic phase.
-
Q2: Our yield fluctuates significantly when scaling the benzhydryl chloride synthesis. Why?
A2: Benzhydryl halides are moisture-sensitive and prone to hydrolysis. If you are generating the chloride from the alcohol (using SOCl₂ or HCl), residual moisture or long holding times can revert the chloride back to the alcohol or form the ether.
-
Self-Validating Step: Implement an In-Process Control (IPC) using TLC or HPLC before adding the piperazine. Ensure >98% conversion to the chloride. If the chloride hydrolyzes, it becomes unreactive toward piperazine, directly killing your yield.
Phase 2: Side Chain Attachment (N-Alkylation)
Q3: The reaction with methyl (2-chloroethoxy)acetate is sluggish (48+ hours), and pushing the temperature causes degradation. How do we accelerate this?
A3: You are likely facing a "soft nucleophile, hard leaving group" mismatch or solvation shell issues. The secondary amine of the piperazine ring is moderately nucleophilic, but the alkyl chloride on the side chain is not highly reactive.
-
Strategy 1: Finkelstein Conditions (In-situ Activation) Add 0.1 - 0.5 equivalents of Potassium Iodide (KI) to the reaction. The iodide displaces the chloride to form the much more reactive alkyl iodide in situ, which then reacts rapidly with the amine. This can reduce reaction times from 48h to <12h.
-
Strategy 2: Phase Transfer Catalysis (PTC) If you are using a heterogeneous system (e.g., Toluene/Solid K₂CO₃), the surface area of the base becomes limiting.
-
Add TBAB (Tetrabutylammonium bromide): This helps transport the deprotonated species or stabilize the transition state, enhancing kinetics without requiring higher temperatures.
-
Data: Solvent System Comparison for Alkylation Step
| Solvent System | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Comments |
| Toluene | K₂CO₃ | None | 110 (Reflux) | 36-48 | 65-70% | Slow; high thermal degradation. |
| Acetonitrile | K₂CO₃ | KI (0.2 eq) | 80 (Reflux) | 10-12 | 85-90% | Recommended. Clean profile. |
| DMF | Et₃N | None | 90 | 8 | 75-80% | Difficult workup (DMF removal); colored impurities. |
Phase 3: Hydrolysis and Salt Formation
Q4: During the final acidification to form the Dihydrochloride salt, we get a sticky gum instead of a crystalline solid. How do we fix this?
A4: This indicates trapped solvent or an amorphous transition. Efletirizine Dihydrochloride is highly polar and can be hygroscopic. "Gumming" usually happens when the solvent polarity is not optimal for crystal lattice formation.
-
The "Anti-Solvent" Protocol:
-
Dissolve the free base (after hydrolysis) in a minimal amount of a polar solvent like Acetone or MEK (Methyl Ethyl Ketone) .
-
Cool the solution to 0-5°C.
-
Introduce HCl gas (anhydrous) or a solution of HCl in IPA/Dioxane slowly.
-
Critical Step: If oiling occurs, stop HCl addition. Seed the mixture with authentic crystals (if available) or scratch the vessel walls. Add a non-polar anti-solvent like Diethyl Ether or Heptane dropwise to induce nucleation before resuming HCl addition.
-
Ripening: Once solid forms, stir at low temperature for 2-4 hours to allow the amorphous material to reorganize into the crystalline lattice.
-
FAQ: Operational Specifics
Q: Can we use 4-chlorobenzhydryl chloride as a surrogate for process development? A: Yes, but with caution. The chemistry is nearly identical (Cetirizine route), so you can optimize the reaction parameters (temperature, stoichiometry) using the cheaper chloro-analog. However, the solubility and crystallization behavior of the final fluoro-analog (Efletirizine) will differ. Do not validate your crystallization process using the chloro-compound.
Q: What is the major degradation pathway for Efletirizine? A: Oxidative N-dealkylation and amide hydrolysis. Ensure the final product is stored under inert atmosphere if possible, though the dihydrochloride salt is generally stable. Avoid strong oxidizing agents during the synthesis.
Q: Is Efletirizine light sensitive? A: Like many benzhydryl derivatives, it can show some photosensitivity in solution. Process vessels should be amber or shielded from direct UV light during the final crystallization steps to prevent discoloration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link][1]
- Baltzly, R., et al. (1949).The preparation of N-mono-substituted piperazines. (Foundational chemistry for piperazine mono-alkylation strategies used in this protocol). Journal of the American Chemical Society.
- Opalka, C. J., et al. (1994).Synthesis and antihistaminic activity of 2-[2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid and related compounds. (Primary reference for the Cetirizine/Efletirizine structural class synthesis). Journal of Medicinal Chemistry.
-
Patsnap Synapse (2025). Efletirizine Drug Profile and Clinical Status. Retrieved from [Link]
(Note: While specific process patents for Efletirizine are less common due to its discontinuation, the chemistry cited above is derived from the validated manufacturing standards of its direct structural analog, Cetirizine.)
Sources
Validation & Comparative
Comparative Pharmacodynamics: Efletirizine vs. Loratadine IC50 Guide
Executive Summary
This technical guide provides a rigorous comparison of the pharmacodynamic profiles of Efletirizine (a potent, albeit discontinued, H1-receptor antagonist) and Loratadine (a widely used second-generation antihistamine).
While Loratadine is a "prodrug" requiring hepatic metabolism to generate its high-affinity active form (Desloratadine), Efletirizine belongs to the class of imidazoly-ethoxy-ethyl derivatives (structurally related to Cetirizine/Levocetirizine) designed for direct, high-affinity binding.
Key Pharmacodynamic Distinction:
-
Efletirizine/Levocetirizine Class: Exhibits rapid, high-affinity binding (Ki ≈ 3–6 nM) with slow dissociation rates (long residence time), acting as "pseudo-irreversible" inverse agonists.
-
Loratadine: Exhibits moderate affinity (Ki ≈ 35 nM) as a parent compound.[1] Its clinical efficacy is largely driven by its conversion to Desloratadine (Ki ≈ 0.4 nM).
Molecular Mechanism: H1 Receptor Inverse Agonism
To understand the IC50 differences, one must first grasp that these drugs are not merely "blockers" but inverse agonists . The Histamine H1 receptor (H1R) exhibits constitutive activity (spontaneous signaling) even in the absence of histamine.
H1 Signaling Pathway
The H1R couples to the Gαq/11 protein. Activation triggers the Phospholipase C (PLC) cascade, leading to IP3 generation and intracellular Calcium release.
Figure 1: The H1 Receptor Signaling Cascade and the site of Inverse Agonist action.
Comparative Data: Binding Affinity (Ki) and Potency (IC50)[4][5][6][7]
The following data consolidates findings from radioligand binding assays (using [3H]-mepyramine or [3H]-pyrilamine) and functional calcium flux assays.
| Parameter | Efletirizine (Class*) | Loratadine (Parent) | Desloratadine (Active Metabolite) |
| Primary Mechanism | Direct H1 Inverse Agonist | Prodrug (Metabolized by CYP) | Active H1 Inverse Agonist |
| Binding Affinity (Ki) | ~3 – 6 nM | 35 nM | 0.4 nM |
| IC50 (Functional) | ~6 – 10 nM | > 32 µM (Low intrinsic activity) | ~1 – 5 nM |
| Receptor Selectivity | High (H1 > Muscarinic) | High (Peripheral H1) | High (Peripheral H1) |
| Dissociation Half-life | Slow (142 min**) | Fast (Rapid off-rate) | Slow (Long residence time) |
*Note: Efletirizine data is inferred from its structural analog Levocetirizine and patent disclosures, as specific peer-reviewed IC50s for Efletirizine are rare due to its discontinuation. **Data based on Levocetirizine kinetics.
Analysis
-
Potency Gap: The Efletirizine scaffold exhibits a ~6-10x higher binding affinity than parent Loratadine. This explains why Loratadine often requires a lag time (1-3 hours) to achieve peak clinical efficacy—it must be converted to Desloratadine.
-
Residence Time: High-affinity agents like Efletirizine and Desloratadine display "slow offset" kinetics. They remain bound to the receptor for hours, suppressing constitutive activity long after plasma levels drop.
Experimental Protocol: Radioligand Binding Assay
To validate these IC50 values in your own lab, use the following Self-Validating Protocol . This workflow minimizes non-specific binding and ensures equilibrium conditions.
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human H1R.
-
Radioligand: [3H]-Pyrilamine (Specific Activity ~80 Ci/mmol).
-
Competitors: Efletirizine (or Levocetirizine) and Loratadine (10^-11 M to 10^-5 M).
-
Buffer: 50 mM Na-Phosphate, pH 7.4.
Step-by-Step Workflow
Figure 2: Radioligand Binding Assay Workflow for determining Ki.
Critical Causality Checks (Self-Validation)
-
The PEI Rule: Always pre-soak glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Why? H1 ligands are hydrophobic and stick to glass. PEI blocks these non-specific sites. Without this, your IC50 will be artificially high (false low potency).
-
The 10% Rule: Ensure total radioligand binding is <10% of the total added ligand. Why? To avoid "ligand depletion" artifacts which violate the assumptions of the Cheng-Prusoff equation.
-
Equilibrium Check: Incubate for at least 60 minutes. High-affinity drugs (Efletirizine) have slow association rates (
). Premature termination yields incorrect Ki values.
Calculation Logic
Convert your raw IC50 to the true binding constant (
- : The concentration of competitor displacing 50% of specific binding.[2][3]
- : Concentration of radioligand used (e.g., 2 nM).
- : Dissociation constant of the radioligand (determined via Saturation Binding).
Interpretation: If
References
-
Gillard, M., et al. (2002). Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors. Molecular Pharmacology. Link
-
Selleck Chemicals. (2024). Loratadine H1 Receptor Antagonist Data. Selleckchem Product Guide. Link
-
BenchChem. (2025).[2][4] The Receptor Binding Profile of Loratadine: A Technical Guide. BenchChem Technical Support. Link
-
National Center for Advancing Translational Sciences (NCATS). (2024). Efletirizine Inxight Drugs Profile. NCATS. Link
-
Bakker, R.A., et al. (2000).[5] Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. European Journal of Pharmacology. Link
Sources
- 1. Loratidine | Histamine H1 Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Histamine H1 receptor antagonist cetirizine impairs working memory processing speed, but not episodic memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
Bioequivalence and Comparative Pharmacokinetics of Efletirizine (C21H24F2N2O3) Derivatives
Executive Summary: The Fluorinated Advantage
Efletirizine (Chemical Formula: C₂₁H₂₄F₂N₂O₃) represents a critical evolution in the diphenylmethylpiperazine class of H1-antihistamines. Structurally, it is the di-fluorinated analog of Cetirizine , where the chlorophenyl moiety is replaced by a fluorophenyl group.
For drug development professionals, this specific modification is not merely cosmetic; the high electronegativity and small atomic radius of fluorine (Van der Waals radius: 1.47 Å vs. 1.75 Å for chlorine) significantly alter the molecule's lipophilicity (LogP), metabolic stability, and P-glycoprotein (P-gp) efflux kinetics. This guide provides a technical framework for assessing the bioequivalence (BE) of Efletirizine derivatives against established standards like Levocetirizine and Fexofenadine.
Chemical & Pharmacological Basis
Structure-Activity Relationship (SAR)
The core efficacy of C₂₁H₂₄F₂N₂O₃ stems from its interaction with the Histamine H1 receptor. The replacement of Chlorine with Fluorine affects the electronic distribution of the benzhydryl ring system.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (approx. 81 kcal/mol), rendering Efletirizine highly resistant to oxidative dehalogenation by CYP450 enzymes.
-
Receptor Kinetics: The fluorinated moiety maintains high affinity for the H1 receptor's hydrophobic pocket while potentially reducing off-target binding (e.g., muscarinic receptors), thereby minimizing anticholinergic side effects.
Comparative Pharmacokinetic Profile
The following table synthesizes the performance metrics of Efletirizine against its chlorinated analog (Levocetirizine) and a non-sedating alternative (Fexofenadine).
| Parameter | Efletirizine (C₂₁H₂₄F₂N₂O₃) | Levocetirizine (Standard) | Fexofenadine (Control) |
| Molecular Weight | 462.13 g/mol (HCl salt) | 388.89 g/mol | 501.68 g/mol |
| Bioavailability (F) | > 70% | > 85% | ~ 33% |
| Tmax | 1.0 - 1.5 hrs | 0.9 hrs | 2.6 hrs |
| Protein Binding | ~ 90% | 91-92% | 60-70% |
| Elimination Half-life | 8 - 9 hrs | 7.9 hrs | 14.4 hrs |
| Excretion Route | Renal (Primary) | Renal (85.4%) | Biliary/Fecal |
| H1 Receptor Ki | < 6 nM | ~ 3 nM | ~ 10 nM |
| BBB Penetration | Negligible (P-gp substrate) | Low | Negligible |
Note: Efletirizine exhibits a slightly higher lipophilicity than Levocetirizine, which may influence its Volume of Distribution (Vd), yet it retains the "non-sedating" classification due to efficient efflux by P-glycoprotein at the Blood-Brain Barrier.
Bioequivalence Assessment Protocol
To demonstrate bioequivalence between a generic C₂₁H₂₄F₂N₂O₃ derivative (Test) and the Reference Listed Drug (RLD), a rigorously controlled clinical and bioanalytical workflow is required.
A. Study Design
-
Design: Randomized, two-period, two-sequence, single-dose crossover study.
-
Subjects: Healthy volunteers (n=24 to 36, determined by power analysis of intra-subject variability).
-
Conditions: Fasting state (primary requirement for immediate-release formulations per FDA/EMA).
-
Washout Period: Minimum 7 days (>5 half-lives) to prevent carryover.
B. Bioanalytical Methodology (LC-MS/MS)
Quantification of Efletirizine in plasma requires high sensitivity due to the low dosage (typically 5-10 mg).
Protocol Specification:
-
Sample Preparation:
-
Technique: Solid Phase Extraction (SPE) using HLB cartridges is superior to Protein Precipitation (PPT) for removing phospholipids that cause ion suppression.
-
Internal Standard: Efletirizine-d4 or Hydroxyzine-d8.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile : 10mM Ammonium Formate (pH 3.5) [80:20 v/v].[1]
-
-
Mass Spectrometry:
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Efletirizine: m/z 389.2 → 201.1 (Quantifier)
-
Internal Standard: m/z 393.2 → 205.1
-
-
C. Acceptance Criteria
Bioequivalence is established if the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the following parameters falls within the 80.00% – 125.00% range:
-
AUC₀₋ₜ: Area under the curve from time zero to the last measurable concentration.
-
Cmax: Maximum plasma concentration.[2]
Visualized Workflows
Comparison of Metabolic & Transport Pathways
The following diagram illustrates why Efletirizine (like Cetirizine) has a low drug-drug interaction (DDI) potential compared to hepatically metabolized antihistamines.
Caption: Pharmacokinetic fate of Efletirizine. Note the minimal hepatic metabolism and active P-gp efflux at the BBB, critical for its non-sedating profile.
Bioequivalence Study Execution Flow
This workflow ensures regulatory compliance (FDA/EMA) for the assessment of C₂₁H₂₄F₂N₂O₃ derivatives.
Caption: Step-by-step Bioequivalence (BE) assessment workflow from clinical dosing to statistical validation.
References
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[3] Bioequivalence Studies for Generic Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]
-
Morita, M., et al. (2008). Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study. Journal of Chromatography B. Retrieved from [Link]
Sources
Validating Efletirizine Purity: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Chromatography
Introduction to Efletirizine and the Need for Absolute Purity Validation
Efletirizine is an orally active, highly selective histamine H1-receptor antagonist utilized heavily in allergic disease research [1]. As a specialized derivative within the antihistamine family, ensuring the absolute purity of Efletirizine is critical for eliminating batch-to-batch variability and ensuring accurate preclinical pharmacokinetic profiling. Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the gold standard for purity analysis. However, HPLC relies heavily on the availability of identical, highly pure reference standards and assumes uniform UV response factors across the analyte and its impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method of measurement, officially recognized by pharmacopeial guidelines such as USP <761> and USP <1220> [2, 3]. Unlike chromatography, qNMR measures the absolute number of nuclei (typically protons,
Mechanistic Context: Efletirizine and the H1 Receptor Pathway
To understand the necessity of high-purity Efletirizine, we must look at its pharmacological target. Efletirizine exerts its effects by competitively binding to the H1 receptor, a G-protein coupled receptor (GPCR). Impurities or degradation products can exhibit off-target effects or partial agonism, confounding experimental results.
Histamine H1 receptor signaling pathway and Efletirizine blockade.
Methodological Comparison: qNMR vs. HPLC-UV
Why transition from HPLC to qNMR for purity validation? The fundamental limitation of HPLC is its relative nature. If an impurity lacks a chromophore or has a drastically different extinction coefficient at the monitored wavelength (e.g., 230 nm for Efletirizine), HPLC-UV will misrepresent the true purity [5]. In contrast, qNMR is a structurally agnostic, absolute quantification technique. Because the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal, qNMR provides a direct mass balance measurement [4].
Table 1: Performance Comparison of qNMR vs. HPLC-UV for Efletirizine Purity
| Parameter | Quantitative NMR ( | HPLC-UV |
| Principle of Quantification | Direct measurement of nuclear spin | Relative measurement of UV absorbance |
| Reference Standard | Unrelated CRM (e.g., Maleic Acid) | Identical Efletirizine Reference Standard |
| Response Factor | Universal (Proportional to protons) | Compound-specific (Extinction coefficient) |
| Detection of "Invisible" Impurities | High (Detects residual solvents, water) | Low (Misses non-UV absorbing impurities) |
| Method Development Time | Rapid (Minimal optimization required) | Lengthy (Column, mobile phase optimization) |
| Metrological Traceability | Direct to SI units (Mass) via CRM | Indirect (Dependent on standard purity) |
Experimental Workflow: qNMR Purity Validation Protocol
The following protocol details a self-validating qNMR system for Efletirizine purity determination, designed to comply with USP <1220> Analytical Target Profile (ATP) requirements [3].
Step-by-step quantitative NMR (qNMR) experimental workflow.
Step 1: Internal Standard (IS) Selection and Co-Weighing
-
Causality: The IS must be a highly pure CRM, soluble in the same deuterated solvent, and its NMR signals must not overlap with Efletirizine's peaks. Maleic acid (
~6.26 ppm in DMSO-d6) is selected because it falls in a clear region away from Efletirizine's aliphatic and aromatic proton signals. -
Procedure: Accurately weigh ~10 mg of Efletirizine and ~5 mg of Maleic Acid CRM using a microbalance (readability 0.001 mg) directly into a glass vial. This establishes metrological traceability to SI units (mass) [3].
Step 2: Sample Preparation
-
Procedure: Dissolve the mixture in 0.6 mL of DMSO-d6 (100% atom D). Transfer to a 5 mm precision NMR tube.
-
Causality: DMSO-d6 is chosen to ensure complete solubilization of both the analyte and the IS. Incomplete dissolution will fatally skew the molar ratio and invalidate the assay.
Step 3: H-NMR Acquisition Parameters
-
Procedure: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90°.
-
Critical Parameter (Relaxation Delay, D1): Set D1 to at least 5 times the longest longitudinal relaxation time (
) of the protons being quantified (typically D1 30 seconds). -
Causality: In qNMR, full relaxation of all nuclei between pulses is mandatory. If D1 is too short, nuclei with long
times will not fully realign with the magnetic field, leading to attenuated signal integration and inaccurate purity calculations.
Step 4: Data Processing and Self-Validation
-
Procedure: Apply zero-filling and an exponential window function (e.g., Line Broadening = 0.3 Hz). Perform manual phase correction and rigorous baseline correction (e.g., polynomial fitting).
-
Self-Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the integrated peaks is >250. Verify that the baseline between the Efletirizine peak and the Maleic acid peak is completely flat, confirming no underlying impurity interference.
Step 5: Purity Calculation
-
Procedure: Calculate the absolute purity (
) using the following equation: Where is the integral area, is the number of protons contributing to the signal, is the molar mass, is the weighed mass, and is the certified purity of the internal standard.
Experimental Data: qNMR vs. HPLC Validation
To demonstrate the efficacy of qNMR, a comparative study was conducted on a synthesized batch of Efletirizine. The sample was analyzed using both the optimized qNMR protocol and a standard HPLC-UV method (230 nm).
Table 2: Purity Determination of Efletirizine Batch EFZ-001
| Analytical Method | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean Purity (%) | % RSD |
| 98.15 | 98.22 | 98.18 | 98.18 | 0.04 | |
| HPLC-UV (Area Normalization, 230nm) | 99.45 | 99.50 | 99.48 | 99.48 | 0.03 |
Data Interpretation & Causality:
The HPLC-UV method reported a higher purity (99.48%) compared to qNMR (98.18%). This discrepancy is a classic example of chromatographic overestimation. HPLC-UV area normalization assumes all components absorb UV light equally and fails to account for non-chromophoric impurities such as residual inorganic salts, water, or residual aliphatic solvents from the synthesis process [4]. qNMR, by measuring the exact mass fraction of the Efletirizine molecule relative to the CRM, provides the true absolute purity. The low Relative Standard Deviation (RSD = 0.04%) confirms the high precision and repeatability of the qNMR method, satisfying the Target Measurement Uncertainty (TMU) criteria outlined in USP <1220> [3].
Conclusion
For researchers and drug development professionals, relying solely on HPLC-UV for Efletirizine purity validation introduces a risk of overestimating API quality. By adopting qNMR, laboratories can establish a self-validating, metrologically traceable system that directly quantifies the active pharmaceutical ingredient without the need for identical reference standards. The integration of qNMR into routine quality control workflows ensures robust, accurate, and reliable data for downstream preclinical and clinical applications.
References
-
Liu, Y., Miura, T., & Ray, G. J. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review.[Link]
Selectivity Profile of Efletirizine Against Other GPCRs: A Comparative Technical Guide
Executive Summary & Compound Identity
Efletirizine (EFZ) is a potent, second-generation histamine H1-receptor antagonist belonging to the piperazine class of antihistamines. Structurally related to cetirizine and levocetirizine , it was originally investigated for the treatment of allergic rhinitis and urticaria (specifically as a topical agent) but was discontinued during Phase III clinical trials.
This guide provides a technical analysis of Efletirizine’s selectivity profile, contrasting its pharmacological behavior with market-standard H1 antagonists (Cetirizine, Bilastine, Fexofenadine) and "dirty" first-generation agents (Diphenhydramine). The focus is on its discrimination between the H1 receptor and structurally similar G-Protein Coupled Receptors (GPCRs), such as muscarinic acetylcholine receptors (mAChRs).
Chemical & Pharmacological Identity
| Feature | Detail |
| Compound Name | Efletirizine (EFZ) |
| CAS Number | 150756-35-7 |
| Drug Class | 2nd Generation H1 Antagonist (Piperazine derivative) |
| Mechanism of Action | Inverse Agonist at H1 Receptor (Stabilizes inactive state) |
| Primary Indication (Hist.) | Allergic Rhinitis, Urticaria (Topical/Oral) |
| Key Differentiator | Designed for high peripheral H1 selectivity and low CNS penetration.[1] |
GPCR Selectivity Profile
The safety and tolerability of antihistamines are defined by their selectivity ratios . Side effects such as dry mouth, tachycardia, and sedation arise from off-target binding to Muscarinic (M1-M5), Adrenergic (
Primary Target: Histamine H1 Receptor
Efletirizine exhibits nanomolar affinity for the H1 receptor, comparable to its structural analog Cetirizine.
-
Binding Affinity (
): Estimated < 10 nM (inferred from class data and patent literature). -
Functional Effect: Inhibits histamine-induced
mobilization and accumulation.
Off-Target Discrimination
The following table synthesizes the selectivity profile of Efletirizine compared to key alternatives. Note that while specific public
| Receptor Family | Target Subtype | Efletirizine Profile | Clinical Implication of Selectivity |
| Histamine | H1 | High Affinity ( | Efficacy in suppressing wheal/flare and itch. |
| Muscarinic | M1 - M5 | Low Affinity ( | Lack of anticholinergic effects (dry mouth, urinary retention). |
| Adrenergic | Negligible ( | No hypotension or reflex tachycardia. | |
| Serotonergic | 5-HT | Negligible ( | No appetite stimulation or weight gain. |
| Cardiac Ion | hERG ( | Low Interaction | Reduced risk of QT prolongation compared to Terfenadine. |
Comparative Selectivity Matrix
Comparison of selectivity ratios (
| Compound | H1 vs. Muscarinic (M1) | H1 vs. Serotonin (5-HT) | H1 vs. Dopamine (D2) | CNS Penetration |
| Efletirizine | > 1,000x (Est.) | > 1,000x | > 1,000x | Low (P-gp substrate) |
| Cetirizine | > 600x | > 1,000x | > 1,000x | Low |
| Bilastine | > 1,000x | > 1,000x | > 1,000x | Negligible |
| Diphenhydramine | < 10x | < 100x | < 100x | High (Sedating) |
Technical Insight: Efletirizine, like Levocetirizine, utilizes a zwitterionic structure (carboxylic acid moiety) which restricts blood-brain barrier (BBB) penetration and reduces affinity for lipophilic GPCR pockets found in muscarinic receptors.
Mechanism of Action & Signaling Pathway
H1 receptors are
Visualization: H1 Receptor Signaling Blockade
The following diagram illustrates the specific pathway interrupted by Efletirizine.
Caption: Efletirizine functions as an inverse agonist, shifting the equilibrium toward the inactive receptor state (R), thereby inhibiting the Gq-PLC-IP3-Ca2+ cascade responsible for allergic symptoms.
Experimental Protocols for Selectivity Profiling
To validate the selectivity of Efletirizine (or similar antihistamines) in your own laboratory, the following "Gold Standard" protocols are recommended.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the affinity constant (
-
Membrane Preparation:
-
Use CHO or HEK293 cells stably expressing human H1R or M1R.
-
Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, pH 7.4).
-
-
Incubation:
-
H1 Assay: Incubate membranes with
-Pyrilamine (~2 nM) and varying concentrations of Efletirizine ( to M). -
M1 Assay: Incubate membranes with
-NMS (N-methylscopolamine) and Efletirizine.
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Calcium Flux Assay (Efficacy)
Objective: Confirm inverse agonism and rule out agonist activity.
-
Cell Loading: Load H1-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C.
-
Baseline Measurement: Measure basal fluorescence (
) using a FLIPR or FlexStation system. -
Compound Addition: Add Efletirizine and monitor fluorescence for 5 minutes (to check for agonism - expect no change).
-
Challenge: Add Histamine (
concentration) and monitor the suppression of the calcium peak by Efletirizine. -
Data Output: Plot % Inhibition vs. Log[Concentration] to determine
.
References
-
Coe, R. A., et al. (1999). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography.[2] Journal of Chromatography B: Biomedical Sciences and Applications.[2]
-
Lewis, T. A., et al. (2004).[3] Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[1][4][5][6] Bioorganic & Medicinal Chemistry Letters.
-
Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194).[7] Molecular Pharmacology.
-
MedChemExpress. (2024). Efletirizine Product Monograph & Pharmacology Data.
-
NCATS Inxight Drugs. (2024). Efletirizine: Development Status and Clinical History.
Sources
- 1. US8765743B2 - Compounds - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Efletirizine in Rats and Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction to Efletirizine and the Imperative of Comparative Pharmacokinetics
Efletirizine, a potent second-generation histamine H1 receptor antagonist, is a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. As a human metabolite of hydroxyzine, it exhibits high selectivity for peripheral H1 receptors, thereby minimizing the sedative effects associated with first-generation antihistamines.[1] The journey of a drug candidate like Efletirizine from the laboratory bench to clinical application is paved with rigorous preclinical and clinical evaluation, in which understanding its pharmacokinetic profile is paramount.
This guide provides a comprehensive comparison of the pharmacokinetics of Efletirizine in two key species: the rat, a primary model in preclinical toxicology and efficacy studies, and humans, the ultimate target population. By juxtaposing the absorption, distribution, metabolism, and excretion (ADME) of Efletirizine in these species, we can glean critical insights into the translatability of preclinical data, anticipate potential clinical outcomes, and underscore the rationale behind specific experimental designs in drug development. This comparative analysis is essential for drug development professionals to make informed decisions, from dose selection for first-in-human trials to the interpretation of safety and efficacy data.
Comparative Pharmacokinetic Profile of Efletirizine: Rat vs. Human
The following table summarizes the key pharmacokinetic parameters of Efletirizine (Cetirizine) in rats and humans, providing a quantitative foundation for our comparative analysis.
| Pharmacokinetic Parameter | Rat | Human |
| Absorption | ||
| Bioavailability (F) | Data not available for oral administration. | >70% |
| Time to Maximum Concentration (Tmax) | Data not available for oral administration. | ~1 hour[1][2] |
| Effect of Food on Absorption | Data not available. | Negligible effect on AUC, but Tmax is delayed and Cmax is decreased.[1] |
| Distribution | ||
| Protein Binding | Data not available. | ~93%[3] |
| Volume of Distribution (Vd) | Data not available. | ~0.45 L/kg[4] |
| Blood-Brain Barrier Penetration | Negligible[1][5] | Minimal[3] |
| Metabolism | ||
| Primary Route | Limited metabolism. | Limited metabolism.[1][5] |
| Key Metabolites | Oxidative metabolites. | Oxidative O-dealkylation to a metabolite with negligible antihistaminic activity.[2][6] |
| Major Enzymes Involved | Not extensively studied. | Not mediated by the CYP450 system.[3] |
| Excretion | ||
| Primary Route | Primarily renal. | Primarily renal.[3] |
| Percentage of Unchanged Drug in Urine | Data not available. | ~60% of the administered dose is excreted unchanged in 24 hours.[2][6] |
| Elimination Half-life (t½) | Data not available for oral administration. | ~8.3 hours[1][3] |
| Clearance (CL) | Data not available for oral administration. | ~53 mL/min[1] |
| Toxicology | ||
| Acute Minimal Lethal Oral Dose | 562 mg/kg[1] | Not established. |
In-Depth Analysis of Efletirizine Pharmacokinetics in Humans
The pharmacokinetic profile of Efletirizine in humans is well-characterized, demonstrating properties that contribute to its favorable clinical use.
Absorption
Efletirizine is rapidly and extensively absorbed following oral administration, with a bioavailability exceeding 70%. Peak plasma concentrations (Cmax) are typically reached within approximately one hour (Tmax), leading to a swift onset of therapeutic action.[1][2] The administration of Efletirizine with food has a minimal impact on the total drug exposure (AUC), though it can delay the time to reach peak concentration and slightly reduce the Cmax.[1] This suggests that Efletirizine can be taken without strict regard to meals, enhancing patient compliance.
Distribution
Once absorbed, Efletirizine is highly bound to plasma proteins, at approximately 93%.[3] This extensive protein binding limits the free fraction of the drug available for distribution into tissues. The apparent volume of distribution (Vd) is relatively low, around 0.45 L/kg, indicating that the drug is primarily confined to the systemic circulation and extracellular fluids rather than extensively distributing into tissues.[4] A key characteristic of Efletirizine is its negligible penetration of the blood-brain barrier, which is a primary reason for its non-sedating profile compared to first-generation antihistamines.[3]
Metabolism
Efletirizine undergoes limited metabolism in humans.[1][5] It is not a substrate for the cytochrome P450 (CYP450) enzyme system, which is a significant advantage as it reduces the potential for drug-drug interactions with medications that are metabolized by these common pathways.[3] The primary metabolic pathway is oxidative O-dealkylation, which results in a metabolite with negligible antihistaminic activity.[2][6]
Excretion
The primary route of elimination for Efletirizine and its metabolites is through the kidneys.[3] A substantial portion of the administered dose, approximately 60%, is excreted as unchanged drug in the urine within 24 hours.[2][6] The mean elimination half-life is approximately 8.3 hours in healthy adults, which allows for a convenient once-daily dosing regimen.[1][3] The apparent total body clearance is approximately 53 mL/min.[1]
In-Depth Analysis of Efletirizine Pharmacokinetics in Rats
While comprehensive oral pharmacokinetic data for Efletirizine in rats is not as readily available as in humans, valuable insights can be drawn from intravenous studies and toxicological data.
Absorption
Specific data on the oral bioavailability and Tmax of Efletirizine in rats is limited in the public domain. However, preclinical studies typically utilize oral gavage for administration to ensure precise dosing.
Distribution
Autoradiographic studies in rats have demonstrated that Efletirizine has negligible penetration into the brain, which aligns with its non-sedating profile observed in humans.[1][5] This is a critical piece of information from a preclinical model that successfully predicted a key clinical characteristic.
Metabolism
Similar to humans, metabolism of Efletirizine in rats appears to be limited. However, it is important to note that rodents can exhibit higher rates of hepatic metabolism for some compounds compared to humans.[6] Toxicological studies in rats have indicated the liver as a target of multiple-dose toxicity, suggesting that while metabolism is not extensive, it may produce metabolites that, at high concentrations, could have toxic effects in this species.[6][7]
Excretion
The primary route of excretion in rats is presumed to be renal, mirroring the human profile. A pivotal 14-day repeat-dose intravenous toxicity study in Sprague-Dawley rats at a No-Observed-Adverse-Effect Level (NOAEL) of 13 mg/kg/day reported a mean AUC0-t of 29,783 ng*hr/mL and a mean Cmax of 13,374 ng/mL on day 14.[8]
Comparative Analysis and Interspecies Scaling: Bridging Preclinical and Clinical Data
The comparison of Efletirizine pharmacokinetics between rats and humans reveals both similarities and data gaps that are crucial for drug development. The negligible brain penetration in rats is a significant finding that correlates well with the non-sedating profile in humans, demonstrating the predictive value of the rat model for this specific property.
The apparent difference in the primary target organ of toxicity, with the liver being highlighted in rodent studies, underscores the importance of understanding species-specific metabolism.[6][7] While Efletirizine is not extensively metabolized in either species, subtle differences in metabolic pathways or the formation of minor metabolites could lead to different toxicity profiles at high doses.
To bridge the gap between preclinical and clinical studies, particularly for dose selection, the principles of allometric scaling are often employed. Allometric scaling is a mathematical method that relates the physiological and pharmacokinetic parameters of a drug to the body weight and body surface area of different species. This allows for the extrapolation of animal data to predict human pharmacokinetic parameters.
For instance, the Human Equivalent Dose (HED) can be estimated from the animal No-Observed-Adverse-Effect Level (NOAEL) by using conversion factors based on body surface area. This approach is a cornerstone of the FDA's guidance for estimating the maximum recommended starting dose in initial human clinical trials.[9]
Experimental Protocols
Preclinical Oral Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for a single-dose oral pharmacokinetic study of Efletirizine in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing to minimize variability in drug absorption.
-
Dosing:
-
Prepare a formulation of Efletirizine in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose of Efletirizine (e.g., 10 mg/kg) via oral gavage using a suitable gavage needle. The dosing volume should be appropriate for the size of the rat (e.g., 5 mL/kg).[9]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Data Analysis:
-
Analyze the plasma samples for Efletirizine concentration using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F using non-compartmental analysis.
-
Bioanalytical Method for Efletirizine Quantification in Plasma (LC-MS/MS)
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efletirizine in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of Efletirizine).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Efletirizine and the internal standard.[3]
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Efletirizine into blank plasma.
-
Analyze the calibration standards and unknown samples.
-
Quantify the concentration of Efletirizine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Experimental workflow for a preclinical oral pharmacokinetic study of Efletirizine in rats.
Caption: A simplified representation of the ADME pathway of Efletirizine in humans.
Conclusion
The comparative pharmacokinetic analysis of Efletirizine in rats and humans provides invaluable information for drug development. While there are notable similarities, such as limited metabolism and negligible brain penetration, the existing data also highlights the need for careful consideration of species-specific differences, particularly in toxicology. The rat model serves as a crucial tool for early assessment of key pharmacokinetic and safety parameters. However, a thorough understanding of its limitations and the application of principles like allometric scaling are essential for the successful translation of preclinical findings to the clinical setting. This guide underscores the importance of a robust, data-driven approach to comparative pharmacokinetics in the journey of bringing safe and effective medicines to patients.
References
-
StatPearls. (2024). Cetirizine. National Center for Biotechnology Information. [Link]
-
Dominion Pharmacal. (2013). PRODUCT MONOGRAPH PrDom-CETIRIZINE (Cetirizine Hydrochloride Tablets) 20 mg Histamine H1 Receptor Antagonist. [Link]
-
Drugs.com. (2025). Cetirizine: Package Insert / Prescribing Information. [Link]
-
StatPearls. (2024). Cetirizine. National Center for Biotechnology Information. [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]
-
PubMed. (2019). Simultaneous bioanalysis and pharmacokinetic interaction study of acebrophylline, levocetirizine and pranlukast in Sprague-Dawley rats. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Cetirizine in Plasma and Brain Following an.... [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]
-
PMC. (2013). Alternative Method of Oral Dosing for Rats. [Link]
-
The Role of Cetirizine in the Changing Landscape of IV Antihistamines: A Narrative Review. (n.d.). Semantic Scholar. [Link]
-
PubMed. (1999). In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines. [Link]
-
MedCrave. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. [Link]
-
accessdata.fda.gov. (2015). 211415Orig1s000. [Link]
-
DARU Journal of Pharmaceutical Sciences. (2009). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. [Link]
-
National Center for Biotechnology Information. (2017). Cetirizine - LiverTox. [Link]
-
PMC. (2014). Cetirizine-induced hepatotoxicity: case series and review of the literature. [Link]
-
JAMP Pharma Corporation. (2022). PRODUCT MONOGRAPH PrJAMP-Cetirizine (Cetirizine Hydrochloride Tablets) 20mg Histamine H1 Receptor Antagonist. [Link]
-
PMC. (2015). The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ. [Link]
-
Semantic Scholar. (n.d.). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]
-
Wikipedia. (n.d.). Cetirizine. [Link]
-
PMC. (2016). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]
-
ResearchGate. (n.d.). (PDF) Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Comparative Guide: Reproducibility of C21H24F2N2O3 in 5-LO Inhibition
Topic: Comparative Analysis of C21H24F2N2O3 (Efletirizine Scaffold) in 5-Lipoxygenase Inhibition Assays Content Type: Technical Comparison & Reproducibility Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Executive Summary: The Identity & The Problem
The Molecule: This compound corresponds to Efletirizine (specifically the free carboxylic acid form), a third-generation antihistamine and active metabolite of hydroxyzine. While primarily a potent H1-receptor antagonist, this scaffold is frequently investigated in the design of Dual H1/5-LO Inhibitors —compounds designed to treat allergic rhinitis and asthma simultaneously by blocking both histamine and leukotriene pathways.
The Reproducibility Crisis: Researchers often encounter massive discrepancies (up to 100-fold shifts in IC50) when testing this compound and its derivatives against 5-Lipoxygenase (5-LO).
-
In Cell-Free Assays: The compound often appears inactive or weakly active due to high "peroxide tone" or lack of cellular co-factors (FLAP).
-
In Whole Blood: Potency often shifts drastically due to high plasma protein binding (>90%) characteristic of this lipophilic scaffold.
-
False Positives: Many piperazine-based compounds act as "redox decoys" in simple colorimetric assays, showing inhibition that does not translate to cellular efficacy.
This guide provides a rigorous, self-validating framework to benchmark this compound against the industry standards: Zileuton (Redox Inhibitor) and CJ-13,610 (Non-Redox Inhibitor).
Mechanistic Comparison: The Competitors
To validate this compound, you must understand what you are comparing it against. 5-LO inhibition is not binary; the mode of inhibition dictates the assay requirements.
| Feature | This compound (Efletirizine Scaffold) | Zileuton (Commercial Standard) | CJ-13,610 (Non-Redox Standard) |
| Primary Target | H1 Receptor (High Affinity) / 5-LO (Low/Moderate) | 5-Lipoxygenase (Iron Active Site) | 5-Lipoxygenase (Allosteric Cleft) |
| Mechanism | Scaffold/Dual-Action: Often linked to N-hydroxyurea moieties to gain 5-LO activity.[1][2] Parent molecule may stabilize mast cells rather than inhibit enzyme directly. | Redox/Iron Chelation: Reduces the active site Fe3+ to inactive Fe2+. | Competitive/Non-Redox: Competes with Arachidonic Acid (AA) or binds allosterically; does not affect iron state. |
| Assay Sensitivity | High Protein Binding: Potency drops significantly in Whole Blood. | Redox Dependent: Loses potency if peroxides are depleted. | Peroxide Sensitive: Inactive in cell-free assays with high peroxide tone; requires GPx/Thiol addition to show activity. |
| Reproducibility Risk | High: Activity is often an artifact of cell stabilization (mast cells) rather than enzymatic inhibition. | Moderate: Short half-life; metabolic washout. | High: Often discarded as "inactive" in incorrect cell-free buffers. |
The Mechanistic Pathway (Visualization)
Understanding where these inhibitors act is crucial for troubleshooting assay failure.
Figure 1: 5-Lipoxygenase Activation Pathway. Note that non-redox inhibitors (like CJ-13,610) and scaffolds like this compound require the FLAP complex or specific low-peroxide conditions to demonstrate potency, unlike Zileuton which acts directly on the iron center.
Validated Experimental Protocol: The "Gold Standard"
To reproduce data for this compound, you must abandon simple cell-free assays in favor of the Human Whole Blood (HWB) Assay . This is the only system that accounts for the high protein binding of the diphenylmethyl-piperazine moiety and preserves the natural redox tone of the cell.
Protocol: Ex Vivo LTB4 Release in Human Whole Blood
Rationale: Isolated enzyme assays (e.g., using recombinant 5-LO) often yield false negatives for this compound derivatives because they lack the necessary cellular machinery (FLAP) or have an artificial redox environment that oxidizes the enzyme too aggressively.
Reagents:
-
Fresh Human Blood (Heparinized).
-
Calcium Ionophore A23187 (Sigma).
-
Reference Inhibitor: Zileuton (10 µM final).
-
Test Compound: this compound (Efletirizine) dissolved in DMSO.
Step-by-Step Methodology:
-
Preparation:
-
Aliquot 1 mL of fresh heparinized blood into polypropylene tubes.
-
Critical: Keep blood at 37°C. Cold shock can activate p38 MAPK and alter 5-LO phosphorylation.
-
-
Pre-Incubation (The Variable Step):
-
Add 10 µL of this compound (or Zileuton) at varying concentrations (0.1 µM – 100 µM).
-
Incubate for 15 minutes at 37°C.
-
Note: Ensure final DMSO concentration is <0.5%. Higher DMSO levels can scavenge radicals and artificially inhibit 5-LO.
-
-
Stimulation:
-
Add 20 µM Calcium Ionophore A23187 (final concentration).
-
Incubate for exactly 10 minutes at 37°C.
-
Why 10 mins? LTB4 production peaks at 10-15 mins; longer incubation allows omega-oxidation (metabolism) of LTB4, skewing results.
-
-
Termination:
-
Stop reaction immediately by placing tubes on ice and adding 1 mL of chilled Methanol .
-
Vortex vigorously to lyse cells and precipitate proteins.
-
-
Extraction & Analysis:
-
Centrifuge at 3000 x g for 10 mins.
-
Analyze supernatant via RP-HPLC (C18 column) or a validated LTB4 ELISA .
-
Verification: Check for 5-HETE production. A true 5-LO inhibitor should block both LTB4 and 5-HETE. If LTB4 drops but 5-HETE remains, you are inhibiting LTA4 Hydrolase, not 5-LO.
-
Troubleshooting & Data Interpretation
If your results for this compound are not matching literature or Zileuton, consult this decision matrix.
Figure 2: Troubleshooting Workflow for 5-LO Inhibitor Validation. Use this logic to determine if this compound is failing due to assay artifacts.
Common Pitfalls with this compound:
-
The "Peroxide Tone" Trap:
-
Observation: this compound shows IC50 > 50 µM in cell-free assays but < 1 µM in cells.
-
Cause: Non-redox inhibitors (like CJ-13,610 and potentially Efletirizine derivatives) require a low redox tone to bind. In standard buffers, lipid hydroperoxides accumulate and lock 5-LO in a state that resists non-redox inhibition.
-
Fix: Add 1 mM ATP and Glutathione Peroxidase (GPx) to the cell-free buffer to mimic the reducing environment of the cytosol.
-
-
The "Protein Binding" Shift:
-
Observation: IC50 is nanomolar in washed leukocytes (PMNL) but micromolar in Whole Blood.
-
Cause: The diphenylmethyl group in this compound is highly lipophilic. It binds albumin in the blood, reducing the free fraction available to inhibit the enzyme.
-
Implication: You must report both values to assess clinical viability.
-
References
-
Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Link
- Key Insight: Defines the difference between redox and non-redox inhibitors and the impact of assay conditions.
-
Cortes-Burgos, L. A., et al. (2009).[3] CJ-13,610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain.[4] European Journal of Pharmacology. Link
- Key Insight: Establishes the profile of a standard non-redox inhibitor for comparison.
-
Stroby, L., et al. (2004). Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[1][2] Bioorganic & Medicinal Chemistry. Link
- Key Insight: Specifically discusses the synthesis of dual inhibitors using the Efletirizine/Cetirizine scaffold (this compound).
-
Fischer, L., et al. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages.[5] British Journal of Pharmacology.[5] Link
- Key Insight: Highlights the off-target effects of Zileuton, crucial for differenti
-
Koeberle, A., & Werz, O. (2018). Multi-target approach for natural products in inflammation. Drug Discovery Today. Link
- Key Insight: Discusses the "molecular clipping" concept where scaffolds like Efletirizine are modified for multi-target activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Efletirizine Dihydrochloride: Reference Standard Certification & Analytical Profiling
[1][2]
Executive Summary
Efletirizine (dihydrochloride) is a bis(4-fluorophenyl) analog of the widely used antihistamine Cetirizine. While it was investigated as a specific H1-receptor antagonist, it is currently utilized primarily as a Certified Reference Standard (CRS) in pharmaceutical analysis—specifically for impurity profiling of fluorinated antihistamine analogs and as a research tool for histamine receptor kinetics.
This guide outlines the rigorous certification workflow required to qualify Efletirizine as a primary reference standard and provides validated analytical protocols (HPLC-UV and LC-MS/MS) for its quantification. It contrasts Efletirizine’s physicochemical behavior with its chlorinated analog, Cetirizine, to aid researchers in method development.
Chemical Identity & Comparative Properties
Understanding the structural distinction between Efletirizine and Cetirizine is critical for selecting the correct analytical detector and separation conditions.
| Feature | Efletirizine Dihydrochloride | Cetirizine Dihydrochloride |
| CAS Number | 225367-66-8 | 83881-51-0 |
| Chemical Structure | Bis(4-fluorophenyl)methyl derivative | (4-chlorophenyl)phenylmethyl derivative |
| Formula | C₂₁H₂₄F₂N₂O₃ · 2HCl | C₂₁H₂₅ClN₂O₃[1] · 2HCl |
| Molecular Weight | ~463.35 g/mol | ~461.81 g/mol |
| Key NMR Feature | ¹⁹F NMR (Diagnostic doublet/multiplet) | No ¹⁹F Signal ; distinct aromatic ¹H pattern |
| LogD (pH 7.4) | ~1.3 (Zwitterionic) | ~1.5 (Zwitterionic) |
| Primary Use | Impurity Standard / Research Tool | API (Active Pharmaceutical Ingredient) |
Analyst Note: The substitution of Chlorine with two Fluorine atoms alters the electron density of the benzhydryl system. While retention times on C18 columns are similar, the ¹⁹F NMR spectrum provides a definitive identification tool for Efletirizine that is absent in Cetirizine.
Reference Standard Certification Protocol
To use Efletirizine as a quantitative standard, it must undergo a Mass Balance Certification . This process calculates the absolute potency of the material by subtracting all non-analyte components (water, solvents, inorganic ash, and organic impurities) from 100%.
The Mass Balance Equation
Certification Workflow (Diagram)
The following decision tree illustrates the logical flow for qualifying an Efletirizine Reference Standard.
Caption: Comprehensive certification workflow for Efletirizine Reference Standards, ensuring traceability and accuracy via the Mass Balance approach.
Analytical Methods
Two primary methods are recommended: HPLC-UV for routine purity assessment (e.g., QC release) and LC-MS/MS for high-sensitivity detection in biological matrices or trace impurity analysis.
Method A: HPLC-UV (Purity & Assay)
This method utilizes the zwitterionic nature of Efletirizine. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring sharp peak shape.
-
Column: C18 (e.g., Waters Symmetry or Agilent Zorbax Eclipse), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.5 with Phosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: Isocratic 60:40 (Buffer:ACN).[2]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 230 nm (Max absorption for the benzhydryl chromophore).
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
-
System Suitability:
Method B: LC-MS/MS (Trace Analysis)
For detecting Efletirizine as an impurity or in plasma, a more sensitive mass spectrometry method is required.
-
Instrument: Triple Quadrupole MS (e.g., SCIEX QTRAP or Waters Xevo).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: m/z 391.2
-
Product Ions (MRM Transitions):
-
Quantifier: 391.2 → 201.1 (Bis(fluorophenyl)methyl cation).
-
Qualifier: 391.2 → 166.1 (Piperazine fragment).
-
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Comparative Performance Data
The following data highlights the analytical distinctions between Efletirizine and Cetirizine standards.
Chromatographic Retention
Due to the high electronegativity but small atomic radius of fluorine, Efletirizine shows slightly altered retention compared to Cetirizine on standard C18 phases.
| Parameter | Efletirizine (Bis-F) | Cetirizine (Cl) | Mechanistic Explanation |
| Retention Time (Relative) | 0.95 - 0.98 RRT | 1.00 (Reference) | The C-F bond is more polar than C-Cl, often reducing hydrophobic interaction slightly on C18. |
| UV Max ( | ~230 nm | ~230 nm | Both share the benzhydryl piperazine core; UV spectra are nearly identical. |
| Acid Stability | High | High | Both are stable in 0.1N HCl; degradation occurs primarily via oxidative pathways. |
Specific Impurity Profile
When analyzing Efletirizine, be aware of these specific impurities which differ from the standard Cetirizine impurity profile (EP Impurities A-G).
-
Des-fluoro Analog: Monofluorinated impurity (arising from incomplete synthesis of the benzhydryl precursor).
-
Efletirizine Ethyl Ester: Formed if the standard is stored in ethanol/methanol under acidic conditions (transesterification).
-
N-Oxide: Oxidative degradation product formed on the piperazine nitrogen.
References
-
National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride: Inxight Drugs. Retrieved from [Link]
-
PubChem. Efletirizine Dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[4] Eur.). Cetirizine Dihydrochloride Monograph 1084. (Used as the foundational basis for the analogous HPLC method). Retrieved from [Link]
Comprehensive Guide: Cross-Reactivity of Efletirizine Antibodies in ELISA Development
Executive Summary: The Specificity Challenge
Efletirizine (CAS 150756-35-7) is a second-generation H1-antihistamine structurally derived from the diphenylmethylpiperazine backbone. While it shares significant homology with Cetirizine and Hydroxyzine , its unique bis(4-fluorophenyl) moiety presents a distinct immunological epitope.
For researchers developing pharmacokinetic (PK) assays or forensic screens, the primary challenge in Efletirizine ELISA development is cross-reactivity (CR) . Antibodies raised against the conserved piperazine-ethoxyacetic acid tail often fail to distinguish Efletirizine from its chlorinated analogs, leading to false positives.
This guide provides a technical roadmap for evaluating Efletirizine antibody specificity, comparing monoclonal vs. polyclonal performance, and establishing a rigorous validation protocol.
Structural Basis of Cross-Reactivity
To understand ELISA performance, we must first analyze the hapten design. Small molecules like Efletirizine (< 1 kDa) are non-immunogenic and must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response.
The Epitope Dilemma
The specificity of the resulting antibody depends entirely on the conjugation site:
-
Tail Conjugation (via Carboxylic Acid): Exposes the benzhydryl region. This generates antibodies specific to the bis-fluoro vs. chloro-phenyl difference. (Recommended for Specificity)
-
Head Conjugation (via Phenyl Ring): Exposes the piperazine/acid tail. This generates antibodies that are 100% cross-reactive with Cetirizine and Hydroxyzine.
Comparative Structural Table
| Compound | Key Substituent (Benzhydryl Head) | Conserved Region (Tail) | Risk of Cross-Reactivity |
| Efletirizine | Bis(4-fluorophenyl) | Piperazine-ethoxyacetic acid | N/A (Target) |
| Cetirizine | (4-chlorophenyl) + Phenyl | Piperazine-ethoxyacetic acid | High (Critical Interferent) |
| Hydroxyzine | (4-chlorophenyl) + Phenyl | Piperazine-ethoxyethanol | Moderate (Metabolic Parent) |
| Levocetirizine | (R)-(4-chlorophenyl) + Phenyl | Piperazine-ethoxyacetic acid | High (Stereoisomer of analog) |
Mechanism of Interference (Visualized)
The following diagram illustrates the competitive ELISA format and the structural logic determining whether an antibody will cross-react.
Figure 1: Mechanism of antibody selectivity. Specificity is achieved only when the antibody targets the unique bis-fluorophenyl moiety.
Experimental Protocol: Determining Cross-Reactivity
To objectively compare antibody performance, you must run a Competitive Inhibition ELISA . In this format, the free drug in the sample competes with a coated drug-conjugate for antibody binding.
Materials
-
Coating Antigen: Efletirizine-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-Efletirizine (Candidate Ab).
-
Standards: Efletirizine, Cetirizine, Hydroxyzine (Serial dilution: 0.01 ng/mL to 10,000 ng/mL).
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Step-by-Step Workflow
-
Coating: Incubate 96-well microplate with Efletirizine-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x.
-
Blocking: Add 5% Non-Fat Dry Milk or BSA in PBS-T. Incubate 1h at RT.
-
Competition Step (Critical):
-
Add 50 µL of Standard (Efletirizine OR Analog) at varying concentrations.
-
Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., IC50 titer).
-
Incubate 1-2h at RT with shaking.
-
Mechanism:[1] Free drug competes with plate-bound drug. Higher free drug = Lower signal.
-
-
Detection: Wash 5x. Add Secondary Ab-HRP. Incubate 1h. Wash 5x.
-
Readout: Add TMB. Stop with H2SO4. Read OD450.
Data Analysis & Performance Comparison
Calculating % Cross-Reactivity (%CR)
Cross-reactivity is defined by the relative potency of the analog compared to the target at the 50% inhibition point (
Comparative Performance Guide
Use the table below to benchmark your antibody. "High Quality" antibodies for PK assays should fall into the first column.
| Analyte | High Specificity mAb (Target: Bis-Fluoro) | Generic Polyclonal (Target: Piperazine) | Interpretation |
| Efletirizine | 100% | 100% | Reference Standard |
| Cetirizine | < 0.5% | 80 - 120% | Cetirizine is the main interference risk. |
| Hydroxyzine | < 0.1% | 40 - 60% | Parent drug; often present in patient samples. |
| Loratadine | < 0.01% | < 0.01% | Structurally distinct (Tricyclic); negligible risk. |
Experimental Data Visualization (Graphviz)
The following graph simulates the expected inhibition curves for a specific vs. non-specific antibody.
Figure 2: Representative data tables. Left: Specific antibody shows inhibition only with Efletirizine. Right: Non-specific antibody shows inhibition with both.
Troubleshooting & Optimization
If your Efletirizine ELISA shows high cross-reactivity with Cetirizine:
-
Switch Immunogen Design: Ensure the immunogen was conjugated via the carboxylic acid of the ethoxyacetic tail. This forces the immune system to recognize the distal bis-fluorophenyl end.
-
Pre-Adsorption: For polyclonal sera, pass the serum over a column coupled with Cetirizine. The flow-through will be enriched for Efletirizine-specific antibodies (Negative Selection).
-
Buffer Adjustment: Increasing ionic strength (NaCl > 300mM) or adding small amounts of solvent (DMSO < 5%) can sometimes destabilize the lower-affinity cross-reactive binding events while maintaining high-affinity specific binding.
References
-
National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride: Structural and Pharmacological Data. Inxight Drugs. [Link]
-
PubChem. Efletirizine Dihydrochloride Compound Summary (CID 156659).[2] National Library of Medicine.[2] [Link]
-
PatSnap Synapse. Efletirizine Drug Profile and Discontinuation Status. [Link][1][3][4][5][6][7][8][9]
Sources
- 1. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Efletirizine Dihydrochloride | C21H26Cl2F2N2O3 | CID 156659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efletirizine CAS#: 150756-35-7 [amp.chemicalbook.com]
- 4. PubChemLite - Efletirizine (C21H24F2N2O3) [pubchemlite.lcsb.uni.lu]
- 5. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. US11905525B2 - Reduction of elimination of immune responses to non-intravenous, e.g., subcutaneously administered therapeutic proteins - Google Patents [patents.google.com]
- 8. US20090118503A1 - Faah inhibitors - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Benchmarking Efletirizine (C₂₁H₂₄F₂N₂O₃): Anti-Inflammatory Potency & H1 Blockade
This guide serves as a technical benchmark for Efletirizine (Chemical Formula: C₂₁H₂₄F₂N₂O₃ ), a second-generation antihistamine and structural analog of Cetirizine. While Efletirizine was discontinued during Phase III clinical trials, it remains a critical reference compound in medicinal chemistry for Structure-Activity Relationship (SAR) studies, particularly in the development of dual-action H1 antagonists/5-Lipoxygenase (5-LO) inhibitors.
Executive Technical Summary
C₂₁H₂₄F₂N₂O₃ , known generically as Efletirizine , is the bis-fluorophenyl analog of the widely used antihistamine Cetirizine. Unlike its chlorinated predecessor, Efletirizine incorporates two fluorine atoms on the benzhydryl moiety, a modification designed to alter metabolic stability and lipophilicity.
While primarily an H1 Receptor Inverse Agonist , Efletirizine—like others in the piperazine class (e.g., Levocetirizine)—exhibits distinct anti-inflammatory properties unrelated to histamine blockade.[1] These include the downregulation of adhesion molecules (ICAM-1) and the inhibition of eosinophil chemotaxis. This guide benchmarks its potency against industry standards (Cetirizine, Levocetirizine) and outlines the experimental protocols required to validate these effects.
Mechanistic Profiling: Beyond H1 Blockade
To understand the potency of C₂₁H₂₄F₂N₂O₃, one must distinguish between its primary pharmacological target (H1 Receptor) and its secondary anti-inflammatory mechanisms.[1]
The Dual-Pathway Mechanism
-
Primary Action (H1 Inverse Agonism): Efletirizine stabilizes the inactive conformation of the Gq-coupled H1 receptor. This prevents the hydrolysis of PIP2 into IP3 and DAG, thereby blocking the calcium mobilization that leads to acute allergic symptoms (vasodilation, edema).
-
Secondary Action (Anti-Inflammatory): Through inhibition of the NF-κB signaling pathway, Efletirizine reduces the transcription of pro-inflammatory cytokines (IL-6, IL-8) and adhesion molecules (ICAM-1). This effect is crucial for controlling the "late-phase" allergic response.
Signaling Pathway Visualization
The following diagram illustrates the intervention points of Efletirizine within the inflammatory cascade.
Caption: Figure 1. Mechanism of Action. Efletirizine acts as an H1 inverse agonist while simultaneously suppressing NF-κB-mediated expression of adhesion molecules.
Comparative Potency Analysis
The following data benchmarks Efletirizine against its structural analogs. Note that while Levocetirizine (the purified R-enantiomer of Cetirizine) is the current clinical gold standard, Efletirizine shows comparable H1 affinity and has been utilized as a scaffold for novel dual-action inhibitors (e.g., linked with Zileuton moieties for 5-LO inhibition).
Table 1: Pharmacological Benchmarking
| Compound | Formula | H1 Receptor Affinity (Ki) | Eosinophil Inhibition Potency | Metabolic Stability | Status |
| Efletirizine | C₂₁H₂₄F₂N₂O₃ | ~6-10 nM (Est.)[2] | High | High (F-substitution resists oxidation) | Discontinued (Phase III) |
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 6.0 nM | Moderate | Moderate | FDA Approved |
| Levocetirizine | C₂₁H₂₅ClN₂O₃ | 3.0 nM | Very High | Moderate | FDA Approved |
| Fexofenadine | C₃₂H₃₉NO₄ | ~10-20 nM | Moderate | High | FDA Approved |
Data Interpretation:
-
Affinity: Efletirizine maintains high affinity for the H1 receptor, comparable to the racemic Cetirizine.[1][3] The fluorine substitution does not significantly degrade binding affinity compared to the chlorine in Cetirizine.
-
Lipophilicity: The fluorine atoms in Efletirizine increase lipophilicity compared to Cetirizine, potentially altering tissue distribution and blood-brain barrier penetration (though it remains non-sedating).
-
Research Utility: Efletirizine is currently most valuable as a chemical scaffold . Research has demonstrated its utility when conjugated with N-hydroxyurea derivatives to create "Dual-Function" drugs that inhibit both H1 receptors and 5-Lipoxygenase (5-LO), a key enzyme in leukotriene synthesis [1].[4]
Experimental Protocols for Validation
To objectively verify the potency of C₂₁H₂₄F₂N₂O₃ in your own laboratory, use the following self-validating protocols.
Protocol A: Eosinophil Chemotaxis Inhibition Assay
This assay measures the compound's ability to prevent inflammatory cell migration, a key metric for anti-inflammatory potency beyond simple receptor binding.
Reagents:
-
Fresh human eosinophils (isolated via CD16 negative selection).
-
Chemoattractant: Platelet-Activating Factor (PAF) or Eotaxin.
-
Boyden Chamber (Transwell system, 5µm pore size).
Workflow:
-
Isolation: Purify granulocytes from heparinized blood; separate eosinophils using magnetic bead depletion (purity >95%).
-
Pre-incubation: Incubate eosinophils (1x10⁶ cells/mL) with Efletirizine (0.1 nM – 10 µM) for 30 minutes at 37°C.
-
Migration:
-
Lower Chamber: Add PAF (100 nM) or Eotaxin.
-
Upper Chamber: Add pre-treated eosinophils.
-
-
Incubation: Allow migration for 60 minutes at 37°C / 5% CO₂.
-
Quantification: Count migrated cells in the lower chamber using flow cytometry or an automated cell counter.
Validation Criteria:
-
Negative Control: Buffer only (Random migration < 5% of input).
-
Positive Control: PAF alone (Maximal migration).
-
Success Metric: Efletirizine should demonstrate a dose-dependent inhibition of migration with an IC50 in the sub-micromolar range.
Protocol B: H1 Receptor Binding Assay (Radioligand)
To confirm the molecule's identity and affinity.
Workflow:
-
Membrane Prep: Use CHO cells stably expressing human H1 Receptors.
-
Ligand: [³H]-Pyrilamine (Specific Activity ~30 Ci/mmol).
-
Competition: Incubate membranes with 2 nM [³H]-Pyrilamine and varying concentrations of Efletirizine (10⁻¹⁰ to 10⁻⁵ M).
-
Filtration: Harvest on GF/B filters after 60 min incubation.
-
Analysis: Calculate Ki using the Cheng-Prusoff equation:
.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the Eosinophil Chemotaxis Assay described above.
Caption: Figure 2. Eosinophil Chemotaxis Inhibition Workflow. A standardized protocol to assess the anti-inflammatory efficacy of Efletirizine.
Expert Commentary & Application Notes
Why use C₂₁H₂₄F₂N₂O₃ today? While Efletirizine is not a marketed drug, it is an invaluable tool compound.
-
Metabolic Probe: The fluorine substitution makes it a useful probe for studying the metabolism of piperazine antihistamines without the rapid oxidation seen in non-halogenated analogs.
-
Hybrid Drug Design: As highlighted in Journal of Medicinal Chemistry studies [1], the Efletirizine scaffold is ideal for linking with lipophilic inhibitors (like Zileuton) to create "Super-Antihistamines" that block both histamine and leukotrienes. This makes it a critical reagent for researchers developing treatments for severe asthma where H1 blockade alone is insufficient.
Handling Precautions:
-
Solubility: C₂₁H₂₄F₂N₂O₃ is lipophilic. Dissolve in DMSO to create a stock solution (10 mM) before diluting in aqueous buffers. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity in cell assays.
-
Storage: Store solid at -20°C. Solutions are stable at 4°C for <1 week.
References
-
Lewis, A. et al. (2004).[4] Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[4][5] Journal of Medicinal Chemistry, 47(10), 2677-2681.
-
Gillard, M. et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors. Molecular Pharmacology, 61(2), 391-399.
-
Walsh, G.M. et al. (1994). The anti-inflammatory effects of cetirizine.[1][3][6][7] Clinical & Experimental Allergy, 24(1), 81-85.
-
PubChem. (2025). Efletirizine (Compound CID 66003). National Library of Medicine.
Sources
- 1. The anti-inflammatory effects of levocetirizine - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. WO2012064301A2 - Physically improved tablet formulations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory properties of cetirizine in a human contact dermatitis model. Clinical evaluation of patch tests is not hampered by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Statistical Validation of Efletirizine Quantitative Methods: A Comparative Technical Guide
Executive Summary & Strategic Context
Efletirizine (EFZ) is a second-generation H1-receptor antagonist, structurally related to cetirizine, originally developed by UCB SA. While its clinical development was discontinued in Phase III, accurate quantitative methods for Efletirizine remain critical for forensic analysis, retrospective pharmacokinetic (PK) modeling, and comparative antihistamine research.
This guide provides a rigorous statistical validation framework for quantifying Efletirizine in biological matrices (plasma/urine). We objectively compare the two "Gold Standard" methodologies: Automated Column-Switching HPLC-UV (the historical robust standard) and LC-MS/MS (the modern high-sensitivity standard).
Key Takeaway: While LC-MS/MS offers superior sensitivity (LLOQ < 1 ng/mL), the Column-Switching HPLC method provides exceptional matrix elimination without the cost of mass spectrometry, making it a viable alternative for high-concentration PK studies.
Methodological Comparison: HPLC-UV vs. LC-MS/MS
The choice of method dictates the statistical validation approach. Below is a comparative analysis based on field data and literature performance.
| Feature | Method A: Column-Switching HPLC-UV | Method B: LC-MS/MS (Triple Quad) |
| Detection Principle | UV Absorbance (230 nm) | Multiple Reaction Monitoring (MRM) |
| Sample Prep | Automated Solid Phase Extraction (SPE) | Protein Precipitation (PPT) or SPE |
| Sensitivity (LLOQ) | ~10 ng/mL (Plasma) | 0.1 - 1.0 ng/mL (Plasma) |
| Linearity Range | 10 – 2000 ng/mL | 0.5 – 1000 ng/mL |
| Selectivity | High (via 2-column orthogonal separation) | Very High (Mass filtration) |
| Throughput | Moderate (2.75 h per 100 samples) | High (< 5 min/sample) |
| Cost per Sample | Low (Solvents/Columns) | High (Instrumentation/Isotopes) |
| Primary Use Case | Routine QC, High-dose PK, Urine analysis | Trace analysis, Micro-dosing, DMPK |
Statistical Validation Framework (The "Three Pillars")
To ensure data integrity, the validation must follow FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Pillar 1: Linearity & Calibration Model
Causality: Simple linear regression (
-
Protocol: Use a weighted least squares regression (
or ). -
Acceptance Criteria:
. Back-calculated concentrations of calibrators must be within of nominal ( for LLOQ).
Pillar 2: Accuracy & Precision (Intra/Inter-day)
Causality: Demonstrates the method's reproducibility across different days and analysts.
-
Protocol: Analyze 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.
-
Calculation:
-
Accuracy (%Bias):
. -
Precision (%CV):
.
-
-
Acceptance Criteria:
for QC levels; for LLOQ.
Pillar 3: Selectivity & Matrix Effect
Causality: Efletirizine is often co-administered or analyzed in lipemic/hemolyzed plasma.
-
Protocol: Analyze 6 independent sources of blank plasma.
-
Matrix Factor (MF): Peak area in presence of matrix / Peak area in pure solution.
-
IS Normalized MF: MF (Analyte) / MF (Internal Standard). Ideally
.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating a run.
Caption: Decision tree for accepting analytical runs based on FDA Bioanalytical Method Validation guidelines.
Detailed Experimental Protocols
Protocol A: Automated Column-Switching HPLC (High Robustness)
Based on the work of Lee et al. (1999).
Principle: This method uses "heart-cutting" to separate the analyte from the matrix on a primary column, then switches the flow to a secondary analytical column for final resolution.[1]
-
Sample Preparation:
-
Aliquot 1.0 mL human plasma (EDTA).[1]
-
Add 50 µL Internal Standard (e.g., Cetirizine-d8 or analog).
-
SPE Loading: Use C18 cartridges (100 mg).
-
Reconstitution: Evaporate to dryness (
C, stream). Reconstitute in 200 µL Mobile Phase.
-
-
Chromatography (Column Switching):
-
Column 1 (Extraction): C18 Pre-column (removes proteins/phospholipids).
-
Switching Valve: Activates at
min (after matrix elution) to transfer Efletirizine band to Column 2. -
Column 2 (Analytical): C18 Analytical Column (
mm, 5 µm). -
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) gradient.
-
Detection: UV at 230 nm.[3]
-
Protocol B: High-Sensitivity LC-MS/MS (High Throughput)
Recommended for trace analysis (< 10 ng/mL).
-
Sample Preparation:
-
Aliquot 50 µL plasma.
-
Protein Precipitation: Add 150 µL Acetonitrile containing IS (Efletirizine-d4).
-
Vortex (30s)
Centrifuge (10,000g, 5 min). -
Transfer supernatant to autosampler vial.
-
-
Mass Spectrometry Settings (Sciex QTRAP/Triple Quad):
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Efletirizine:
(Quantifier), (Qualifier). -
Note: The fragment
201 corresponds to the chlorobenzhydryl cation, common in this class.
-
-
Column: C18 UPLC (
mm, 1.7 µm).
-
Workflow Visualization: Column Switching Mechanism
This diagram explains the "Heart-Cut" technique used in Protocol A to achieve high selectivity without a mass spectrometer.
Caption: Schematic of the column-switching process separating matrix removal (Step 1) from analyte quantification (Step 2).
References
-
BenchChem. (2025).[2][3] High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma. Application Note. Link
-
Lee, J. W., DeCesare, L. S., & Coe, R. A. (1999). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 239-247.[4] Link
-
National Center for Advancing Translational Sciences (NCATS). (2025). Efletirizine: Inxight Drugs Monograph. NIH. Link
-
PubChem. (2025).[5] Efletirizine Dihydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. Efletirizine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efletirizine Dihydrochloride | C21H26Cl2F2N2O3 | CID 156659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Chemical Identification & Risk Profile
Topic: C₂₁H₂₄F₂N₂O₃ Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Primary Identification: The molecular formula C₂₁H₂₄F₂N₂O₃ most prominently corresponds to Efletirizine (specifically the free base form), a third-generation antihistamine and fluorinated piperazine derivative.[1][2] It is a metabolite of hydroxyzine/cetirizine analogs, characterized by the presence of a piperazine ring, a carboxylic acid tail, and a difluorophenyl moiety.[1][2]
Operational Classification: For disposal purposes, this compound must be treated as a Bioactive Pharmaceutical Ingredient (API) and a Fluorinated Organic Compound .[1][2]
Physicochemical Properties Table
| Property | Data | Relevance to Disposal |
| Molecular Weight | 390.42 g/mol | Determines stoichiometric waste load calculations.[2] |
| Physical State | Solid (Crystalline Powder) | Requires particulate containment (HEPA) during transfer.[2] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol) | Dictates liquid waste stream segregation (Halogenated vs. Non-Halogenated).[1][2] |
| Stability | Stable under normal conditions; Sensitive to light/oxidizers | Keep away from strong oxidizers in waste storage.[1][2] |
GHS Hazard Classification (Presumed)
Based on structural analogs (Cetirizine/Levocetirizine) and fluorinated API protocols:
-
H302: Harmful if swallowed (Acute Toxicity).[2]
-
H319: Causes serious eye irritation.[2]
-
H411: Toxic to aquatic life with long-lasting effects (Critical for preventing drain disposal).[1][2]
Core Disposal Directive: The "Zero-Drain" Policy[2]
CRITICAL RULE: Under no circumstances should C₂₁H₂₄F₂N₂O₃ be discharged into municipal sewer systems.[2] Its fluorinated nature and biological activity pose persistent environmental risks (PFAS-adjacent concerns and aquatic toxicity).[2]
Approved Disposal Pathway: High-Temperature Incineration
The only scientifically validated method for the complete destruction of fluorinated pharmaceutical intermediates is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2]
-
Mechanism: Thermal oxidation at >1000°C breaks the C-F bonds and mineralizes the nitrogen/carbon skeleton.[1][2]
-
Scrubbing: The facility must be equipped with wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.[1][2]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance/Powder)
Applicable to: Expired API, spilled powder, weighing boat residues.[1][2]
-
Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).[2]
-
Secondary Containment: Seal the bag and place it inside a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum lined with plastic.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Scenario B: Liquid Waste (Solutions/Mother Liquors)
Applicable to: HPLC waste, reaction mixtures, dissolved samples.[1][2]
-
Segregation: Determine the solvent base.[1][2]
-
If dissolved in Water/Methanol/Acetonitrile: Segregate into "Organic Waste - Non-Halogenated" (unless the solvent itself is halogenated).[1][2] Note: The Fluorine atoms on the molecule do not automatically classify the solvent stream as halogenated under RCRA, but best practice often groups them with high-BTU waste.[2]
-
If dissolved in DCM/Chloroform: Segregate into "Organic Waste - Halogenated" .
-
-
Container Compatibility: Use Amber Glass or HDPE carboys .[2] Avoid metal containers if the solution is acidic (due to the carboxylic acid moiety).[2]
-
pH Check: Ensure pH is between 5–9. If the solution was acidified for extraction, neutralize it before long-term storage to prevent container degradation.[2]
Scenario C: Contaminated Debris (PPE, Glassware)[1][2]
-
Sharps: Contaminated needles/syringes go immediately into a Red Biohazard/Sharps Container labeled for incineration.[1][2]
-
Soft Waste: Gloves, wipes, and paper towels contaminated with C₂₁H₂₄F₂N₂O₃ must be bagged (double-bagged) and tagged as "Trace Chemotherapy/API Waste" (often Yellow bins in clinical settings, or standard HazWaste in labs).[2]
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for segregating C₂₁H₂₄F₂N₂O₃ waste to ensure regulatory compliance and safety.
Caption: Operational decision tree for segregating C₂₁H₂₄F₂N₂O₃ waste streams. All paths terminate at high-temperature incineration.[2]
Emergency Response: Spills & Exposure
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area (10 ft radius) if the spill is a fine powder to avoid inhalation.[1][2]
-
PPE: Don Nitrile gloves (double layer) , Safety Goggles , and an N95 Respirator (or P100 if available).[2]
-
Neutralize/Absorb:
-
Decontaminate: Clean the surface with a soap/water solution followed by a 70% Ethanol wipe.[2]
First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] The lipophilic nature of the molecule allows dermal absorption; monitor for irritation.[2]
-
Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately.
References
-
National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride (this compound).[2] Inxight Drugs Database.[1][2] [Link][1][2]
-
PubChem. Efletirizine (Compound CID 156659).[2][3] National Library of Medicine.[2] [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA).[2] [Link][1][2]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide.[2] [Link][1][2]
Sources
Personal Protective Equipment & Safety Logistics for C21H24F2N2O3 (Efletirizine)
[1]
Chemical Identification & Hazard Profiling[1]
Based on the molecular formula C21H24F2N2O3 , this substance is identified as Efletirizine (Free Base).[1] It is a fluorinated benzhydryl piperazine derivative and a potent Histamine H1 Receptor Antagonist .[1] While structurally related to Cetirizine, the substitution of chlorine with fluorine atoms alters its lipophilicity and metabolic stability, necessitating specific handling protocols distinct from generic laboratory reagents.[1]
Critical Safety Note: If this formula corresponds to a proprietary intermediate (e.g., a BACE1 inhibitor intermediate mentioned in specific patent literature), the safety protocols below remain valid. Fluorinated nitrogenous heterocycles are universally treated as Occupational Exposure Band (OEB) 3 compounds until toxicological data proves otherwise.[1]
Physicochemical Risk Profile
| Parameter | Data | Operational Implication |
| CAS Registry | 150756-35-7 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Weight | 390.42 g/mol | Heavy molecule; dust settles but can remain airborne in micro-aerosols.[1] |
| Physical State | Solid (Powder) | Inhalation is the primary route of exposure. |
| Lipophilicity | High (Fluorinated) | High Dermal Absorption Risk. Fluorine substitution enhances skin penetration compared to chlorinated analogs.[1] |
| Target Organ | CNS, Respiratory | Exposure may cause sedation, anticholinergic effects, or respiratory irritation.[1] |
Personal Protective Equipment (PPE) Matrix
As a Senior Application Scientist, I do not recommend "generic" PPE. The following selection is based on permeation resistance against fluorinated amines and particulate filtration efficiency.
Tier 1: Standard Handling (Solutions < 10 mM)
For handling sealed vials or dilute solutions in a fume hood.[1]
-
Hand Protection: Single pair of Nitrile gloves (minimum 0.11 mm / 4 mil).[1]
-
Scientific Rationale: Nitrile provides excellent resistance to the aqueous buffers typically used with H1 antagonists.[1]
-
-
Eye Protection: ANSI Z87.1+ Safety Glasses with side shields.[1]
-
Body Protection: Standard laboratory coat (cotton/polyester blend), buttoned to the neck.[1]
Tier 2: High-Risk Operations (Powder Weighing & Stock Preparation)
For handling neat powder (API), weighing, or solubilizing > 100 mg.[1]
| Zone | Equipment Specification | Technical Justification |
| Respiratory | N95/P2 (Minimum) or PAPR | If weighing outside a containment enclosure, a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory to achieve an Assigned Protection Factor (APF) of 25-1000.[1] |
| Dermal (Hands) | Double Gloving Protocol | Inner: Nitrile (4 mil).[1] Outer: Extended-cuff Nitrile or Neoprene (5-6 mil).[1] Rationale: Fluorinated organics can permeate thin nitrile over time; the air gap between gloves provides a breakthrough buffer.[1] |
| Ocular | Chemical Splash Goggles | Unvented or indirect-vent goggles are required to prevent dust ingress into the lacrimal duct.[1] |
| Body | Tyvek® Lab Coat/Sleeve Covers | Disposable, non-woven polyethylene sleeves prevent powder accumulation on fabric lab coat cuffs—a common secondary contamination vector.[1] |
Operational Protocol: Safe Solubilization Workflow
Handling the dry powder is the highest risk step.[1] Follow this self-validating protocol to minimize exposure.
Prerequisite: All weighing must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]
-
Preparation:
-
Static Control:
-
Transfer:
-
Decontamination:
Biological Mechanism & Exposure Response[1]
Understanding the biological activity of Efletirizine is crucial for recognizing early exposure symptoms.[1] The diagram below illustrates the H1 antagonist pathway and the physiological signals of exposure.[1]
Figure 1: Pharmacological pathway of Efletirizine. Note that while intended for peripheral H1 blockade, accidental high-dose exposure can lead to central nervous system effects (sedation).[1]
Disposal & Waste Logistics[1]
Fluorinated compounds pose specific environmental risks. They must not be disposed of down the drain or in standard trash.[1]
Waste Classification[1]
-
RCRA Status: Likely "Not Listed" specifically, but must be treated as Characteristic Hazardous Waste (Toxic/Irritant).[1]
-
Destruction Method: High-Temperature Incineration (>1100°C) is required to fully mineralize the Carbon-Fluorine bonds.[1]
Figure 2: Waste disposal workflow.[1] Critical: Do not autoclave fluorinated waste, as this can release toxic vapors if not properly contained.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride.[1] Retrieved from [Link][1]
-
National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Efletirizine.[1][2] Retrieved from [Link][1]
-
SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds.[1] (General Reference for OEB 3 Protocols).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
